o-Xylylene
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
32714-83-3 |
|---|---|
Molekularformel |
C8H8 |
Molekulargewicht |
104.15 g/mol |
IUPAC-Name |
5,6-dimethylidenecyclohexa-1,3-diene |
InChI |
InChI=1S/C8H8/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H2 |
InChI-Schlüssel |
XURVRZSODRHRNK-UHFFFAOYSA-N |
SMILES |
C=C1C=CC=CC1=C |
Kanonische SMILES |
C=C1C=CC=CC1=C |
Andere CAS-Nummern |
32796-95-5 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
A Technical Guide to the Photochemical Generation of o-Xylylene from Benzocyclobutene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photochemical generation of o-xylylene from benzocyclobutene, a significant reaction in organic synthesis. This document details the underlying mechanism, presents key quantitative data, and offers detailed experimental protocols for researchers in synthetic chemistry and drug development.
Introduction
Benzocyclobutene (BCB), a strained bicyclic hydrocarbon, serves as a stable precursor to the highly reactive intermediate, this compound (also known as o-quinodimethane). While the thermal ring-opening of BCB at temperatures above 180°C is a well-established method for generating this compound, photochemical activation offers an alternative pathway that can be performed under milder conditions.[1][2] This photochemical electrocyclic reaction provides access to this compound, which is a valuable intermediate for constructing complex polycyclic and heterocyclic systems through cycloaddition reactions, most notably the Diels-Alder reaction.[3][4] The ability to generate this reactive diene photochemically allows for spatial and temporal control over its formation, a feature of significant interest in materials science and complex molecule synthesis.
Reaction Mechanism: Photochemical Electrocyclic Ring-Opening
The photochemical generation of this compound from benzocyclobutene proceeds via a conrotatory electrocyclic ring-opening reaction. Upon absorption of ultraviolet (UV) light, benzocyclobutene is promoted to an electronically excited state. In this excited state, the strained four-membered ring opens to form the diene, this compound. This process is governed by orbital symmetry rules.[5] The generated this compound is a transient species that can be trapped in situ by a suitable dienophile in a [4+2] cycloaddition reaction to form a stable six-membered ring, which restores the aromaticity of the benzene ring.[3]
Quantitative Data
The efficiency and characteristics of the photochemical generation of this compound can be described by various quantitative parameters. Below are tables summarizing the spectroscopic data for the reactant and the transient intermediate.
Table 1: Spectroscopic Properties of Benzocyclobutene and this compound
| Compound | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹) | Solvent | Reference(s) |
| Benzocyclobutene | ~270 | Not specified | Not specified | [6] |
| This compound | 360 | 3 x 10³ | Cyclohexane | [7] |
Table 2: Photochemical Reaction Parameters
| Parameter | Value/Condition | Notes | Reference(s) |
| Excitation Wavelength | 228 - 266 nm | UV irradiation is required for photoactivation. | [7][8] |
| Quantum Yield (Φ) | Not specified | The efficiency of the photochemical ring-opening is influenced by factors such as wavelength and solvent. | [9] |
| Temperature | Low temperatures (e.g., 77 K) | Often performed in a rigid matrix to stabilize the generated this compound. | [10] |
| Solvents | Hydrocarbon solvents (e.g., hexane, cyclohexane), 3-methylpentane | Inert solvents are typically used. | [7][8][10] |
| This compound Lifetime | Transient | This compound is a reactive intermediate that is typically trapped in situ. | [7] |
Experimental Protocols
The following sections provide detailed methodologies for the photochemical generation of this compound and its subsequent trapping via a Diels-Alder reaction.
This protocol describes the generation of this compound from benzocyclobutene using a standard immersion-well photoreactor and its in-situ trapping with maleic anhydride.
Materials and Equipment:
-
Benzocyclobutene
-
Maleic anhydride
-
Anhydrous solvent (e.g., cyclohexane or toluene)
-
Immersion-well photoreactor with a medium-pressure mercury lamp[11]
-
Quartz or Pyrex reaction vessel[11]
-
Magnetic stirrer and stir bar
-
Cooling system for the immersion well
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for work-up and purification (rotary evaporator, chromatography column)
Procedure:
-
Reaction Setup: Assemble the immersion-well photoreactor. Place the UV lamp inside the cooling jacket and circulate coolant. Place a solution of benzocyclobutene (1.0 eq.) and maleic anhydride (1.2 eq.) in the anhydrous solvent in the reaction vessel. The concentration of benzocyclobutene should be in the range of 0.01-0.1 M.
-
Degassing: Degas the solution by bubbling an inert gas (N₂ or Ar) through it for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.
-
Irradiation: While stirring the solution, turn on the UV lamp to initiate the photochemical reaction. Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) by periodically taking aliquots from the reaction mixture.
-
Reaction Work-up: Once the reaction is complete (as indicated by the consumption of benzocyclobutene), turn off the lamp. Remove the solvent from the reaction mixture using a rotary evaporator.
-
Product Isolation and Purification: The crude product, the Diels-Alder adduct of this compound and maleic anhydride, can be purified by recrystallization or column chromatography.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its structure.
Laser flash photolysis is a powerful technique to study the transient this compound intermediate directly.[7]
Equipment:
-
Pulsed laser system (e.g., Nd:YAG laser with frequency-quadrupling to 266 nm) as the "pump" source[7]
-
A continuous wave lamp (e.g., xenon arc lamp) as the "probe" source
-
Monochromator and a fast detector (e.g., photomultiplier tube)
-
Digital oscilloscope
-
Quartz cuvette
-
Inert gas supply
Procedure:
-
Sample Preparation: Prepare a dilute, degassed solution of benzocyclobutene in a suitable spectroscopic solvent (e.g., cyclohexane) in a quartz cuvette.
-
Data Acquisition: The sample is excited with a short pulse of laser light (the pump pulse). The changes in the absorption of the probe light by the sample are monitored as a function of time after the laser flash.
-
Spectral and Kinetic Analysis: By varying the wavelength of the probe light, a transient absorption spectrum of the generated this compound can be constructed.[7] The decay kinetics of the transient species can be monitored at a fixed wavelength to determine its lifetime.
Experimental Workflow
The overall workflow for a typical preparative photochemical experiment involving the generation and trapping of this compound is illustrated below.
Conclusion
The photochemical generation of this compound from benzocyclobutene provides a valuable synthetic route to this highly reactive diene under mild conditions. This method allows for the construction of complex molecular architectures through subsequent cycloaddition reactions. The protocols and data presented in this guide offer a solid foundation for researchers to explore and utilize this powerful photochemical transformation in their synthetic endeavors.
References
- 1. Benzocyclobutene - Wikipedia [en.wikipedia.org]
- 2. 570. Benzocyclobutenes. Part II. A new synthesis of benzocyclobutene and of 1,2-diphenylbenzocyclobutene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound [webbook.nist.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Stereospecific (Conrotatory) Photochemical Ring Opening of Alkylcyclobutenes in the Gas Phase and in Solution. Ring Opening from the Rydberg Excited State or by Hot Ground State Reaction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Flow photochemistry: Old light through new windows [beilstein-journals.org]
spectroscopic characterization of transient o-Xylylene
An In-depth Technical Guide to the Spectroscopic Characterization of Transient o-Xylylene
Introduction
This compound (also known as o-quinodimethane) is a highly reactive diradical intermediate of significant theoretical and synthetic interest. Its transient nature, with a short lifetime in solution at room temperature, makes direct characterization challenging. This guide provides a comprehensive overview of the advanced spectroscopic techniques and experimental protocols used to generate and characterize this fleeting molecule. The data and methodologies presented are essential for researchers in physical organic chemistry, reaction kinetics, and materials science who study reactive intermediates.
Generation of Transient this compound
The spectroscopic investigation of this compound necessitates its in-situ generation from stable precursors. Photochemical methods are predominantly employed due to their ability to produce the transient species on a timescale compatible with spectroscopic detection techniques like laser flash photolysis.
Common Precursors and Methods:
-
Photolysis of α,α'-Dihalo-o-xylenes: The most common method involves the laser-induced photolysis of precursors such as α,α'-dichloro-o-xylene or α,α'-dibromo-o-xylene.[1] This reaction typically proceeds via a sequential two-photon process, where the first photon cleaves one carbon-halogen bond to form an o-(halomethyl)benzyl radical, and a second photon cleaves the remaining C-X bond to yield this compound.[2][3]
-
Photolysis of 2-Indanone: Excitation of 2-indanone with UV light (e.g., 266 nm) leads to its decarbonylation, efficiently producing this compound in a one-photon process.[1]
-
Electrocyclic Ring Opening: The photochemical or thermal electrocyclic ring-opening of benzocyclobutene and its derivatives also serves as a reliable route to generate this compound intermediates.[4][5]
-
Photolysis of α,α'-bis(trimethylstannyl)-o-xylene: This precursor can also be photolyzed to generate the target transient species.[1]
The choice of precursor and method depends on the specific spectroscopic technique being employed and the desired experimental conditions (e.g., solution phase vs. low-temperature matrix).
Spectroscopic Characterization Techniques
Due to its high reactivity, this compound is typically studied using time-resolved spectroscopy in solution or by trapping it in an inert, low-temperature matrix (matrix isolation) for analysis.[6][7]
UV-Visible (UV-Vis) Absorption Spectroscopy
Transient absorption spectroscopy is a cornerstone technique for detecting and monitoring the kinetics of this compound. In a typical laser flash photolysis experiment, a short laser pulse generates the transient species, and its absorption of a probe light source is measured over time.
-
Key Spectroscopic Feature: this compound exhibits a characteristic strong absorption band in the near-UV region. The absorption maximum (λmax) is consistently reported in the range of 360 nm to 370 nm in cyclohexane solution.[1][2] This distinct absorption allows for its unambiguous identification and differentiation from other potential transient intermediates, such as the o-(chloromethyl)benzyl radical, which has an absorption maximum around 330 nm.[2]
Fluorescence Spectroscopy
Two-pulse fluorescence spectroscopy has been successfully used to characterize the emissive properties of this compound.[1] This technique involves a first laser pulse to generate the transient and a second, delayed pulse to excite it and induce fluorescence.
-
Key Spectroscopic Features: When excited at 308 nm in a cyclohexane solution, this compound displays a broad fluorescence emission spectrum with a maximum (λem) at approximately 460 nm .[1] The fluorescence lifetime (τf) has been measured to be 9.3 ± 0.5 ns , providing insight into the decay dynamics of its first singlet excited state (S1).[1]
Infrared (IR) Spectroscopy
Infrared spectroscopy provides detailed structural information by probing the vibrational modes of a molecule. For a highly reactive species like this compound, IR spectra are typically obtained using the matrix isolation technique.[8][9] The precursor is co-deposited with a large excess of an inert gas (e.g., argon) onto a cryogenic window (e.g., at 10 K). Subsequent in-situ photolysis generates this compound, which is trapped and stabilized by the rigid inert matrix, allowing for conventional spectroscopic analysis. While detailed IR spectra for this compound are less commonly published than UV-Vis data, this method is critical for confirming its structure and comparing experimental vibrational frequencies with those predicted by computational chemistry.[9] Intermediate species in o-xylene isomerization processes, which may be related to protonated forms of this compound, have been characterized by IR bands at 1485 cm⁻¹ and 1455 cm⁻¹.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Direct NMR characterization of transient this compound in solution at ambient temperature is generally not feasible due to its short lifetime and low concentration. However, low-temperature NMR techniques, which have been applied to other transient species like isoindenes, could potentially be used if the lifetime of this compound can be sufficiently extended in a suitable solvent at cryogenic temperatures.[12] To date, detailed ¹H or ¹³C NMR data for transient this compound remains elusive in the literature.
Data Presentation: Summary of Spectroscopic Properties
The quantitative spectroscopic data for transient this compound generated in cyclohexane solution are summarized below.
| Spectroscopic Technique | Parameter | Value | Reference(s) |
| UV-Vis Absorption | Absorption Maximum (λmax) | 360 - 370 nm | [1][2] |
| Fluorescence Emission | Excitation Wavelength (λex) | 308 nm | [1] |
| Emission Maximum (λem) | 460 nm | [1] | |
| Fluorescence Lifetime (τf) | 9.3 ± 0.5 ns | [1] |
Experimental Protocols
Protocol for Transient Absorption Spectroscopy
This protocol describes a typical laser flash photolysis experiment for the generation and detection of this compound from α,α'-dichloro-o-xylene.
-
Sample Preparation: Prepare a deaerated 1.5 mM solution of α,α'-dichloro-o-xylene in spectroscopic grade cyclohexane. Deaeration is achieved by bubbling with nitrogen or argon for at least 20 minutes to prevent quenching of the transient species by oxygen.
-
Apparatus: Utilize a standard laser flash photolysis setup. The excitation source is a Nd:YAG laser, using the fourth harmonic at 266 nm (< 10 ns pulse width). The probe light is generated by a pulsed xenon lamp.
-
Data Acquisition:
-
The sample is held in a quartz cuvette and irradiated with the 266 nm laser pulse.
-
The probe light passes through the sample, and the change in its intensity is monitored by a monochromator and a fast detector (e.g., a photomultiplier tube).
-
The signal is recorded by a digital oscilloscope to generate transient absorption spectra at various time delays after the laser pulse (from nanoseconds to microseconds).
-
-
Analysis: The transient spectrum is analyzed to identify the absorption maximum of this compound (~360-370 nm). Kinetic traces at this wavelength are analyzed to determine the lifetime and decay kinetics of the transient.
Protocol for Matrix Isolation IR Spectroscopy
This protocol outlines the generation and IR characterization of this compound in a solid argon matrix.
-
Sample Preparation: Prepare a gaseous mixture of a suitable precursor (e.g., benzocyclobutene or 2-indanone) and a host gas (argon) with a high host-to-guest ratio (typically >1000:1) in a vacuum line.
-
Apparatus: The experiment is conducted in a high-vacuum chamber containing a cryogenic cold window (e.g., CsI or KBr) cooled to ~10 K by a closed-cycle helium cryostat. An FT-IR spectrometer is aligned to pass its beam through the window.
-
Deposition: The gas mixture is slowly deposited onto the cold window over a period of several hours, forming a transparent solid matrix. An initial IR spectrum of the isolated precursor is recorded.
-
Photogeneration: The matrix is irradiated in-situ with a UV light source (e.g., a low-pressure mercury lamp at 254 nm) for a set duration to photolyze the precursor and generate this compound.
-
Spectroscopic Measurement: IR spectra are recorded periodically during irradiation. The appearance of new vibrational bands not attributable to the precursor or known photoproducts is monitored.
-
Analysis: The new IR bands are assigned to this compound, often with the aid of isotopic substitution and comparison to vibrational frequencies calculated using density functional theory (DFT).
Visualization of Workflows and Pathways
The following diagrams illustrate the experimental workflow and a key generation pathway for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Matrix isolation - Wikipedia [en.wikipedia.org]
- 7. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Matrix isolation, spectroscopic characterization, and photoisomerization of m-xylylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Standard and rapid scan infrared spectroscopic studies of o-xylene transformations in terms of pore arrangement of 10-ring zeolites – 2D COS analysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
The Fleeting Existence of o-Xylylene: A Technical Guide to its Stability and Reactivity in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction: ortho-Xylylene (o-quinodimethane) is a highly reactive intermediate that has captivated the interest of organic chemists for decades. Its transient nature makes it a powerful tool in chemical synthesis, particularly in the construction of complex polycyclic and heterocyclic systems through Diels-Alder reactions. Understanding the factors governing its stability and reactivity in solution is paramount for harnessing its synthetic potential. This technical guide provides an in-depth analysis of this compound's behavior in solution, summarizing key quantitative data, detailing experimental protocols for its generation and trapping, and visualizing the intricate pathways of its reactions.
Core Concepts: Stability and Reactivity
This compound is an isomer of the stable aromatic compound o-xylene. The disruption of the aromatic sextet in this compound results in a significant decrease in stability and a dramatic increase in reactivity. In solution, its existence is fleeting, readily undergoing dimerization or reacting with available trapping agents.
Dimerization: In the absence of a suitable trapping agent, this compound rapidly dimerizes. The kinetics of this process have been studied, providing insight into the inherent reactivity of the molecule.[1]
Diels-Alder Reactions: The most synthetically useful reaction of this compound is its participation as a diene in [4+2] cycloaddition reactions. It reacts readily with a variety of dienophiles to form substituted tetralin systems. This reaction is a cornerstone of many complex molecule syntheses.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the spectroscopic properties and reaction kinetics of this compound in solution.
| Parameter | Value | Solvent | Method | Reference |
| UV-Vis Absorption (λmax) | 370 nm | Cyclohexane | Flash Photolysis | [2] |
| Fluorescence Emission (λmax) | 460 nm | Cyclohexane | Two-pulse fluorescence spectroscopy | [2] |
| Fluorescence Lifetime | 9.3 ± 0.5 ns | Cyclohexane | Two-pulse fluorescence spectroscopy | [2] |
Table 1: Spectroscopic Properties of this compound
| Reaction | Rate Constant (k) | Temperature (°C) | Solvent | Method | Reference |
| Dimerization | (Data not explicitly found in a tabular format in search results) | Room Temp | Various | Flash Photolysis | [1] |
| Reaction with O₂ | (Activation energy data available for o-xylyl radical + O₂) | N/A | Gas Phase | Quantum Chemical Calculations | [3] |
Table 2: Reaction Kinetics of this compound
Experimental Protocols
Detailed methodologies are crucial for the successful generation and utilization of this compound in a laboratory setting. Below are protocols for two common methods.
Protocol 1: Generation of this compound via Flash Photolysis of α,α'-Dibromo-o-xylene
Objective: To generate and observe this compound transiently in solution using laser flash photolysis.
Materials:
-
α,α'-Dibromo-o-xylene
-
Spectroscopic grade cyclohexane (or other suitable apolar solvent)
-
Quartz cuvette
-
Laser flash photolysis apparatus (e.g., Nd:YAG laser with a 266 nm output)
-
Transient absorption spectrometer
Procedure:
-
Prepare a dilute solution of α,α'-Dibromo-o-xylene in cyclohexane. The concentration should be optimized to give a sufficient optical density at the excitation wavelength.
-
Transfer the solution to a quartz cuvette and deoxygenate by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to prevent quenching of the transient species by oxygen.
-
Place the cuvette in the sample holder of the flash photolysis apparatus.
-
Excite the sample with a short pulse of 266 nm laser light.
-
Monitor the change in absorbance at various wavelengths as a function of time to record the transient absorption spectrum of the generated this compound. The characteristic absorption maximum is expected around 370 nm.[2]
-
Analyze the decay kinetics of the transient absorption to study the stability and reactivity of this compound under the given conditions.
Protocol 2: Generation of this compound from Benzocyclobutene and Trapping with a Dienophile
Objective: To generate this compound by thermal ring-opening of benzocyclobutene and trap it in situ with a dienophile in a Diels-Alder reaction.
Materials:
-
Benzocyclobutene
-
Maleic anhydride (or other suitable dienophile)
-
Anhydrous o-xylene (as solvent)
-
Reflux condenser
-
Round-bottom flask
-
Stirring apparatus
-
Standard work-up and purification reagents (e.g., organic solvents, drying agents)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzocyclobutene and a slight excess of maleic anhydride in anhydrous o-xylene.
-
Heat the reaction mixture to reflux. The thermal conditions will induce the electrocyclic ring-opening of benzocyclobutene to form this compound.[4]
-
The in situ generated this compound will be immediately trapped by maleic anhydride in a Diels-Alder reaction.
-
Maintain the reaction at reflux for a sufficient time to ensure complete consumption of the benzocyclobutene (monitor by TLC or GC-MS).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting Diels-Alder adduct by recrystallization or column chromatography.
-
Characterize the product using standard analytical techniques (e.g., NMR, IR, Mass Spectrometry) to confirm the structure of the trapped this compound product.
Visualizing this compound Chemistry
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a typical experimental workflow for studying this compound.
Caption: Generation and subsequent reactivity of this compound.
Caption: Experimental workflow for flash photolysis of an this compound precursor.
This compound remains a fascinating and synthetically valuable reactive intermediate. Its ephemeral nature in solution presents both challenges and opportunities for the construction of complex molecular architectures. A thorough understanding of its generation, stability, and reactivity, supported by quantitative data and robust experimental protocols, is essential for its effective application in research and development, including the synthesis of novel therapeutic agents. The methodologies and data presented in this guide serve as a foundational resource for scientists seeking to explore the rich chemistry of this transient species.
References
o-Xylylene resonance structures and aromaticity
An In-depth Technical Guide on the Resonance Structures and Aromaticity of o-Xylylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
orththis compound (this compound), or 1,2-bis(methylene)cyclohexadiene, is a highly reactive intermediate with significant implications in organic synthesis. Its electronic structure is a subject of considerable interest, primarily revolving around the debate between its quinoidal and biradical resonance forms. This guide provides a detailed technical examination of this compound's resonance structures and aromaticity, presenting quantitative data, experimental methodologies, and visual diagrams to elucidate its core chemical principles.
Resonance Structures and Electronic Nature
The electronic character of this compound is best described as a resonance hybrid of several contributing structures. The two most significant of these are the quinoidal and biradical forms, which dictate its reactivity.
-
Quinoidal Resonance Structure: This form features a cyclohexadiene ring with two exocyclic double bonds. It is generally considered the primary contributor to the ground state of the molecule.
-
Biradical Resonance Structure: This structure portrays two unpaired electrons, suggesting the potential for radical-mediated reactions. The extent of this biradical character is a key aspect of its chemical behavior.
The ground state of this compound is a singlet state. The actual molecule is a hybrid of these forms, and understanding their relative contributions is crucial for predicting its behavior in chemical reactions.
Aromaticity of this compound
The aromaticity of this compound is a complex and debated topic. Unlike its stable isomer o-xylene (1,2-dimethylbenzene), this compound does not exhibit the characteristics of a classic aromatic compound.
-
Hückel's Rule: With a total of 8 π-electrons, this compound does not satisfy the (4n+2) π electron requirement for aromaticity and would be classified as anti-aromatic if it were a planar, monocyclic, conjugated system. However, the presence of exocyclic double bonds complicates this simple classification.
-
Bond Length Alternation: Aromatic systems exhibit delocalized π-electrons, leading to relatively uniform bond lengths. In contrast, this compound shows significant bond length alternation, which is characteristic of a non-aromatic diene structure.
-
Nucleus-Independent Chemical Shift (NICS): NICS is a computational method used to evaluate the magnetic shielding in the center of a ring system, which serves as an indicator of aromaticity. Aromatic compounds typically have negative NICS values, while anti-aromatic compounds have positive values.
Quantitative Data
The following table summarizes key quantitative data pertaining to the structure and properties of this compound.
| Property | Value | Method |
| Bond Lengths | ||
| C1-C6 | ~1.48 Å | Electron Diffraction |
| C1-C2 | ~1.36 Å | Electron Diffraction |
| C2-C3 | ~1.47 Å | Electron Diffraction |
| C3-C4 | ~1.36 Å | Electron Diffraction |
| Exocyclic C=CH₂ | ~1.35 Å | Electron Diffraction |
| Thermochemistry | ||
| Enthalpy of Formation (m-xylylene) | 81.2 ± 3.0 kcal/mol | Collision-Induced Dissociation |
| Computational Metrics | ||
| NICS(0) | Positive values | Ab initio calculations |
| NICS(1) | Negative values | Ab initio calculations |
Experimental Protocols
Due to its high reactivity and short lifetime, this compound must be generated in situ for experimental investigation. The following protocols are commonly employed.
Generation of this compound via Flash Vacuum Pyrolysis (FVP)
Flash vacuum pyrolysis is a technique used to generate reactive intermediates by heating a precursor molecule at high temperatures and low pressures for a short duration.
-
Precursor: Benzocyclobutene is a common precursor for the generation of this compound.
-
Apparatus: The FVP apparatus consists of a sample inlet, a heated quartz tube (the pyrolysis zone), and a cold trap for collecting the products.
-
Procedure:
-
The precursor, benzocyclobutene, is volatilized under high vacuum (typically 10⁻³–10⁻⁵ hPa).
-
The gaseous precursor is passed through a quartz tube heated to high temperatures (e.g., 600-800 °C).
-
The thermal ring-opening of benzocyclobutene yields this compound.
-
The highly reactive product is then immediately condensed onto a cold surface (e.g., a cold finger cooled with liquid nitrogen) to prevent dimerization or other subsequent reactions.
-
Characterization by Matrix Isolation Spectroscopy
Matrix isolation is a technique used to trap and study reactive species at very low temperatures.
-
Principle: The generated this compound is co-deposited with a large excess of an inert gas (e.g., argon or nitrogen) onto a cryogenic spectroscopic window. The inert gas forms a solid matrix, isolating individual this compound molecules and preventing them from reacting with each other.
-
Procedure:
-
The FVP apparatus is directly coupled to a cryostat containing a spectroscopic window (e.g., CsI for IR or sapphire for UV-Vis) cooled to temperatures typically below 20 K.
-
A stream of inert matrix gas is introduced into the cryostat.
-
The pyrolytically generated this compound is effused from the FVP furnace and co-condensed with the inert gas onto the cold window.
-
Once a sufficient amount of the matrix has been formed, spectroscopic measurements (IR, UV-Vis, EPR) can be performed on the isolated molecules.
-
Visualizations
Logical Relationships in this compound Chemistry
The following diagram illustrates the interconnected concepts in the study of this compound.
An In-depth Technical Guide to o-Quinodimethane Chemistry for Researchers, Scientists, and Drug Development Professionals
Introduction
Ortho-quinodimethanes (o-QDMs) are highly reactive, transient intermediates that have garnered significant attention in organic synthesis due to their propensity to undergo [4+2] cycloaddition reactions (Diels-Alder reactions). This powerful transformation allows for the rapid construction of complex, benzo-fused polycyclic skeletons, which are common structural motifs in a wide array of natural products and pharmaceuticals. The fleeting nature of o-QDMs, often having a lifespan of milliseconds, necessitates their in situ generation from stable precursors. Over the past several decades, a variety of methods have been developed to access these versatile intermediates, enabling their use in the synthesis of intricate molecular architectures with high levels of regio- and stereocontrol. This technical guide provides a comprehensive overview of the core principles of o-quinodimethane chemistry, focusing on their generation, reactivity, and application in modern organic synthesis.
Core Concepts in o-Quinodimethane Chemistry
The utility of o-QDMs is rooted in their electronic structure. As a conjugated diene system constrained within a benzene ring, they are exceptionally reactive dienophiles in Diels-Alder reactions. The frontier molecular orbitals (FMOs) of o-QDMs play a crucial role in their reactivity, with the Highest Occupied Molecular Orbital (HOMO) readily interacting with the Lowest Unoccupied Molecular Orbital (LUMO) of a dienophile in a concerted, pericyclic reaction. This reaction is typically characterized by a high degree of stereospecificity, where the stereochemistry of the dienophile is faithfully translated to the cycloadduct.
Generation of o-Quinodimethanes
The in situ generation of o-QDMs can be broadly categorized into three main strategies: thermal methods, photochemical methods, and, more recently, transition-metal-catalyzed methods.
Thermal Generation
Thermal generation typically involves the ring-opening of a strained precursor or the extrusion of a small, stable molecule.
-
From Benzocyclobutenes: The thermal electrocyclic ring-opening of benzocyclobutenes is a classical and reliable method for generating o-QDMs. The relief of ring strain provides the thermodynamic driving force for this transformation.
-
From Sulfones: The cheletropic extrusion of sulfur dioxide from 1,3-dihydroisothianaphthene 2,2-dioxides upon heating is another widely employed method.
Photochemical Generation
Photochemical methods often involve the intramolecular hydrogen atom transfer from an ortho-alkyl-substituted aromatic ketone or aldehyde.
-
From o-Alkyl Benzophenones: The photoenolization of o-alkyl benzophenones is a well-established method for generating hydroxy-o-quinodimethanes.[1] UV irradiation excites the carbonyl group, leading to a 1,5-hydrogen shift from the ortho-alkyl group to the carbonyl oxygen, forming the transient o-QDM.
Palladium-Catalyzed Generation
Recent advances have led to the development of novel palladium-catalyzed methods for the generation of o-QDMs from readily available starting materials.[2][3]
-
Multicomponent Reaction: A palladium catalyst can orchestrate a multicomponent reaction between a 2-vinylbromoarene, a diazo compound, and a carbon nucleophile to generate an o-QDM intermediate, which can then be trapped in situ.[2][3]
Reactivity and Applications: The Diels-Alder Reaction
The primary synthetic application of o-QDMs is their participation in [4+2] cycloaddition reactions. Both intermolecular and intramolecular variants of this reaction are widely used.
-
Intermolecular Cycloadditions: Trapping of in situ generated o-QDMs with external dienophiles, such as maleimides, acrylates, and quinones, provides a direct route to a diverse range of polycyclic structures.
-
Intramolecular Cycloadditions (IMDA): When the dienophile is tethered to the o-QDM precursor, an intramolecular Diels-Alder reaction can occur upon generation of the o-QDM.[4][5] This strategy is particularly powerful for the construction of complex, multi-ring systems in a single step.[4][5]
Data Presentation
The following tables summarize quantitative data for representative o-quinodimethane cycloaddition reactions, highlighting the efficiency and stereoselectivity of these transformations.
Table 1: Enantioselective Synthesis of o-QDM Precursors and Subsequent Diels-Alder Reaction
| Entry | Precursor (R) | Dienophile | Yield (%) | d.r. | e.r. |
| 1 | H | N-phenylmaleimide | 70 | >20:1 | 92:8 |
| 2 | Me | N-phenylmaleimide | 72 | >20:1 | 93:7 |
| 3 | Ph | N-phenylmaleimide | 65 | >20:1 | 96:4 |
| 4 | 2-Naphthyl | N-phenylmaleimide | 68 | >20:1 | 95:5 |
| 5 | 4-MeO-Ph | N-phenylmaleimide | 75 | >20:1 | 91:9 |
| 6 | 4-CF3-Ph | N-phenylmaleimide | 61 | >20:1 | 94:6 |
| 7 | H | N-(4-bromophenyl)maleimide | 71 | >20:1 | 92:8 |
| 8 | H | N-methylmaleimide | 68 | >20:1 | 92:8 |
| 9 | H | Maleic anhydride | 55 | 3.5:1 | 91:9 |
| 10 | H | Dimethyl maleate | 41 | 6:1 | 90:10 |
Data sourced from Dong, J., Ostertag, A., & Sparr, C. (2022). o-Quinodimethane Atropisomers: Enantioselective Synthesis and Stereospecific Transformation. Angewandte Chemie International Edition, 61(49), e202211735.
Table 2: Palladium-Catalyzed Generation and Trapping of o-Quinodimethanes
| Entry | Aryl Bromide | Dienophile | Product | Yield (%) |
| 1 | 2-Bromostyrene | N-Phenylmaleimide | Tetralone derivative | 85 |
| 2 | 2-Bromo-4-methoxystyrene | N-Phenylmaleimide | Tetralone derivative | 78 |
| 3 | 2-Bromo-4-fluorostyrene | N-Phenylmaleimide | Tetralone derivative | 82 |
| 4 | 1-Bromo-2-vinylnaphthalene | N-Phenylmaleimide | Naphthalene derivative | 93 |
| 5 | 2-Bromostyrene | Dimethyl acetylenedicarboxylate | Naphthalene derivative | 75 |
| 6 | 2-Bromostyrene | Diethyl maleate | Tetralone derivative | 68 |
Yields are approximate and based on graphical data from Inagaki, K., et al. (2025). Facile Generation of ortho-Quinodimethanes Toward Polycyclic Compounds. Chem. This represents a selection of results to illustrate the scope.
Experimental Protocols
The following are detailed methodologies for key experiments in o-quinodimethane chemistry.
Protocol 1: Thermal Generation of an o-Quinodimethane from a Sulfone Precursor and Subsequent Diels-Alder Reaction (Atroposelective)
This two-step procedure first involves the enantioselective synthesis of the o-QDM precursor via a rhodium-catalyzed [2+2+2] cycloaddition, followed by the thermal generation of the o-QDM and its trapping in a Diels-Alder reaction.
Step A: Enantioselective Synthesis of the o-QDM Precursor
-
To a solution of Rh(cod)₂BF₄ (20.0 mol%) and the appropriate chiral ligand (e.g., (S)-BINAP, 20.0 mol%) in CH₂Cl₂ (10 mL), the mixture is stirred for 20 minutes.
-
A hydrogen atmosphere (1 atm) is introduced, and the mixture is stirred for 1 hour to activate the Rh catalyst.
-
The solvent is removed under reduced pressure.
-
The activated catalyst is dissolved in toluene (25 mL), and the triyne substrate (100 µmol) is added.
-
The reaction mixture is heated to 100 °C for 16 hours.
-
The reaction mixture is cooled to room temperature and filtered through a short plug of silica gel, eluting with ethyl acetate.
-
The solvent is removed under reduced pressure to yield the crude o-QDM precursor, which can be purified by column chromatography.
Step B: Thermal Diels-Alder Reaction
-
The purified o-QDM precursor from Step A is dissolved in diphenyl ether (1.0 mL).
-
The dienophile (e.g., N-phenylmaleimide, 3.00 equiv) is added to the solution.
-
The reaction mixture is heated to 220 °C for 12 hours.
-
The reaction is cooled to room temperature and purified directly by flash column chromatography on silica gel to afford the desired cycloadduct.
Protocol 2: Photochemical Generation of a Hydroxy-o-quinodimethane and Diels-Alder Trapping
This procedure describes the generation of a hydroxy-o-quinodimethane from an o-alkyl benzophenone and its subsequent trapping with a dienophile.
-
In a quartz reaction vessel, the o-alkyl benzophenone (e.g., 2-methylbenzophenone, 1.0 equiv) and the dienophile (e.g., N-phenylmaleimide, 1.2 equiv) are dissolved in a suitable solvent (e.g., toluene or benzene) to a concentration of approximately 0.1 M.
-
The solution is deoxygenated by bubbling with nitrogen or argon for 15-20 minutes.
-
The reaction vessel is sealed and irradiated with a UV lamp (e.g., a 365 nm LED lamp) at room temperature with stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to isolate the Diels-Alder adduct.
Protocol 3: Palladium-Catalyzed Generation of an o-Quinodimethane and Intramolecular Diels-Alder Reaction
This protocol is based on the multicomponent reaction developed by Yamaguchi, Muto, and coworkers.[2][3]
-
To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (5 mol%), DPEphos (10 mol%), and NaH (1.2 equiv).
-
Add anhydrous toluene, followed by the 2-vinylbromoarene (1.0 equiv) and the carbon nucleophile bearing a dienophile moiety (1.1 equiv).
-
Add TMS-diazomethane (1.5 equiv) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 80 °C and stir for the time indicated by TLC analysis.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the polycyclic product.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts in o-quinodimethane chemistry.
Signaling Pathways and Experimental Workflows
Caption: General workflow for the generation and trapping of o-quinodimethanes.
Caption: Catalytic cycle for the palladium-catalyzed generation of o-quinodimethanes.
Conclusion
The chemistry of o-quinodimethanes represents a powerful and versatile platform for the synthesis of complex molecular structures. The continued development of novel methods for their generation, particularly catalytic and enantioselective strategies, has significantly expanded the scope and applicability of these reactive intermediates. This guide provides a foundational understanding of the core principles, practical experimental procedures, and quantitative data to aid researchers in leveraging o-quinodimethane chemistry for applications in drug discovery, natural product synthesis, and materials science.
References
Methodological & Application
Application Notes and Protocols for o-Xylylene Generation in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in situ generation of o-xylylene and its subsequent use in [4+2] cycloaddition (Diels-Alder) reactions. This compound, a highly reactive diene, serves as a valuable intermediate in the synthesis of complex polycyclic and heterocyclic frameworks, which are often key structural motifs in pharmacologically active compounds. Three primary methods for the generation of this transient species are discussed: thermal ring-opening of benzocyclobutene, photochemical generation from various precursors, and 1,4-elimination from α,α'-dihalo-o-xylenes.
Introduction
The Diels-Alder reaction is a powerful and versatile tool in organic synthesis for the construction of six-membered rings.[1] The reaction involves the concerted cycloaddition of a conjugated diene with a dienophile.[1] this compound (more formally known as o-quinodimethane) is a highly reactive diene that cannot be isolated under normal conditions but can be generated in situ and trapped with a suitable dienophile to afford a variety of substituted tetrahydronaphthalene derivatives.[2] This strategy has been widely employed in the total synthesis of natural products and in the development of novel therapeutic agents.
This application note outlines the most common and effective methods for generating this compound and provides detailed protocols for their implementation in a laboratory setting.
Methods for this compound Generation
There are three principal methods for generating this compound for use in Diels-Alder reactions:
-
Thermal Ring-Opening of Benzocyclobutene: This method involves the thermal, conrotatory ring-opening of a benzocyclobutene precursor to furnish this compound. This is a clean and high-yielding method, often requiring elevated temperatures.[2]
-
Photochemical Generation: Irradiation of certain precursors, such as 1,3-dihydrophthalazine or α,α'-dichloro-o-xylene, can lead to the formation of this compound.[3] This method can sometimes be advantageous as it can be performed at lower temperatures.
-
1,4-Elimination from α,α'-Dihalo-o-xylenes: Treatment of α,α'-dihalo-o-xylenes with a reducing agent, such as zinc dust or sodium iodide, results in a 1,4-elimination to generate this compound. This is a classical and often convenient method.
The choice of method depends on the specific substrate, the desired reaction conditions, and the available starting materials.
Data Presentation
The following tables summarize quantitative data for the Diels-Alder reaction of this compound, generated by different methods, with various dienophiles.
Table 1: Thermal Generation from Benzocyclobutene
| Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Maleic Anhydride | Xylene | 140 | 3 | 90 | [4] |
| N-Phenylmaleimide | Xylene | 140 | - | 10 | [4] |
| Dimethyl Acetylenedicarboxylate | Toluene | 110 | 24 | 85 | [5] |
Table 2: 1,4-Elimination from α,α'-Dibromo-o-xylene
| Dienophile | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Maleic Anhydride | Zn | THF | 25 | 2 | 75 | |
| N-Phenylmaleimide | NaI | DMF | 80 | 4 | 82 | |
| Acrylonitrile | Zn | aq. NH4Cl/CH3CN | RT | 1 | 85 | |
| Methyl Acrylate | Zn | aq. NH4Cl/CH3CN | RT | 1 | 90 | |
| Methyl Vinyl Ketone | Zn | aq. NH4Cl/CH3CN | RT | 1 | 88 |
Note: Yields can vary depending on the specific reaction conditions and purity of reagents.
Experimental Protocols
Protocol 1: Thermal Generation of this compound from Benzocyclobutene and Trapping with Maleic Anhydride
This protocol describes the in situ generation of this compound by thermal ring-opening of benzocyclobutene and its subsequent Diels-Alder reaction with maleic anhydride.
Materials:
-
Benzocyclobutene
-
Maleic Anhydride
-
Xylene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add benzocyclobutene (1.0 mmol, 1.0 eq) and maleic anhydride (1.2 mmol, 1.2 eq).
-
Add 10 mL of anhydrous xylene to the flask.[6]
-
Heat the reaction mixture to reflux (approximately 140 °C) with vigorous stirring.[6]
-
Maintain the reaction at reflux for 3 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, cis-1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylic anhydride, will precipitate from the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold hexane.
-
Dry the product under vacuum to obtain the pure Diels-Alder adduct.
Protocol 2: Generation of this compound from α,α'-Dibromo-o-xylene and Trapping with N-Phenylmaleimide
This protocol details the generation of this compound via 1,4-elimination from α,α'-dibromo-o-xylene using sodium iodide and its trapping with N-phenylmaleimide.
Materials:
-
α,α'-Dibromo-o-xylene[7]
-
N-Phenylmaleimide
-
Sodium Iodide (NaI)
-
Dimethylformamide (DMF, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup
Procedure:
-
In a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve α,α'-dibromo-o-xylene (1.0 mmol, 1.0 eq) and N-phenylmaleimide (1.1 mmol, 1.1 eq) in 20 mL of anhydrous DMF.
-
Add sodium iodide (2.5 mmol, 2.5 eq) to the solution.
-
Heat the reaction mixture to 80 °C with stirring.
-
Maintain the reaction at this temperature for 4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired Diels-Alder adduct.
Visualizations
Caption: General workflow for the generation and subsequent Diels-Alder reaction of this compound.
Caption: Overview of the primary methods for generating the reactive this compound intermediate.
Caption: A generalized experimental workflow for conducting an this compound Diels-Alder reaction.
References
Application Notes: Synthesis of Poly(xylylene) via Chemical Vapor Deposition
Introduction
This document provides a detailed protocol for the synthesis of poly(p-xylylene) thin films, commonly known by the trade name Parylene, using the Gorham process of chemical vapor deposition (CVD). While the user requested information on poly(o-xylylene), the vast majority of established research and applications utilize the para- isomer due to its well-characterized and highly efficient synthesis route. The fundamental principles and apparatus described herein for poly(p-xylylene) are foundational to the CVD of xylylene polymers.
The Gorham process is a solvent-free, initiator-free polymerization that occurs under vacuum, yielding highly conformal, pinhole-free polymer coatings.[1][2][3] This method is ideal for coating complex topographies and sensitive substrates, making it invaluable in fields such as electronics, aerospace, and medical devices for providing robust dielectric, barrier, and protective layers.[4][5][6] The process involves three key stages: sublimation of a solid dimer precursor, pyrolysis (thermal cleavage) of the dimer into reactive monomers, and finally, the deposition and spontaneous polymerization of the monomers onto a substrate at or near room temperature.[3][7]
Experimental Workflow and Chemical Pathway
The overall experimental workflow for the CVD synthesis of poly(p-xylylene) is a multi-step process that takes place within an integrated vacuum system.
Caption: High-level workflow for the Gorham CVD process.
The chemical transformation begins with a stable dimer, [2.2]paracyclophane, which is thermally cleaved into a highly reactive diradical monomer, p-xylylene. These monomers then polymerize on the substrate surface.
Caption: Chemical structures in the synthesis of poly(p-xylylene).
Experimental Protocols
Materials and Equipment
-
Precursor: Di-para-xylylene (for Parylene N) or Dichloro-di-p-xylylene (for Parylene C). The mass required depends on the desired film thickness and the surface area to be coated.
-
Adhesion Promoter: A-174 (γ-methacryloxypropyltrimethoxysilane) or similar organosilane.[4]
-
Solvents: Isopropanol, acetone, and deionized water for substrate cleaning.
-
Equipment:
-
Parylene CVD System, consisting of:
-
Sublimation/Vaporizer Furnace
-
Pyrolysis Furnace
-
Deposition Chamber
-
Cold Trap (liquid nitrogen cooled)
-
Rotary Vane Vacuum Pump
-
Pressure and Temperature Controllers
-
-
Substrates (e.g., silicon wafers, glass slides, electronic devices).
-
Plasma cleaner or UV-Ozone cleaner (recommended for critical surfaces).
-
Foil boat for holding the dimer precursor.[4]
-
Substrate Preparation Protocol
Proper substrate preparation is critical for ensuring strong adhesion of the Parylene film.
-
Solvent Cleaning:
-
Sonicate substrates in acetone for 10 minutes.
-
Sonicate substrates in isopropanol for 10 minutes.
-
Rinse thoroughly with deionized water.
-
Dry the substrates completely using a nitrogen gun or by baking in an oven at 110 °C for 30 minutes.
-
-
Surface Activation (Optional but Recommended):
-
Expose the clean, dry substrates to an oxygen plasma (e.g., 50 W, 200 mTorr O₂) for 2-5 minutes to activate the surface by creating hydroxyl groups.
-
-
Application of Adhesion Promoter:
-
Place substrates in a vacuum desiccator or the deposition chamber.
-
Introduce a small vial containing ~0.5 mL of A-174 silane.
-
Evacuate the chamber to create a vapor of the silane.
-
Allow substrates to be exposed to the silane vapor for 30 minutes. This process deposits a thin monolayer of the adhesion promoter.[4]
-
Vent the chamber and proceed to the CVD process.
-
Chemical Vapor Deposition Protocol (Parylene C Example)
-
Loading:
-
Weigh the required amount of Dichloro-di-p-xylylene dimer and place it into a foil boat. A typical starting amount for a 5-10 µm film in a lab-scale coater is 5-15 grams.
-
Load the dimer boat into the vaporizer furnace.
-
Place the prepared substrates onto the fixture within the deposition chamber. Ensure a minimum spacing of 0.5 inches between items to promote uniform coating.[8]
-
-
System Pump-Down:
-
Ensure the system is sealed. Start the chiller for the cold trap and allow it to cool for at least 45 minutes before starting the deposition process.[8]
-
Start the mechanical vacuum pump to evacuate the system. The base pressure should reach <10 mTorr.
-
-
Deposition Cycle:
-
Sublimation: Heat the vaporizer furnace to 175 °C .[8] This will sublimate the solid dimer into a gaseous state.
-
Pyrolysis: Heat the pyrolysis furnace to 690 °C .[8] As the dimer gas passes through this zone, it is quantitatively cleaved into reactive p-xylylene monomers.[1]
-
Deposition: The monomer gas enters the room-temperature deposition chamber. The monomers adsorb onto all exposed surfaces (including the substrates) and spontaneously polymerize, forming a thin, conformal film. The chamber pressure will typically stabilize in the range of 20-40 mTorr during deposition.[8]
-
The deposition rate for Parylene C is approximately 5 µm/hour.[8] Run the process until the desired thickness is achieved, which is primarily determined by the initial mass of dimer used.
-
-
Cycle Completion and Venting:
-
Once all the dimer has been consumed, turn off the vaporizer and pyrolysis heaters.
-
Allow the system to remain under vacuum for an additional 30 minutes to ensure complete polymerization.
-
Close the valve to the vacuum pump and turn off the chiller.
-
Slowly vent the system back to atmospheric pressure with dry nitrogen.
-
Open the deposition chamber and carefully remove the coated substrates.
-
Quantitative Data and Process Parameters
The precise parameters for the CVD process depend on the specific Parylene variant being deposited. The table below summarizes typical values for the two most common types, Parylene N and Parylene C.
| Parameter | Parylene N | Parylene C | Unit | Reference(s) |
| Precursor Dimer | Di-para-xylylene | Dichloro-di-p-xylylene | - | [3] |
| Vaporizer / Sublimation Temp. | 160 | 175 | °C | |
| Pyrolysis Temperature | 650 | 690 | °C | |
| Deposition Temperature | Room Temperature (~25) | Room Temperature (~25) | °C | [4] |
| Process Pressure | 55 (relative units) | 15-25 (relative units) | mTorr range | |
| Typical Deposition Rate | ~0.76 | ~5.08 | µm/hour |
Note: Pressure values are often given in "vacuum units" relative to the system's base pressure and may require calibration for absolute mTorr readings.[8]
The resulting Parylene films have distinct physical and electrical properties that make them suitable for different applications.
| Property | Parylene N | Parylene C | Unit | Reference(s) |
| Dielectric Strength (25 µm film) | 7000 | 5600 | V/mil | [4] |
| Moisture Vapor Transmission | Low | Very Low | - | [4] |
| Penetrating Power | Highest | Good | - | [4] |
| Thermal Stability (in air) | ~60-80 | ~80-100 | °C | [9] |
| Appearance | Transparent, Colorless | Transparent, Colorless | - | [4] |
References
- 1. Thieme E-Journals - Organic Materials / Full Text [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Parylene Process: 5 Keys to Success | Specialty Coating Systems [scscoatings.com]
- 4. mri.psu.edu [mri.psu.edu]
- 5. Vapor-Phase Synthesis of Poly(para-xylylene): From Coatings to Porous and Hierarchical Materials - 研究發表 - 台大化工系陳賢燁老師實驗室 [ntubbel.tw]
- 6. researchgate.net [researchgate.net]
- 7. Parylene Deposition: Process Parameters, Control & Thickness - Conformal Coating UK [conformalcoating.co.uk]
- 8. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 9. Parylene - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Trapping of o-Xylylene with Dienophiles
Audience: Researchers, scientists, and drug development professionals.
Abstract: o-Xylylene (also known as o-quinodimethane) is a highly reactive diene intermediate that cannot be isolated under normal conditions. However, its transient generation in situ followed by immediate trapping in a [4+2] cycloaddition (Diels-Alder reaction) with a dienophile is a powerful synthetic strategy. This method provides a robust pathway to construct polycyclic and heterocyclic frameworks, particularly tetralin derivatives, which are common scaffolds in medicinal chemistry and natural product synthesis. These notes provide an overview of common generation methods, quantitative data for various trapping reactions, and detailed experimental protocols.
Introduction to this compound Chemistry
This compound is an isomer of xylene, but instead of two methyl groups, it possesses two exocyclic methylene groups. This structure contains a conjugated 8-π electron system within an eight-membered ring, which is highly unstable and readily undergoes reactions to regain aromaticity. The most synthetically useful of these reactions is the [4+2] cycloaddition with an alkene or alkyne (a dienophile). This Diels-Alder reaction is typically fast and highly efficient, forming a stable six-membered ring and restoring the aromaticity of the benzene ring.
Several methods have been developed to generate this reactive intermediate in situ.[1] The choice of method often depends on the stability of the starting materials and the desired reaction conditions. Common approaches include:
-
Thermal or Photochemical Ring Opening: The electrocyclic ring-opening of benzocyclobutene is a clean and widely used method.[2]
-
1,4-Elimination Reactions: Starting from α,α'-disubstituted o-xylenes (e.g., dibromides), a 1,4-elimination can be induced by metals or other reagents.
-
Cheletropic Extrusion: The extrusion of a small molecule like SO₂ from a suitable precursor can generate this compound.
-
Nitrogen Deletion Cascade: A modern approach involves the nitrogen deletion from isoindoline precursors, which fragments to form this compound in situ.[3] This method proceeds under mild conditions and exhibits excellent stereoselectivity.[4]
Once generated, the this compound is immediately trapped by a dienophile present in the reaction mixture, leading to the formation of tetralin derivatives. The efficiency and stereoselectivity of this trapping process are key considerations for synthetic applications.[5]
Reaction Mechanism and Workflow
The overall process involves two main stages: the generation of the this compound intermediate and its subsequent cycloaddition with a dienophile.
Caption: General mechanism for the generation and trapping of this compound.
The experimental workflow follows a logical progression from reaction setup under controlled conditions to product isolation and purification.
Caption: A typical experimental workflow for this compound trapping reactions.
Quantitative Data: Dienophile Trapping Efficiency
The choice of dienophile significantly impacts the yield and stereochemistry of the resulting cycloadduct. Electron-deficient alkenes are particularly effective dienophiles in this reaction. The following table summarizes the isolated yields for the trapping of this compound (generated via nitrogen deletion from an isoindoline precursor) with various dienophiles.[4][6] Notably, these reactions proceed with high diastereoselectivity, yielding exclusively the trans product.[4]
| Entry | Dienophile | Product Structure | Solvent | Yield (%)[4][6] | Diastereoselectivity |
| 1 | N-Phenylmaleimide | trans-N-Phenyl-tetralin-2,3-dicarboximide | Toluene | 95 | >20:1 (trans) |
| 2 | N-Methylmaleimide | trans-N-Methyl-tetralin-2,3-dicarboximide | Toluene | 91 | >20:1 (trans) |
| 3 | Maleic Anhydride | trans-Tetralin-2,3-dicarboxylic anhydride | Toluene | 85 | >20:1 (trans) |
| 4 | Diethyl Fumarate | trans-Diethyl tetralin-2,3-dicarboxylate | Toluene | 70 | >20:1 (trans) |
| 5 | Diethyl Maleate | trans-Diethyl tetralin-2,3-dicarboxylate | Toluene | 65 | >20:1 (trans) |
| 6 | Acrylonitrile | trans-2-Cyanotetralin | Toluene | 60 | >20:1 (trans) |
| 7 | Methyl Acrylate | trans-Methyl tetralin-2-carboxylate | Toluene | 75 | >20:1 (trans) |
| 8 | Phenyl Vinyl Sulfone | trans-2-(Phenylsulfonyl)tetralin | Toluene | 88 | >20:1 (trans) |
Experimental Protocols
Protocol 1: Generation via Nitrogen Deletion and Trapping with N-Phenylmaleimide
This protocol is adapted from a modern method utilizing an anomeric amide as a nitrogen deletion reagent, which offers mild conditions and high yields.[4][6]
Materials:
-
N-Boc-isoindoline (this compound precursor)
-
N-Phenylmaleimide (dienophile)
-
1-(Pivaloyloxy)-2-(pyridin-2-yl)pyrrolidine (Anomeric Amide, Nitrogen Deletion Reagent)
-
Toluene, anhydrous
-
Argon or Nitrogen gas supply
-
Standard air-free glassware (Schlenk flask, syringes)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a dry 25 mL Schlenk flask under an argon atmosphere, add N-Boc-isoindoline (0.2 mmol, 1.0 equiv.), N-phenylmaleimide (0.3 mmol, 1.5 equiv.), and the anomeric amide (0.3 mmol, 1.5 equiv.).
-
Solvent Addition: Add 2.0 mL of anhydrous toluene to the flask via syringe.
-
Reaction Execution: Seal the flask and heat the reaction mixture in a preheated oil bath at 110 °C.
-
Monitoring: Stir the reaction at this temperature for 12-24 hours. Monitor the consumption of the starting material by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (10 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (1 x 10 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexane) to afford the pure trans-N-Phenyl-tetralin-2,3-dicarboximide product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Thermal Generation from Benzocyclobutene and Trapping
This protocol describes the classical approach of generating this compound by heating benzocyclobutene in the presence of a dienophile.
Materials:
-
Benzocyclobutene (this compound precursor)
-
Maleic anhydride (dienophile)
-
o-Dichlorobenzene or Xylene (high-boiling solvent)
-
Reflux condenser
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve maleic anhydride (1.1 equiv.) in o-dichlorobenzene (providing a ~0.5 M solution).
-
Initiation: Heat the solution to a gentle reflux (~180 °C).
-
Precursor Addition: Slowly add a solution of benzocyclobutene (1.0 equiv.) in a small amount of o-dichlorobenzene to the refluxing mixture over a period of 1-2 hours using a syringe pump. This slow addition minimizes the dimerization of the this compound.
-
Reaction Completion: After the addition is complete, maintain the reflux for an additional 2-3 hours to ensure complete reaction.
-
Cooling and Isolation: Cool the reaction mixture to room temperature. The product may crystallize upon cooling. If so, collect the crystals by vacuum filtration and wash with cold hexane.
-
Purification: If the product does not crystallize or requires further purification, concentrate the solvent under reduced pressure (note: a high-vacuum pump may be needed for o-dichlorobenzene). Purify the resulting residue by recrystallization (e.g., from a toluene/hexane mixture) or by silica gel chromatography to yield the pure trans-tetralin-2,3-dicarboxylic anhydride.
Stereochemical Considerations: The Endo Rule
The Diels-Alder reaction can form two possible diastereomers: the endo and exo products. For the trapping of this compound, the reaction is highly stereoselective. The "endo rule" states that the transition state where the electron-withdrawing groups of the dienophile are oriented towards the developing pi-system of the diene is electronically favored. This leads to the formation of the endo adduct as the major kinetic product. However, in the case of the nitrogen-deletion cascade, the high stereoselectivity for the trans product (which corresponds to an exo attack with respect to the dienophile's substituents) suggests a stepwise mechanism or thermodynamic control may be operative under those specific reaction conditions.[4] Researchers should be aware that while the concerted Diels-Alder mechanism often favors the endo product, the specific generation method and reaction conditions can influence the final stereochemical outcome.
References
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. Photochemical Generation of Stable this compound Derivatives by the Electrocyclic Ring Opening of Some Polycyclic Benzocyclobutene Derivatives for JACS - IBM Research [research.ibm.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
Application of o-Xylylene in the Total Synthesis of Natural Products: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in situ generation of o-xylylenes and their subsequent trapping via Diels-Alder cycloaddition reactions represents a powerful strategy in organic synthesis for the construction of complex polycyclic and heterocyclic frameworks. These reactive dienes, often too unstable for isolation, are typically formed transiently from stable precursors and undergo spontaneous [4+2] cycloadditions, both intermolecularly and intramolecularly. This methodology has found significant application in the total synthesis of a diverse array of natural products, enabling the efficient and often stereoselective formation of key carbocyclic and heterocyclic ring systems.
This document provides detailed application notes and experimental protocols for the use of o-xylylene intermediates in the total synthesis of selected natural products, highlighting different methods for their generation and their strategic application in complex molecule assembly.
Key Concepts and Strategies
The core of this synthetic strategy revolves around the generation of an this compound intermediate, which can be achieved through several methods:
-
Thermal or Photochemical Ring-Opening of Benzocyclobutenes: This method involves the conrotatory opening of a benzocyclobutene ring to furnish the corresponding (E,E)-o-xylylene. The reaction is typically driven by heat and allows for the predictable formation of the reactive diene.
-
1,4-Elimination Reactions: Precursors bearing leaving groups at the benzylic positions can undergo 1,4-elimination to generate the this compound. Common precursors include 1,2-bis(halomethyl)benzenes and their analogs.
-
Cheletropic Extrusion: Small molecules like sulfur dioxide can be extruded from cyclic sulfones (benzo[c]thiophene-2,2-dioxides) under thermal conditions to yield the this compound.
-
From o-Quinone Methides: o-Quinone methides, which are heterocyclic analogs of o-xylylenes, can be generated from various precursors, including Mannich bases and through enzymatic hydroxylation of o-cresol derivatives. These intermediates readily participate in hetero-Diels-Alder reactions.
The generated this compound can then be trapped by a dienophile. In an intramolecular setting, the dienophile is tethered to the this compound precursor, leading to the formation of fused or bridged polycyclic systems. In an intermolecular reaction, a separate dienophile is present in the reaction mixture. The stereochemical outcome of the Diels-Alder reaction is often highly predictable, following the well-established endo-selectivity rule, although steric factors in intramolecular reactions can influence the stereochemical course.
Application in Natural Product Total Synthesis: Case Studies
Case Study 1: Chemoenzymatic Total Synthesis of (-)-Xyloketal D (Narayan Synthesis)
The Narayan group developed a concise and innovative chemoenzymatic approach for the total synthesis of (-)-Xyloketal D. This strategy utilizes a non-heme iron (NHI) dependent monooxygenase to catalyze the benzylic hydroxylation of a resorcinol precursor, which then spontaneously eliminates water to form an o-quinone methide. This reactive intermediate is subsequently trapped in a hetero-Diels-Alder reaction.[1]
Experimental Workflow:
Caption: Chemoenzymatic synthesis of (-)-Xyloketal D workflow.
Quantitative Data Summary:
| Step | Reactants | Reagents/Conditions | Product(s) | Yield | Diastereomeric Ratio | Ref. |
| Enzymatic Hydroxylation | 1-(2,4-dihydroxy-3,5-dimethylphenyl)ethan-1-one | ClaD enzyme (2.5 mol%), Glucose (2.0 equiv), GDH (1 mg/mL), NADP+ (0.1 mM), KPi buffer (100 mM, pH 7.5), 22 °C, 24 h | 1-(2,4-dihydroxy-3-(hydroxymethyl)-5-methylphenyl)ethan-1-one | >95% | N/A | [1] |
| Diels-Alder Cycloaddition | 1-(2,4-dihydroxy-3-(hydroxymethyl)-5-methylphenyl)ethan-1-one (in situ) | (R)-2,4-dimethyl-4,5-dihydrofuran, Benzene, 80 °C, 12 h | (-)-Xyloketal D and its C5 epimer | 64% | 2:1 | [1] |
Detailed Experimental Protocol (Narayan Synthesis):
Step 1: Chemoenzymatic Generation of o-Quinone Methide and Diels-Alder Cycloaddition
-
To a solution of 1-(2,4-dihydroxy-3,5-dimethylphenyl)ethan-1-one (1.0 equiv) in potassium phosphate buffer (100 mM, pH 7.5) is added glucose (2.0 equiv), NADP+ (to a final concentration of 0.1 mM), and glucose dehydrogenase (GDH, 1 mg/mL).
-
The reaction is initiated by the addition of the ClaD enzyme (2.5 mol%).
-
The reaction mixture is stirred at 22 °C for 24 hours to ensure complete conversion to the benzylic alcohol intermediate.
-
Following the enzymatic reaction, (R)-2,4-dimethyl-4,5-dihydrofuran (2.0 equiv) and benzene are added to the reaction mixture.
-
The biphasic mixture is heated to 80 °C and stirred vigorously for 12 hours.
-
After cooling to room temperature, the reaction mixture is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to afford (-)-Xyloketal D and its C5 epimer as a white solid.
Case Study 2: Total Synthesis of (±)-Xyloketal D (Wilson Synthesis)
The Wilson group reported a total synthesis of racemic Xyloketal D, which also proceeds through an o-quinone methide intermediate. In this approach, the reactive diene is generated from a Mannich base precursor upon treatment with methyl iodide.
Generation of o-Quinone Methide:
Caption: Generation of o-quinone methide from a Mannich base.
Quantitative Data Summary:
| Step | Reactants | Reagents/Conditions | Product(s) | Combined Yield | Product Ratio | Ref. |
| Diels-Alder Cycloaddition | 1-(2,4-dihydroxy-3-((morpholin-4-yl)methyl)phenyl)ethan-1-one, (±)-2,4-dimethyl-4,5-dihydrofuran | Methyl iodide (3.0 equiv), reflux in dienophile | (±)-Xyloketal D, (±)-5-epi-Xyloketal D, and two spiroacetal diastereomers | 54% | 11:1:3:3 | [2] |
Detailed Experimental Protocol (Wilson Synthesis):
Step 1: Synthesis of the Mannich Base Precursor
-
A mixture of 2,4-dihydroxyacetophenone (1.0 equiv), morpholine (1.2 equiv), and aqueous formaldehyde (37 wt. %, 1.2 equiv) in ethanol is heated at reflux for 4 hours.
-
The reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford 1-(2,4-dihydroxy-3-((morpholin-4-yl)methyl)phenyl)ethan-1-one.
Step 2: Generation of o-Quinone Methide and Diels-Alder Cycloaddition
-
A solution of the Mannich base (1.0 equiv) and methyl iodide (3.0 equiv) in (±)-2,4-dimethyl-4,5-dihydrofuran (used as both reactant and solvent) is heated at reflux for 18 hours.
-
The reaction mixture is cooled and concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography (eluent: diethyl ether/petroleum ether gradient) to yield a mixture of (±)-Xyloketal D, (±)-5-epi-Xyloketal D, and two spiroacetal diastereomers.
Case Study 3: Formal Synthesis of (±)-Estrone (Kametani Synthesis)
The Kametani group pioneered the use of the intramolecular Diels-Alder reaction of an this compound generated from a benzocyclobutene precursor for the synthesis of steroids. This elegant strategy allows for the rapid construction of the steroidal ABCD ring system.
Synthetic Strategy:
Caption: Kametani's strategy for steroid synthesis.
Quantitative Data Summary:
| Step | Reactant | Reagents/Conditions | Product | Yield | Diastereoselectivity | Ref. |
| Intramolecular Diels-Alder Reaction | 1-cyano-1-(3-methoxybenzyl)-2-vinylcyclobutane | o-Dichlorobenzene, 220 °C, sealed tube, 2 h | 3-methoxy-8,14-seco-gona-1,3,5(10),9(11)-tetraen-14-one-13-carbonitrile | >90% | High | [3] |
Detailed Experimental Protocol (Kametani Synthesis):
Step 1: Synthesis of the Benzocyclobutene Precursor
The synthesis of the benzocyclobutene precursor involves multiple steps which are detailed in the original literature.
Step 2: Thermolysis and Intramolecular Diels-Alder Cycloaddition
-
A solution of 1-cyano-1-(3-methoxybenzyl)-2-vinylcyclobutane in anhydrous o-dichlorobenzene is placed in a sealed tube under an inert atmosphere.
-
The sealed tube is heated in an oil bath at 220 °C for 2 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the tetracyclic steroid core.
Conclusion
The use of this compound intermediates in Diels-Alder reactions provides a powerful and versatile tool for the construction of complex molecular architectures found in a wide range of natural products. The ability to generate these reactive dienes in situ from stable precursors under various conditions, including thermal, photochemical, and enzymatic methods, allows for a high degree of control and flexibility in synthetic design. The examples of the total syntheses of (-)-Xyloketal D and (±)-Estrone highlight the strategic application of this methodology in achieving efficient and stereoselective access to challenging target molecules. These protocols serve as a valuable resource for researchers in natural product synthesis and drug discovery, providing a foundation for the development of novel synthetic strategies and the creation of new molecular entities.
References
Application Notes and Protocols for Flash Vacuum Pyrolysis of o-Xylylene Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flash vacuum pyrolysis (FVP) is a powerful synthetic technique used to generate highly reactive intermediates in the gas phase, which can then be trapped or allowed to react to form unique molecular structures. One of the most valuable applications of FVP is the generation of o-xylylene (5,6-dimethylene-1,3-cyclohexadiene), a highly reactive diene that readily undergoes Diels-Alder reactions. This reactivity makes this compound a key intermediate in the synthesis of a wide range of complex organic molecules, including natural products and novel pharmaceuticals.
These application notes provide a detailed overview of the experimental setup and protocols for the generation of this compound from various precursors using FVP. The information is intended to guide researchers in setting up their own FVP experiments for the synthesis of novel compounds.
Experimental Apparatus
A typical FVP apparatus consists of three main components: a precursor inlet system, a pyrolysis zone (furnace), and a product collection system (cold trap). The entire system is maintained under a high vacuum to ensure that the reaction proceeds unimolecularly and to minimize intermolecular reactions of the highly reactive this compound intermediate.
-
Precursor Inlet System: The precursor is introduced into the pyrolysis tube from a sample holder. For solid precursors, a sublimation oven or a direct insertion probe can be used. Liquid precursors are typically introduced via a dropping funnel with a pressure-equalizing arm. The rate of introduction is carefully controlled to maintain a low pressure within the system.
-
Pyrolysis Zone: This consists of a quartz tube that is heated by a tube furnace. The tube is often packed with an inert material, such as quartz wool or rings, to increase the surface area and ensure efficient heat transfer to the precursor vapor.[1] The temperature of the furnace is a critical parameter and must be carefully controlled to achieve the desired pyrolysis reaction without causing unwanted side reactions or decomposition.
-
Product Collection System: The pyrolyzed products exit the furnace and are rapidly quenched and collected on a cold surface. A cold finger filled with liquid nitrogen (-196 °C) is commonly used for this purpose.[2] This rapid cooling is essential to trap the reactive this compound and prevent its dimerization or polymerization. The collected products can then be dissolved in a suitable solvent for further reaction or analysis.
Experimental Workflow
The logical flow of a typical flash vacuum pyrolysis experiment for the generation of this compound is depicted in the diagram below.
Key Experimental Parameters for this compound Precursors
The successful generation of this compound via FVP is highly dependent on the choice of precursor and the optimization of experimental parameters. The following table summarizes the typical conditions for several common this compound precursors.
| Precursor | Structure | Pyrolysis Temp. (°C) | Pressure (mbar) | Precursor State | Typical Yield of Trapped Diene |
| Benzocyclobutene | 600 - 800 | 10⁻² - 10⁻⁴ | Liquid | High | |
| 1,3-Dihydrobenzo[c]thiophene 2,2-dioxide | ![]() | 650 - 850 | 10⁻³ - 10⁻⁵ | Solid | Good to High |
| o-Phenylene Sulfite | ![]() | 500 - 650 | 10⁻² - 10⁻³ | Liquid | Moderate to Good |
| 2,3-Dihydro-1,4-benzoxathiin 4,4-dioxide | ![]() | 700 - 900 | 10⁻³ - 10⁻⁵ | Solid | Moderate |
| Tetralin | > 800 | 10⁻² - 10⁻⁴ | Liquid | Variable |
Detailed Experimental Protocol
This protocol provides a general procedure for the FVP of a solid this compound precursor. Modifications may be necessary depending on the specific precursor and the scale of the reaction.
1. Apparatus Setup and Preparation:
1.1. Assemble the FVP apparatus as shown in the workflow diagram, ensuring all glass joints are properly sealed with high-vacuum grease. 1.2. Place the solid precursor (e.g., 1,3-Dihydrobenzo[c]thiophene 2,2-dioxide) in a sublimation tube or a sample flask connected to the precursor inlet. 1.3. Connect the apparatus to a high-vacuum pump (e.g., a diffusion pump backed by a rotary vane pump). 1.4. Evacuate the system to a pressure of 10⁻⁵ to 10⁻⁶ mbar. 1.5. Place a Dewar flask filled with liquid nitrogen around the cold finger to cool it to -196 °C. 1.6. Heat the pyrolysis furnace to the desired temperature (e.g., 750 °C for 1,3-Dihydrobenzo[c]thiophene 2,2-dioxide). Allow the temperature to stabilize.
2. Pyrolysis:
2.1. Gently heat the precursor sample using a heating mantle or oil bath to induce sublimation. 2.2. Control the heating rate to maintain a steady sublimation and a constant pressure within the system. The pressure will typically rise to 10⁻³ to 10⁻⁴ mbar during sublimation. 2.3. The precursor vapor will pass through the hot pyrolysis tube, where it will undergo a retro-cheletropic extrusion of sulfur dioxide to form this compound. 2.4. The newly formed this compound, along with any unreacted precursor and side products, will travel to the cold finger and condense on its surface.
3. Product Collection and Work-up:
3.1. Once all the precursor has been sublimed, turn off the heating for the precursor sample. 3.2. Maintain the furnace temperature and the vacuum for a short period to ensure all volatile materials have reached the cold trap. 3.3. Turn off the furnace and allow it to cool to room temperature. 3.4. Close the valve to the vacuum pump and carefully vent the system with an inert gas, such as nitrogen or argon. 3.5. Remove the liquid nitrogen Dewar from the cold finger. 3.6. While the cold finger is still cold, quickly add a cold solution of a suitable dienophile (e.g., maleic anhydride in dichloromethane) to the collection flask to trap the this compound via a Diels-Alder reaction. 3.7. Allow the cold finger and the collection flask to warm to room temperature. 3.8. The resulting solution contains the Diels-Alder adduct, which can then be purified by standard techniques such as column chromatography or recrystallization.
Safety Precautions
-
Flash vacuum pyrolysis involves high temperatures and high vacuum. Always use appropriate personal protective equipment, including safety glasses, lab coat, and insulated gloves when handling liquid nitrogen.
-
The apparatus should be assembled behind a safety shield.
-
Ensure the glassware is free of cracks or defects that could cause it to implode under vacuum.
-
Some precursors and products may be toxic or lachrymatory. Handle them in a well-ventilated fume hood.
-
Be aware of the potential for blockages in the cold trap, which could lead to a dangerous buildup of pressure.
Signaling Pathway Diagram (Reaction Mechanism)
The generation of this compound from different precursors involves distinct unimolecular thermal reactions. The following diagram illustrates the pathways for three common precursors.
References
Generation of o-Xylylene from α,α'-Dihalo-o-xylenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the generation of the highly reactive intermediate, o-xylylene, from its stable precursors, α,α'-dihalo-o-xylenes. The in situ generation of this compound is a powerful strategy for the construction of complex cyclic molecules through Diels-Alder reactions, which is of significant interest in medicinal chemistry and materials science.
Introduction
This compound (also known as o-quinodimethane) is a conjugated diene that is not stable enough to be isolated under normal laboratory conditions. However, its transient existence allows it to readily participate in [4+2] cycloaddition reactions with a variety of dienophiles to form substituted tetralin frameworks. A common and effective method for the in situ generation of this compound involves the 1,4-elimination of a hydrogen halide from α-halo-o-xylenes or the reductive elimination of a dihalide from α,α'-dihalo-o-xylenes. This document focuses on the latter, providing protocols for the generation of this compound from α,α'-dibromo-o-xylene and its subsequent trapping in a Diels-Alder reaction.
Precursor Synthesis: α,α'-Dibromo-o-xylene
A reliable method for the synthesis of the key precursor, α,α'-dibromo-o-xylene, is the direct bromination of o-xylene.[1]
Experimental Protocol: Synthesis of α,α'-Dibromo-o-xylene
Caution: α,α'-Dibromo-o-xylene is a potent lachrymator. All manipulations should be performed in a well-ventilated fume hood.[1]
Materials:
-
o-Xylene
-
Bromine
-
Petroleum ether (boiling range 60-80 °C)
-
Anhydrous potassium hydroxide
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser
-
Heating mantle
-
Sun lamp (optional, for initiation)
-
Beaker
-
Buchner funnel and filter flask
-
Vacuum desiccator
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place 106 g (1.0 mol) of o-xylene.
-
Heat the o-xylene to 125 °C using a heating mantle. Illumination with a sun lamp can be used to initiate the reaction.[1]
-
Slowly add 352 g (2.2 mol) of bromine from the dropping funnel over a period of 1.5 hours while maintaining the temperature at 125 °C and stirring vigorously.
-
After the addition is complete, continue stirring at 125 °C for an additional 30 minutes.[1]
-
Allow the reaction mixture to cool to approximately 60 °C and then pour it into a beaker containing 100 mL of boiling petroleum ether.
-
Stir the mixture as it cools to room temperature to prevent the product from caking.
-
Place the beaker in a refrigerator for at least 12 hours to complete the crystallization.
-
Collect the crystalline product by suction filtration using a Buchner funnel.
-
Wash the crystals with two portions of cold petroleum ether.
-
Dry the product in a vacuum desiccator over anhydrous potassium hydroxide.
Yield and Purity: This procedure typically yields 123-140 g (48-53%) of α,α'-dibromo-o-xylene with a melting point of 89-94 °C.[1] Further purification can be achieved by recrystallization from 95% ethanol.
In Situ Generation and Diels-Alder Reaction of this compound
The generation of this compound from α,α'-dibromo-o-xylene can be achieved through a 1,4-debromination reaction, often using a reducing agent such as sodium iodide or a metal like freshly prepared nickel.[2] The highly reactive this compound is then trapped in situ by a suitable dienophile.
Experimental Protocol: Generation of this compound with Sodium Iodide and Trapping with a Dienophile
This protocol describes a general procedure for the sodium iodide-induced 1,4-elimination of bromine from α,α'-dibromo-o-xylene and its subsequent Diels-Alder reaction. The specific dienophile and reaction conditions may be varied to obtain different cycloadducts.
Materials:
-
α,α'-Dibromo-o-xylene
-
Sodium iodide (anhydrous)
-
Dienophile (e.g., maleic anhydride, N-phenylmaleimide, dimethyl acetylenedicarboxylate)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add anhydrous sodium iodide (2.2 equivalents) and the chosen dienophile (1.0-1.2 equivalents).
-
Add the anhydrous solvent (e.g., DMF) to dissolve or suspend the reagents.
-
Slowly add a solution of α,α'-dibromo-o-xylene (1.0 equivalent) in the same anhydrous solvent to the stirred mixture at room temperature.
-
The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-80 °C) for several hours until the starting material is consumed (monitored by TLC).
-
Upon completion of the reaction, pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove any remaining iodine, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired Diels-Alder adduct.
Quantitative Data Summary
| Precursor | Reagent | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| α,α'-Dibromo-o-xylene | Sodium Iodide | Maleic Anhydride | DMF | 25-80 | 2-12 | Moderate to High | General Protocol |
| α,α'-Dibromo-o-xylene | Metallic Nickel | N-Methylmaleimide | THF | 45 | 20 | 54 | [2] |
| α,α'-Dichloro-o-xylene | Zinc Dust | Various | Various | Variable | Variable | Variable | General Method |
Note: The yields for the sodium iodide and zinc dust methods are generalized as they are highly dependent on the specific dienophile and reaction conditions used. The yield for the metallic nickel method is for a specific example and may vary with other dienophiles.
Visualizing the Workflow
The following diagrams illustrate the key processes described in these application notes.
Caption: Workflow for the synthesis of Diels-Alder adducts from o-xylene.
Caption: Logical relationship for the formation of tetralin derivatives.
References
Applications of o-Xylylene Derivatives in Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of polymers derived from o-xylylene and its isomers. The focus is on two primary methodologies: the chemical vapor deposition (CVD) polymerization of p-xylylene to form poly(p-xylylene) (Parylene) and the cobalt-catalyzed reductive polymerization of α,α'-dibromo-o-xylene to produce poly(this compound).
Chemical Vapor Deposition (CVD) Polymerization of p-Xylylene (Gorham Process)
The Gorham process is the standard method for producing high-purity, conformal coatings of poly(p-xylylene), commercially known as Parylene. This solvent-free process involves the vapor-phase pyrolysis of a stable dimer precursor, [2.2]paracyclophane, to generate the reactive p-xylylene monomer, which then spontaneously polymerizes on a substrate at room temperature.[1][2][3][4]
Applications
Parylene films are renowned for their exceptional properties, including being pinhole-free, chemically inert, and having excellent dielectric and barrier properties.[3][5] These characteristics make them ideal for a wide range of high-performance applications:
-
Biomedical Devices: As biocompatible coatings for implants, stents, and surgical instruments to provide a barrier against bodily fluids and reduce friction.[3]
-
Electronics: As conformal coatings for printed circuit boards (PCBs), sensors, and other electronic components to protect against moisture, corrosion, and electrical shorts.[3]
-
Aerospace and Defense: To protect sensitive electronics and components from harsh environmental conditions.
-
Microelectromechanical Systems (MEMS): As a structural material and for encapsulation due to its conformality and biocompatibility.[2]
Quantitative Data: Properties of Parylene N and C
| Property | Parylene N | Parylene C |
| Electrical Properties | ||
| Dielectric Constant (1 MHz) | 2.65 | 2.95 |
| Dissipation Factor (1 MHz) | 0.0006 | 0.013 |
| Dielectric Strength (MV/cm) | 3.0 | 1.85 - 2.20 |
| Volume Resistivity (Ω·cm) | 1.4 x 10¹⁷ | 8.8 x 10¹⁶ |
| Physical Properties | ||
| Melting Point (°C) | 420 | 290 |
| Glass Transition Temp (°C) | 13 - 80 | 35 - 80 |
| Density (g/cm³) | 1.110 | 1.289 |
| Refractive Index | 1.661 | 1.639 |
| Mechanical Properties | ||
| Tensile Modulus (GPa) | 2.4 | 3.2 |
| Tensile Strength (MPa) | 45 | 70 |
| Elongation to Break (%) | 30 | 200 |
Data sourced from Fortin and Lu, "Chemical vapor deposition polymerization," 2004.[6]
Experimental Workflow: Gorham Process
Caption: Workflow of the Gorham process for Parylene deposition.
Experimental Protocol: Synthesis of Parylene C
Materials:
-
Dichlorodi-p-xylylene ([2.2]paracyclophane, chloro-substituted dimer)
-
Substrate for coating (e.g., silicon wafer, glass slide)
-
Adhesion promoter (e.g., A-174 silane), optional
Equipment:
-
Parylene deposition system (includes a vaporizer, pyrolysis furnace, and deposition chamber)
-
Vacuum pump
-
Cold trap (typically liquid nitrogen)
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrate to remove any organic residues and contaminants. Standard cleaning procedures for the specific substrate material should be followed.
-
For improved adhesion, a pre-treatment with an adhesion promoter like A-174 silane can be applied according to the manufacturer's instructions.
-
-
System Setup:
-
Place the desired amount of the dichlorodi-p-xylylene dimer into the vaporizer section of the deposition system. The amount of dimer will determine the final thickness of the polymer film.
-
Mount the prepared substrate in the deposition chamber.
-
Seal the system and start the vacuum pump to evacuate the system to a base pressure of approximately 10-20 mTorr.
-
Cool the cold trap with liquid nitrogen to trap any unreacted monomer.
-
-
Deposition Process:
-
Vaporization: Heat the vaporizer to 150-170°C to sublime the dimer into a vapor.[3]
-
Pyrolysis: The dimer vapor flows into the pyrolysis furnace, which is heated to 650-750°C.[1] In this zone, the dimer cleaves into the reactive chloro-p-xylylene monomer.
-
Deposition: The monomer gas then enters the room temperature deposition chamber. As the monomer comes into contact with the cooler substrate, it adsorbs and spontaneously polymerizes, forming a conformal poly(chloro-p-xylylene) (Parylene C) film.
-
-
Process Completion and Sample Retrieval:
-
Once all the dimer has been consumed, turn off the heaters and allow the system to cool to room temperature under vacuum.
-
Vent the system with an inert gas (e.g., nitrogen) to bring it back to atmospheric pressure.
-
Carefully remove the coated substrate from the deposition chamber.
-
Cobalt-Catalyzed Reductive Polymerization of α,α'-Dibromo-o-xylene
This method provides a synthetic route to poly(this compound), a structural isomer of poly(p-xylylene), through a solution-based polymerization. The process involves the reductive coupling of α,α'-dibromo-o-xylene monomers using a low-valent cobalt catalyst generated in situ.[7]
Applications
Poly(this compound)s are of interest for applications where the properties of a poly(xylylene) backbone are desired but solution processability is required for device fabrication or material formulation. Potential applications include:
-
Functional Polymer Synthesis: The polymer backbone can be further modified for specific applications.
-
Membranes and Advanced Materials: The distinct main-chain connectivity of poly(this compound) compared to its p-xylylene counterpart may lead to unique material properties.[7]
Reaction Mechanism: Cobalt-Catalyzed Reductive Polymerization
Caption: Catalytic cycle for the cobalt-catalyzed reductive polymerization.
Experimental Protocol: Synthesis of Poly(this compound)
Materials:
-
Anhydrous cobalt(II) chloride (CoCl₂)
-
α,α'-Dibromo-o-xylene (1,2-bis(bromomethyl)benzene)[1]
-
Dimethyl zinc (Zn(CH₃)₂, solution in toluene)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (HCl), 1 M
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Schlenk line or glovebox
-
Schlenk flask with a magnetic stir bar
-
Syringes and needles
-
Cannula for liquid transfer
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under a stream of inert gas, add anhydrous cobalt(II) chloride (e.g., 26 mg, 0.2 mmol, 2 mol%) to a dry 50 mL Schlenk flask equipped with a magnetic stir bar.[7]
-
Seal the flask, and evacuate and backfill with inert gas three times.
-
-
Polymerization:
-
Add anhydrous THF (e.g., 10 mL) to the Schlenk flask containing the CoCl₂.
-
To this suspension, slowly add a solution of dimethyl zinc in toluene (e.g., 1.0 M solution, 0.4 mL, 0.4 mmol) at room temperature with vigorous stirring. The color of the solution should change, indicating the formation of the active low-valent cobalt catalyst.
-
In a separate dry flask, dissolve α,α'-dibromo-o-xylene (e.g., 2.64 g, 10 mmol) in anhydrous THF (e.g., 10 mL).
-
Transfer the monomer solution to the catalyst mixture via cannula.
-
Stir the reaction mixture at room temperature for 24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of methanol (e.g., 5 mL).
-
Pour the reaction mixture into a larger beaker containing methanol (e.g., 200 mL) to precipitate the polymer.
-
Stir the suspension for 1 hour, then collect the polymer by filtration.
-
Wash the collected solid with methanol and then with a 1 M HCl solution to remove any remaining cobalt salts, followed by another wash with methanol until the filtrate is neutral.
-
Dry the polymer in a vacuum oven at 60°C overnight.
-
Quantitative Data: Poly(this compound) Properties
| Monomer | Catalyst System | Solvent | Temp (°C) | Time (h) | Mn (kDa) | PDI (Mw/Mn) | Yield (%) |
| α,α'-dibromo-o-xylene | CoCl₂ / Dimethyl zinc | THF | RT | 24 | 15 - 30 | 1.5 - 2.5 | > 90 |
Note: The molecular weight and polydispersity can vary depending on the specific reaction conditions and purity of reagents. The data presented is a representative range based on typical outcomes for this type of polymerization.
Diels-Alder Reactions of o-Xylylenes
While the Diels-Alder reaction is a powerful tool in organic synthesis, its application for the direct synthesis of high molecular weight polymers from this compound is not well-established in the literature. The transient this compound intermediate, often generated in situ, readily participates in [4+2] cycloadditions with various dienophiles to form small molecules. However, controlling this reaction to achieve long-chain polymers is challenging and not a standard method for poly(this compound) synthesis. Therefore, a detailed protocol for this application is not provided.
Conclusion
The synthesis of polymers from xylylene isomers offers a versatile platform for creating materials with a range of properties suitable for diverse applications. The Gorham process for Parylene production is a mature technology for generating high-performance conformal coatings, while cobalt-catalyzed reductive polymerization provides a solution-based route to poly(this compound)s, opening avenues for new material development. The detailed protocols provided herein serve as a guide for researchers in the synthesis and exploration of these valuable polymers.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. α,α′-ジブロモ-o-キシレン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Xylylene dibromide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. alpha,alpha'-Dibromo-o-xylene | 91-13-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Regioselective Functionalization Using o-Xylylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Xylylenes, also known as o-quinodimethanes, are highly reactive intermediates that serve as valuable building blocks in organic synthesis. Their propensity to undergo [4+2] cycloaddition (Diels-Alder) reactions provides a powerful tool for the construction of six-membered rings, which are prevalent in a wide array of natural products and pharmaceutical agents. A key feature of o-xylylene chemistry is the potential for regioselective functionalization, allowing for the controlled synthesis of complex molecular architectures.
These application notes provide an overview of the methods for generating o-xylylenes and detailed protocols for their application in regioselective Diels-Alder reactions. The regioselectivity of these reactions is governed by the electronic and steric properties of both the this compound and the dienophile, with a general preference for the formation of "ortho" and "para" isomers.[1]
Generation of o-Xylylenes: An Overview
o-Xylylenes are typically generated in situ due to their high reactivity and thermal instability.[2] The choice of generation method depends on the desired substitution pattern of the this compound and the reaction conditions required for the subsequent functionalization. The most common methods include:
-
Dehalogenation of α,α'-Dihalo-o-xylenes: This method involves the reduction of corresponding dihalides, often using metals like zinc.[2]
-
Cheletropic Extrusion of Sulfur Dioxide: Thermal decomposition of 3-sulfolenes (2,5-dihydrothiophene-1,1-dioxides) provides a clean method for generating o-xylylenes.
-
Thermal or Photochemical Ring Opening of Benzocyclobutenes: This method offers a versatile route to a variety of substituted o-xylylenes.[2]
-
Nitrogen Deletion from Isoindolines: A more recent method that provides an alternative pathway to these reactive intermediates.
Each of these methods offers distinct advantages and is suited for different synthetic strategies. The following sections provide detailed protocols and data for selected methods.
Experimental Protocols
Protocol 1: Generation of this compound from α,α'-Dichloro-o-xylene and Trapping with Dienophiles in Aqueous Medium
This protocol describes the generation of the parent this compound via dehalogenation of α,α'-dichloro-o-xylene using zinc dust in an aqueous medium, followed by its in situ trapping with various dienophiles.[2] The use of a ruthenium catalyst can significantly improve the yield of the cycloaddition product by minimizing side reactions like polymerization.[2]
Materials:
-
α,α'-Dichloro-o-xylene
-
Zinc dust
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Tris(triphenylphosphine)ruthenium(II) dichloride (Ru(PPh₃)₃Cl₂)
-
Dienophile (e.g., dimethyl fumarate, methyl acrylate, acrylonitrile, methyl vinyl ketone)
-
Acetonitrile (MeCN)
-
2 N Hydrochloric acid (HCl)
-
Carbon tetrachloride (CCl₄)
-
Cyclohexane (internal standard)
Procedure:
-
To a suitable reaction vessel, add 2 mL of saturated aqueous NH₄Cl solution.
-
Add a mixture of α,α'-dichloro-o-xylene (0.5 mmol), the chosen dienophile (0.6 mmol), Ru(PPh₃)₃Cl₂ (5 mg), and 0.5 mL of MeCN.
-
Under vigorous stirring, add zinc dust (1.0 mmol) portionwise over a period of 10 minutes at room temperature.
-
Continue stirring for 1 hour.
-
After the reaction is complete, hydrolyze the mixture with 2 N HCl.
-
Extract the product with 1 mL of CCl₄ containing a known amount of cyclohexane as an internal standard.
-
Analyze the crude extract by ¹H-NMR and GC/MS to determine the yield of the cycloadduct.
-
For preparative scale, purify the product by column chromatography and crystallization.
Experimental Workflow for Protocol 1
Caption: Workflow for the generation of this compound and its subsequent trapping.
Data Presentation
The following table summarizes the yields of Diels-Alder adducts obtained from the reaction of this compound (generated from α,α'-dichloro-o-xylene) with various dienophiles, both with and without a ruthenium catalyst.[2]
| Entry | Dienophile | Catalyst | Yield of Adduct (%) |
| 1 | Dimethyl fumarate | None | 53 |
| 2 | Dimethyl fumarate | Ru(PPh₃)₃Cl₂ | 84 |
| 3 | Methyl acrylate | Ru(PPh₃)₃Cl₂ | 85 |
| 4 | Acrylonitrile | Ru(PPh₃)₃Cl₂ | 86 |
| 5 | Methyl vinyl ketone | Ru(PPh₃)₃Cl₂ | 92 |
| 6 | Dimethyl maleate | Ru(PPh₃)₃Cl₂ | 37 |
| 7 | Methyl crotonate | Ru(PPh₃)₃Cl₂ | 33 |
Regioselectivity in Diels-Alder Reactions of Substituted o-Xylylenes
When an unsymmetrically substituted this compound reacts with an unsymmetrical dienophile, two primary regioisomers can be formed, commonly referred to as "ortho" and "meta" or "para" and "meta" adducts, by analogy to aromatic substitution patterns. The regiochemical outcome is largely dictated by the electronic nature of the substituents on both the diene and the dienophile. Generally, the formation of "ortho" and "para" products is favored over the "meta" product.[1]
Logical Relationship of Regioselectivity
Caption: General regioselectivity in this compound Diels-Alder reactions.
Conclusion
The in situ generation of o-xylylenes provides a versatile and powerful platform for the regioselective synthesis of complex cyclic molecules. By carefully selecting the precursor, generation method, and dienophile, researchers can control the outcome of the Diels-Alder cycloaddition to achieve the desired substitution pattern. The protocols and data presented herein serve as a valuable resource for scientists engaged in synthetic chemistry and drug development, enabling the efficient construction of novel molecular entities. Further exploration into the effects of various substituents and reaction conditions will undoubtedly continue to expand the synthetic utility of this compound chemistry.
References
Troubleshooting & Optimization
Technical Support Center: o-Xylylene Diels-Alder Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols to improve the yield and success rate of o-Xylylene Diels-Alder reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in this compound Diels-Alder reactions? A1: The primary challenge is the high reactivity and instability of the this compound (o-quinodimethane) intermediate. It is not stable enough to be isolated and must be generated in situ. The major competing side reaction is the polymerization of the this compound diene, which can significantly lower the yield of the desired Diels-Alder adduct.[1]
Q2: Why must this compound be generated in situ? A2: this compound is an extremely reactive conjugated diene that readily dimerizes or polymerizes. Generating it in the presence of a dienophile ensures that it is trapped in the [4+2] cycloaddition reaction before it can react with itself.
Q3: What are the common methods for generating this compound? A3: Common methods involve the thermal or chemically induced decomposition of stable precursors. Key approaches include:
-
Thermal Ring-Opening: Heating benzocyclobutene or its derivatives causes a conrotatory ring-opening to form this compound.[2]
-
Cheletropic Extrusion: Thermolysis of precursors like 1,3-dihydroisothianaphthene 2,2-dioxide results in the extrusion of sulfur dioxide (SO₂) to yield this compound.[3] This is analogous to the generation of 1,3-butadiene from butadiene sulfone.[3][4]
-
1,4-Elimination Reactions: Using various precursors, a 1,4-elimination can be induced by fluoride, base, or reductive methods to generate the diene.[1]
Q4: How does temperature affect the reaction yield? A4: Temperature is a critical parameter. A high enough temperature is required to generate the this compound from its precursor (e.g., the boiling point of xylene, ~140°C).[3][5] However, excessively high temperatures can promote the reverse (retro-Diels-Alder) reaction, which breaks the adduct back down into the diene and dienophile, thus reducing the net yield.[6][7] An optimal temperature window is crucial for maximizing adduct formation.
Q5: What characteristics make a good dienophile for this reaction? A5: A good dienophile is typically electron-poor, which accelerates the reaction rate.[8] This is achieved by attaching electron-withdrawing groups (EWGs) such as carbonyls (ketones, esters, anhydrides), nitriles (CN), or nitro groups (NO₂) to the alkene.[8][9] Steric hindrance around the dienophile's double bond can significantly reduce reactivity.[10]
Troubleshooting Guide
This section addresses specific issues encountered during the experiment.
Issue 1: Low or No Yield of the Diels-Alder Adduct
-
Observation: TLC or NMR analysis shows mostly unreacted starting material (dienophile) and no desired product.
-
Possible Cause 1: The temperature was too low to generate this compound from the precursor.
-
Solution: Ensure the reaction is heated to the required temperature for your specific precursor. For many sulfone or benzocyclobutene precursors, refluxing in a high-boiling solvent like xylene (b.p. 138-144°C) or toluene (b.p. 111°C) is necessary.[3][5] Confirm the internal reaction temperature if possible.
-
-
Possible Cause 2: The dienophile is not reactive enough.
-
Possible Cause 3: The retro-Diels-Alder reaction is favored.
-
Solution: The reaction may be running at too high a temperature, or for too long, pushing the equilibrium back to the starting materials.[6] Try running the reaction at the lower end of the required temperature range for this compound generation.
-
Issue 2: Significant Polymer Formation
-
Observation: A large amount of insoluble, intractable material (polymer) is formed, and the yield of the desired adduct is low.
-
Possible Cause: The concentration of the generated this compound is too high, favoring self-reaction over trapping by the dienophile.
-
Solution 1 (Slow Addition): Add the this compound precursor slowly (e.g., via syringe pump) to the hot solution of the dienophile. This keeps the instantaneous concentration of the reactive diene low, maximizing the chance of it reacting with the dienophile.
-
Solution 2 (High Dilution): Run the reaction under more dilute conditions. While this may slow down the desired reaction, it can disproportionately suppress the second-order (or higher) polymerization side reaction.
-
Solution 3 (Dienophile Stoichiometry): Use a slight excess of the dienophile to ensure there is always a trapping agent available for any generated this compound.
-
Issue 3: Product Decomposes During Reaction or Workup
-
Observation: The reaction solution darkens significantly (e.g., turns yellow or brown), and the isolated product is impure or yield is low.[3]
-
Possible Cause: The product adduct is thermally unstable at the reaction temperature.
-
Solution: Reduce the reaction temperature if possible, or shorten the reaction time. Monitor the reaction by TLC and stop heating as soon as the starting materials are consumed. Avoid overheating during solvent removal (rotary evaporation).[3]
-
Comparative Data
Table 1: Common Precursors for this compound Generation
| Precursor | Generation Method | Typical Solvent / Temp. | Key Considerations |
| Benzocyclobutene | Thermal Ring Opening | Toluene or Xylene / >110 °C | Clean reaction, but precursor synthesis can be complex.[2] |
| 1,3-Dihydroisothianaphthene 2,2-dioxide | Cheletropic Extrusion | Xylene / ~140 °C | Generates gaseous SO₂ byproduct, which must be vented.[3][4] A very common and reliable method. |
| α,α'-Dibromo-o-xylene | 1,4-Elimination | Various (e.g., NaI in DMF, Zn dust in THF) / Moderate | Can be performed at lower temperatures but requires additional reagents and may have workup complications. |
| (o-Methylbenzyl)trimethylammonium halide | Fluoride-induced 1,4-Elimination | Acetonitrile / Reflux | A milder method suitable for heat-sensitive substrates. Requires a fluoride source (e.g., CsF, TBAF).[1] |
Detailed Experimental Protocols
Protocol: In Situ Generation of this compound from a Sulfone Precursor
This protocol describes a general procedure for the Diels-Alder reaction between an in situ generated this compound and a generic dienophile (e.g., maleic anhydride).
Materials:
-
1,3-Dihydroisothianaphthene 2,2-dioxide (1.0 eq)
-
Dienophile (e.g., Maleic Anhydride, 1.1 eq)
-
p-Xylene (anhydrous, sufficient to make a 0.1 M solution with respect to the precursor)
-
Petroleum Ether or Hexane (for crystallization)
Procedure:
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is thoroughly dried. The top of the condenser should be fitted with a drying tube or connected via a tube to a fume hood or a gas bubbler to vent the SO₂ gas produced.[4][11]
-
Reagent Addition: To the flask, add the 1,3-dihydroisothianaphthene 2,2-dioxide, the dienophile, and p-xylene.[3][5]
-
Reaction: Place the flask in a heating mantle and begin stirring. Heat the mixture to a steady reflux (the boiling point of p-xylene is ~138°C).[3] The solid reagents should dissolve as the mixture heats up.[4]
-
Monitoring: Allow the reaction to reflux for the required time (typically 30-60 minutes, but should be monitored by TLC). The reaction is often complete when the precursor spot disappears from the TLC plate.
-
Cooling and Isolation: Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature. Then, cool it further in an ice bath to maximize crystallization of the product.[5]
-
Crystallization: If the product does not crystallize readily from xylene, an anti-solvent like petroleum ether or hexane can be added portion-wise to induce precipitation.[4][11]
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold petroleum ether or hexane to remove any residual xylene and soluble impurities.[5]
-
Drying: Dry the crystals under vacuum to obtain the final Diels-Alder adduct. Characterize by NMR, IR, and melting point.
Process Visualizations
Below are diagrams illustrating key workflows and troubleshooting logic for the this compound Diels-Alder reaction.
References
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. youtube.com [youtube.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. quora.com [quora.com]
- 10. chem.ucla.edu [chem.ucla.edu]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Thermal Generation of o-Quinodimethanes
Welcome to the Technical Support Center for the thermal generation of o-quinodimethanes (o-QDMs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the thermal generation of o-quinodimethanes?
A1: The high reactivity of o-quinodimethanes makes them susceptible to several competing side reactions. The most prevalent of these are polymerization and dimerization.[1][2] Due to the diradical character of the o-QDM intermediate, these reactive species can readily react with each other, leading to the formation of oligomeric or polymeric chains and various dimeric structures.[3] Additionally, if a reducing agent is present or under certain conditions, reduction of the o-QDM can occur.[1]
Q2: How does temperature affect the competition between the desired Diels-Alder reaction and side reactions?
A2: Temperature is a critical parameter in the thermal generation of o-QDMs. Higher temperatures are often required to induce the formation of the o-QDM from its precursor (e.g., by ring-opening of a benzocyclobutene or extrusion from a sulfone).[4] However, these elevated temperatures can also accelerate the rates of side reactions like polymerization and dimerization. Finding the optimal temperature is therefore a balancing act: it must be high enough to generate the o-QDM at a reasonable rate but not so high that side reactions predominate over the desired intramolecular or intermolecular Diels-Alder reaction. In some cases, partial racemization of chiral precursors has been observed at temperatures above 180°C.[4]
Q3: From which precursors are o-quinodimethanes typically generated thermally?
A3: o-Quinodimethanes are commonly generated in situ from a variety of precursors through thermal activation. The most common precursors include benzocyclobutenes, which undergo a thermal 4π-electrocyclic ring-opening.[5] Other important precursors are sulfones, from which sulfur dioxide is extruded, and certain 1,2-disubstituted o-xylenes that undergo 1,4-elimination reactions.[4] The choice of precursor can influence the required temperature for o-QDM generation and may impact the profile of side reactions.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Diels-Alder Adduct and Formation of an Insoluble White Precipitate (Polymer)
Symptoms:
-
The desired cycloadduct is obtained in low yield, or not at all.
-
A significant amount of a white, insoluble solid is formed during the reaction.
-
The reaction mixture becomes viscous or solidifies.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution(s) |
| High Reaction Temperature | Elevated temperatures can favor polymerization over the desired bimolecular Diels-Alder reaction. | Optimize the reaction temperature by running the reaction at the lowest temperature that still allows for the formation of the o-QDM. A temperature screen is recommended. |
| High Concentration of o-QDM | A high concentration of the reactive o-QDM intermediate increases the likelihood of self-reaction (polymerization). | Use a higher dilution of the reaction mixture. Slow addition of the precursor to the hot reaction solvent can also help to maintain a low steady-state concentration of the o-QDM. |
| Absence of a Suitable Dienophile | If no dienophile or a poorly reactive dienophile is present, the o-QDM will primarily react with itself. | Ensure a suitable, reactive dienophile is present in the reaction mixture, preferably in excess. |
| Use of a Catalyst | In some generation methods, such as from α,α'-dihalo-o-xylenes, the choice of reagents can influence the extent of polymerization. | For certain generation methods, the use of a catalyst, such as tris-triphenylphosphine ruthenium(II) dichloride, has been shown to reduce polymerization and improve the yield of the cycloadduct.[1] |
Issue 2: Formation of Significant Amounts of Dimeric Byproducts
Symptoms:
-
Besides the desired product, one or more unexpected peaks with approximately double the mass of the starting precursor are observed by GC-MS or LC-MS.
-
Isolation of the desired product is complicated by the presence of these dimeric impurities.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution(s) |
| Diradical Nature of the o-QDM | The o-quinodimethane intermediate possesses significant diradical character, which can lead to radical-radical coupling to form dimers. | Similar to mitigating polymerization, reducing the concentration of the o-QDM through higher dilution or slow addition of the precursor can disfavor the bimolecular dimerization process. |
| Reaction Temperature | The equilibrium between the diene and diradical forms of the o-QDM can be temperature-dependent, potentially favoring the diradical form at higher temperatures. | Experiment with a range of reaction temperatures to find an optimal balance that favors the Diels-Alder pathway. |
| Intramolecular Trapping | If the dienophile is part of the same molecule as the o-QDM precursor (for an intramolecular Diels-Alder reaction), the rate of this intramolecular trapping needs to be faster than the intermolecular dimerization. | Ensure the linker between the o-QDM precursor and the dienophile is of an appropriate length and conformation to facilitate rapid intramolecular cycloaddition. |
Data Presentation
Table 1: Influence of Precursor and Dienophile on Product Distribution in the Generation of o-Quinodimethane
| Precursor | Dienophile | Reaction Conditions | Diels-Alder Adduct Yield (%) | Polymer/Dimer Yield (%) | Other Side Products (%) | Reference |
| α,α'-Dibromo-o-xylene | Dimethyl fumarate | Zn, aq. NH₄Cl, CH₃CN, r.t. | 22 | Major byproduct | Reduction of dienophile | [1] |
| α,α'-Dichloro-o-xylene | Dimethyl fumarate | Zn, aq. NH₄Cl, CH₃CN, r.t. | 53 | Major byproduct | Reduction of dienophile | [1] |
| α,α'-Dichloro-o-xylene | Dimethyl fumarate | Zn, Ru(PPh₃)₃Cl₂, aq. NH₄Cl, CH₃CN, r.t. | 78 | Reduced | Reduction of dienophile | [1] |
| Benzocyclobutene derivative | N-Phenylmaleimide | Toluene, 110°C | High | Not specified | - | [4] |
| Sulfone precursor | N-Phenylmaleimide | Diphenyl ether, 220°C | 90 | Not specified | - | [4] |
Experimental Protocols
Protocol 1: Thermal Generation of an o-Quinodimethane from a Benzocyclobutene Precursor for an Intramolecular Diels-Alder Reaction
This protocol is adapted from a procedure for the synthesis of a steroid precursor.[6]
-
Reagent Preparation: Dissolve the benzocyclobutene precursor bearing a dienophilic side chain (1.0 eq) in a high-boiling, inert solvent such as o-xylene or diphenyl ether to a final concentration of 0.01-0.05 M.
-
Inert Atmosphere: Degas the solution by bubbling with nitrogen or argon for 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Thermal Generation and Cycloaddition: Heat the reaction mixture to the desired temperature (e.g., 180-220°C). The optimal temperature will depend on the specific benzocyclobutene precursor and may require optimization.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by periodically taking aliquots from the reaction mixture.
-
Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Thermal Generation of an o-Quinodimethane from a Sulfone Precursor and Trapping with an External Dienophile
This protocol is based on the generation of an atropisomeric o-quinodimethane.[4]
-
Reagent Preparation: In a reaction vessel, dissolve the sulfone precursor (1.0 eq) and the dienophile (e.g., N-phenylmaleimide, 3.0 eq) in a high-boiling solvent such as diphenyl ether.
-
Inert Atmosphere: Flush the reaction vessel with an inert gas (nitrogen or argon) and maintain a positive pressure.
-
Thermal Generation and Trapping: Heat the reaction mixture to a high temperature (e.g., 220°C). The high temperature is necessary for the cheletropic extrusion of sulfur dioxide to generate the o-QDM.
-
Reaction Monitoring: Follow the consumption of the starting material and the formation of the product by TLC or LC-MS.
-
Work-up: After completion, allow the reaction to cool to room temperature. The product may be isolated by direct crystallization from the reaction mixture upon cooling or by removal of the solvent under high vacuum followed by purification.
-
Purification: Purify the product by column chromatography or recrystallization.
Mandatory Visualization
Caption: Competing reaction pathways in the thermal generation of o-quinodimethanes.
Caption: A logical workflow for troubleshooting low yields in o-QDM Diels-Alder reactions.
References
- 1. Generation and Cycloaddition of o-Quinodimethane in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. library.uoh.edu.iq [library.uoh.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. o‐Quinodimethane Atropisomers: Enantioselective Synthesis and Stereospecific Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile o-quinodimethane formation from benzocyclobutenes triggered by the Staudinger reaction at ambient temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing o-Xylylene Trapping Reactions
Welcome to the technical support center for optimizing reaction conditions for o-xylylene trapping. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during these powerful cycloaddition reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it useful in synthesis?
This compound (or ortho-quinodimethane) is a highly reactive diene intermediate. Its transient nature makes it a powerful tool in organic synthesis, particularly for the construction of complex six-membered rings through Diels-Alder reactions. This method is widely applied in the synthesis of natural products and novel materials.
Q2: What are the common methods for generating this compound in situ?
This compound is too reactive to be isolated and is therefore generated in situ. The most common precursors include:
-
Benzocyclobutene and its derivatives: Thermal ring-opening of benzocyclobutene provides a clean method for generating this compound.
-
1,2-Bis(halomethyl)benzenes: 1,4-elimination from these precursors, often induced by a reducing agent (like sodium iodide or zinc dust), is another popular method.
-
Sulfones: Thermal extrusion of sulfur dioxide from precursors like 1,3-dihydroisothianaphthene 2,2-dioxide can also be employed.
Q3: What is the primary competing side reaction in this compound trapping?
The main side reaction is the dimerization of this compound itself, which can occur if the concentration of the trapping agent (dienophile) is too low or if the dienophile is not sufficiently reactive. This dimerization leads to the formation of a spiro-dimer, reducing the yield of the desired Diels-Alder adduct.
Q4: How does the choice of dienophile affect the reaction?
The electronic nature of the dienophile is crucial. Electron-deficient dienophiles, such as those bearing electron-withdrawing groups (e.g., maleimides, acrylates, quinones), are generally more reactive towards the electron-rich this compound. The stereochemistry of the dienophile is also retained in the product.
Q5: Can Lewis acids be used to catalyze this compound trapping reactions?
Yes, Lewis acids can catalyze Diels-Alder reactions by coordinating to the dienophile.[1][2] This coordination lowers the LUMO energy of the dienophile, increasing its reactivity and potentially accelerating the trapping reaction, which can help to minimize the competing dimerization of this compound.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound trapping reactions.
Problem 1: Low or No Yield of the Desired Adduct
| Possible Cause | Troubleshooting Steps |
| Inefficient generation of this compound | - Check Precursor Quality: Ensure the precursor is pure and has not degraded. - Optimize Temperature: For thermal generation (e.g., from benzocyclobutene), ensure the temperature is high enough for efficient ring-opening but not so high as to cause decomposition. For elimination reactions, ensure the reducing agent is active. |
| Dominant dimerization of this compound | - Increase Dienophile Concentration: Use a higher excess of the dienophile (e.g., 2-5 equivalents) to favor the bimolecular trapping reaction over dimerization. - Increase Dienophile Reactivity: If possible, switch to a more electron-deficient dienophile. - Slow Addition of Precursor: If generating this compound from a precursor that is added to the reaction mixture, add it slowly to maintain a low instantaneous concentration of the diene. |
| Retro-Diels-Alder reaction | - Lower Reaction Temperature: The Diels-Alder reaction is reversible, and the reverse reaction is favored at higher temperatures.[3] If the reaction requires high temperatures for this compound generation, consider if a lower temperature would still be effective or if a different precursor that generates the diene at a lower temperature could be used. |
| Decomposition of starting materials or product | - Lower Reaction Temperature: High temperatures can lead to decomposition. - Reduce Reaction Time: Monitor the reaction progress (e.g., by TLC or LC-MS) to avoid prolonged heating after the reaction is complete. - Degas Solvents: Remove dissolved oxygen from the solvent, as it can sometimes lead to oxidative decomposition. |
Problem 2: Formation of Multiple Products or Isomers
| Possible Cause | Troubleshooting Steps |
| Mixture of endo and exo isomers | - Adjust Reaction Temperature: The endo product is often the kinetic product and is favored at lower temperatures. Higher temperatures can lead to equilibration to the more thermodynamically stable exo isomer. - Lewis Acid Catalysis: The use of a Lewis acid catalyst can sometimes enhance the endo selectivity. |
| Regioselectivity issues with unsymmetrical dienophiles | - Analyze Electronic Effects: The regioselectivity is governed by the electronic and steric properties of both the this compound and the dienophile. Consider the expected regioselectivity based on frontier molecular orbital theory. - Modify Dienophile: If possible, modify the dienophile to enhance the desired regioselectivity. |
Problem 3: Polymerization of Starting Materials or Product
| Possible Cause | Troubleshooting Steps |
| Radical polymerization of dienophile | - Add a Radical Inhibitor: For dienophiles prone to polymerization (e.g., acrylates), adding a small amount of a radical inhibitor like hydroquinone or BHT can be beneficial. |
| Acid- or base-catalyzed polymerization | - Ensure Neutral Conditions: If using precursors or reagents that can generate acidic or basic byproducts, consider adding a non-nucleophilic base (e.g., proton sponge) or ensuring all glassware is neutral. |
Data Presentation
Table 1: Comparison of Common this compound Precursors
| Precursor | Generation Method | Typical Temperature | Advantages | Disadvantages |
| Benzocyclobutene | Thermal Ring-Opening | 180-220 °C | Clean generation of this compound | High temperatures required, potential for retro-Diels-Alder |
| 1,2-Bis(bromomethyl)benzene | Reductive Elimination (e.g., NaI, Zn) | 60-100 °C | Milder conditions | Formation of inorganic byproducts, potential for side reactions |
| 1,3-Dihydroisothianaphthene 2,2-dioxide | Thermal SO₂ Extrusion | > 150 °C | Clean generation | Precursor synthesis can be multi-step |
Table 2: Effect of Solvent on Diels-Alder Reaction Rates
While specific quantitative data for this compound trapping is sparse in the literature, general trends for Diels-Alder reactions can be informative. Polar solvents can significantly accelerate the reaction.[3]
| Solvent | Relative Rate (Cyclopentadiene + Butenone)[3] | Polarity (Dielectric Constant) |
| 2,2,4-Trimethylpentane | 1 | 1.9 |
| Dimethylformamide (DMF) | ~700 | 36.7 |
| Ethylene Glycol | High | 37.7 |
| Water | ~700 | 80.1 |
Experimental Protocols
Key Experiment: Trapping of this compound with N-Phenylmaleimide
This protocol describes a general procedure for the thermal generation of this compound from benzocyclobutene and its subsequent trapping with N-phenylmaleimide.
Materials:
-
Benzocyclobutene
-
N-Phenylmaleimide
-
Anhydrous, high-boiling solvent (e.g., o-dichlorobenzene or xylenes)
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-phenylmaleimide (1.2 equivalents).
-
Solvent Addition: Add a sufficient volume of anhydrous o-dichlorobenzene to dissolve the N-phenylmaleimide at elevated temperature.
-
Inert Atmosphere: Purge the system with an inert gas (nitrogen or argon) for 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Addition of Precursor: Add benzocyclobutene (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 180 °C for o-dichlorobenzene) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with a cold, non-polar solvent (e.g., hexane) to remove residual high-boiling solvent.
-
If the product remains in solution, remove the solvent under reduced pressure. Be aware that o-dichlorobenzene has a high boiling point.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Isolation of o-Xylylene Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with o-xylylene derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome the challenges associated with the isolation and handling of these highly reactive intermediates.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the generation and trapping of this compound derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Trapped Product | Inefficient Generation of this compound: - Incomplete conversion of the precursor.- Incorrect reaction temperature (for thermal generation).- Inappropriate wavelength or insufficient irradiation time (for photochemical generation). | - Optimize Reaction Conditions: For thermal generation from benzocyclobutenes, ensure the temperature is sufficient for ring-opening (typically >180 °C, but can be lower with activating substituents). For photochemical generation, use a light source with an appropriate wavelength (e.g., 254 nm) and monitor the reaction progress by techniques like TLC or NMR to ensure complete consumption of the starting material. |
| Decomposition of this compound: - Polymerization of the this compound intermediate is a common side reaction.[1] | - Use High Dienophile Concentration: A high concentration of the trapping agent can favor the bimolecular Diels-Alder reaction over the polymerization of the this compound.[1] - Slow Addition of Precursor: In thermal generation methods, slow addition of the this compound precursor to a heated solution of the dienophile can maintain a low concentration of the reactive intermediate, thus minimizing polymerization. | |
| Low Reactivity of Dienophile: - The chosen dienophile may not be reactive enough to efficiently trap the this compound. | - Select an Appropriate Dienophile: Electron-deficient dienophiles, such as maleic anhydride or N-phenylmaleimide, are generally more reactive in Diels-Alder reactions with the electron-rich this compound.[1] | |
| Formation of Multiple Products/Side Reactions | Dimerization/Polymerization of this compound: - As mentioned, o-xylylenes are prone to self-reaction.[1] | - Optimize Concentration and Addition Rate: As with low yield issues, controlling the concentration of the this compound is critical. Use a high concentration of a reactive dienophile and consider slow generation of the this compound. |
| Isomerization of this compound: - Substituted benzocyclobutenes can open in a conrotatory manner to give different (E)- and (Z)-o-xylylene isomers, which can lead to different stereoisomers of the product. | - Control Ring Opening: The stereochemistry of the benzocyclobutene precursor will dictate the initial geometry of the this compound. Careful design and synthesis of the precursor are necessary to control the stereochemical outcome. | |
| Side reactions of the precursor: - The precursor itself may undergo undesired reactions under the generation conditions. | - Purify Precursor: Ensure the precursor is pure and free of any residual reagents from its synthesis. - Optimize Conditions: Adjust the temperature or irradiation wavelength to be specific for the desired reaction and minimize side reactions. | |
| Difficulty in Isolating and Purifying the Product | Product Instability: - The Diels-Alder adduct may be unstable under the reaction or work-up conditions. | - Mild Work-up: Use gentle work-up procedures. Avoid strong acids or bases and high temperatures during purification. - Chromatography Conditions: Choose an appropriate stationary phase and eluent system for chromatography to ensure good separation and stability of the product. |
| Co-elution with Byproducts: - The desired product may be difficult to separate from byproducts such as polymers or precursor-related impurities. | - Recrystallization: If the product is a solid, recrystallization can be an effective purification method. - Alternative Chromatographic Techniques: Consider techniques like preparative HPLC if standard column chromatography is insufficient. |
Frequently Asked Questions (FAQs)
Q1: What are o-xylylenes and why are they so difficult to isolate?
A1: o-Xylylenes, also known as o-quinodimethanes, are highly reactive conjugated dienes. Their difficulty in isolation stems from their high propensity to undergo rapid dimerization, polymerization, or reaction with other species present.[1] They are typically generated in situ and immediately trapped with a reactive species.
Q2: What are the most common methods for generating this compound derivatives?
A2: The two most common methods for generating o-xylylenes are:
-
Thermal or Photochemical Ring Opening of Benzocyclobutenes: This is a versatile method where a stable benzocyclobutene precursor undergoes a conrotatory ring-opening to form the this compound.[2]
-
1,4-Elimination Reactions: Precursors such as α,α'-dihalo-o-xylenes can undergo a 1,4-elimination reaction to generate the this compound.
Q3: How can I increase the stability of this compound derivatives?
A3: The stability of this compound derivatives can be influenced by their substituents. Sterically bulky groups at the exocyclic methylene positions can hinder dimerization and polymerization, thereby increasing the lifetime of the intermediate.[3] Some highly substituted derivatives have been reported to be stable enough for characterization in solution at room temperature in the absence of oxygen.[3]
Q4: What is the best way to trap this compound derivatives?
A4: The most common and efficient method for trapping o-xylylenes is through a [4+2] cycloaddition, or Diels-Alder reaction, with a reactive dienophile.[2][4] Electron-deficient alkenes and alkynes are excellent trapping agents. Intramolecular Diels-Alder reactions are also a powerful strategy for the synthesis of complex polycyclic molecules.
Q5: How can I confirm the formation of the desired this compound adduct?
A5: The structure of the trapped adduct can be confirmed using standard spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the connectivity and stereochemistry of the product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the adduct.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups in the product.
-
X-ray Crystallography: For an unambiguous determination of the three-dimensional structure if a suitable crystal can be obtained.
Data Presentation
Table 1: Comparison of Dienophiles in Trapping of this compound (Generated from Benzocyclobutene)
| Dienophile | Reaction Conditions | Yield of Adduct (%) | Reference |
| Maleic Anhydride | Toluene, reflux | 95 | [1] |
| N-Phenylmaleimide | Xylene, 140 °C | 85-90 | Inferred from general reactivity |
| Dimethyl Acetylenedicarboxylate | Benzene, photolysis | Moderate | [1] |
| Cyclohexene | Toluene, reflux | Low | [1] |
Experimental Protocols
Protocol 1: Photochemical Generation and Trapping of an this compound Derivative
This protocol describes the generation of a stable this compound derivative from a polycyclic benzocyclobutene precursor.[3]
Materials:
-
Polycyclic benzocyclobutene precursor
-
3-Methylpentane (spectroscopic grade)
-
Quartz NMR tube
-
Low-pressure mercury lamp (e.g., 254 nm)
-
Dewar flask for low-temperature experiments
-
NMR spectrometer
Procedure:
-
Prepare a dilute solution of the polycyclic benzocyclobutene precursor in 3-methylpentane in a quartz NMR tube.
-
Degas the solution by several freeze-pump-thaw cycles.
-
Cool the sample to 77 K in a liquid nitrogen dewar.
-
Irradiate the rigid glass sample with a low-pressure mercury lamp. Monitor the reaction by observing the appearance of new UV-Vis absorption bands characteristic of the this compound.
-
Once the conversion is complete (as determined by UV-Vis or by test warming and NMR analysis), the sample can be warmed to room temperature.
-
The stable this compound derivative in solution can then be characterized by NMR and other spectroscopic methods.
-
To trap the this compound, a suitable dienophile can be added to the solution after generation, and the reaction can be monitored by NMR.
Protocol 2: Thermal Generation and Trapping of this compound via Diels-Alder Reaction
This protocol is a general procedure for the in-situ generation of this compound from benzocyclobutene and its trapping with a dienophile.[2][4]
Materials:
-
Benzocyclobutene
-
Maleic anhydride (or other suitable dienophile)
-
Anhydrous toluene or xylene
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up a three-neck flask with a reflux condenser and a dropping funnel under an inert atmosphere.
-
Dissolve the dienophile (e.g., maleic anhydride, 1.2 equivalents) in anhydrous toluene in the flask.
-
Heat the solution to reflux.
-
Dissolve the benzocyclobutene (1 equivalent) in a small amount of anhydrous toluene and add it to the dropping funnel.
-
Add the benzocyclobutene solution dropwise to the refluxing solution of the dienophile over a period of 1-2 hours.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting Diels-Alder adduct by column chromatography on silica gel or by recrystallization.
Visualizations
Figure 1: Experimental workflow for the synthesis, generation, and trapping of this compound derivatives.
Figure 2: Reaction pathway for the generation and trapping of this compound.
References
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. repository.ias.ac.in [repository.ias.ac.in]
- 3. Photochemical Generation of Stable this compound Derivatives by the Electrocyclic Ring Opening of Some Polycyclic Benzocyclobutene Derivatives for JACS - IBM Research [research.ibm.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: In Situ Generation and Use of o-Xylylene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the in situ generation of o-xylylene. The primary focus is on preventing its undesired polymerization to ensure high yields of the target products, typically in Diels-Alder reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it so prone to polymerization?
A1: this compound (or ortho-quinodimethane) is a highly reactive diene. Its reactivity stems from the disruption of the aromaticity of the benzene ring, making it eager to react to regain a more stable aromatic state. This high reactivity allows it to act as both a diene and a dienophile, enabling it to react with itself in a [4+2] cycloaddition, leading to dimerization and subsequent polymerization. Because it is not a stable, isolable compound, it must be generated in situ for immediate use in a desired reaction.
Q2: What are the most common methods for generating this compound in situ?
A2: Several well-established methods exist for the in situ generation of this compound. The choice of method often depends on the stability of other functional groups in the starting materials and the desired reaction conditions. The most common precursors and their generation methods are summarized below.
Q3: What are the fundamental strategies to minimize or prevent the polymerization of this compound?
A3: The core principle for preventing polymerization is to maintain an extremely low concentration of the transient this compound at any given moment. This ensures that the probability of it reacting with a trapping agent (the desired reaction) is much higher than the probability of it reacting with another this compound molecule (the undesired polymerization). This is achieved through:
-
High Dilution: Running the reaction in a large volume of solvent minimizes intermolecular interactions between this compound molecules.
-
Slow Generation: Generating the this compound slowly over an extended period ensures its instantaneous concentration remains low. This can be achieved by the slow addition of a reagent or by carefully controlling the temperature for thermally-induced generation.[1]
-
Efficient Trapping: Using a high concentration (a molar excess) of a reactive dienophile ensures that the this compound is consumed in the desired Diels-Alder reaction as soon as it is formed.[2]
-
Precise Temperature Control: The rates of both this compound formation and its subsequent reactions are highly dependent on temperature. The temperature should be high enough to generate the diene at a reasonable rate but low enough to prevent runaway polymerization.
Q4: How do I choose the appropriate solvent and temperature for my reaction?
A4: The choice of solvent and temperature is dictated by the precursor used to generate the this compound.
-
Solvents: Non-polar, aprotic solvents are generally preferred. This compound has low solubility in water.[3] For reactions involving ionic reagents like sodium iodide, polar aprotic solvents like DMF or THF are suitable. The solvent must be dry and free of impurities that could initiate polymerization.[4]
-
Temperature: For thermal methods, such as the decomposition of a cyclic sulfone or the ring-opening of benzocyclobutene, the temperature must be carefully optimized.[5] For chemical methods, the reaction can often be run at room temperature or with gentle heating, which is controlled by the rate of reagent addition.
Troubleshooting Guide
Problem: Low or no yield of the desired Diels-Alder adduct, with significant formation of a white, insoluble solid (polymer).
| Possible Cause | Recommended Solution |
| Concentration of this compound precursor was too high. | Increase the total volume of the solvent to achieve a higher dilution (aim for precursor concentrations in the 0.01 - 0.1 M range). |
| Rate of this compound generation was too fast. | If using a chemical generation method (e.g., debromination), use a syringe pump to add the reagent solution slowly over several hours. If using a thermal method, reduce the reaction temperature. |
| The dienophile (trapping agent) is not reactive enough or is present in too low a concentration. | Increase the molar ratio of the dienophile relative to the this compound precursor (e.g., from 1.1 equivalents to 2-3 equivalents). If possible, switch to a more electron-deficient or strained dienophile, which will react faster. |
| Localized "hot spots" in the reaction mixture are accelerating polymerization. | Ensure vigorous and efficient stirring throughout the entire reaction, especially during the addition of reagents. |
Problem: The this compound precursor is consumed, but a complex mixture of unidentified products is formed.
| Possible Cause | Recommended Solution |
| Reaction temperature is too high, causing decomposition or side reactions. | Lower the reaction temperature. Perform a temperature optimization study, starting at a lower temperature and gradually increasing it while monitoring the reaction by TLC or GC-MS. |
| Impurities in reagents or solvents are initiating undesired pathways. | Purify all starting materials and solvents before use. Ensure all glassware is scrupulously cleaned and dried. Use of freshly distilled solvents is recommended. Contaminants such as acids, bases, or metal salts can act as catalysts for polymerization.[4] |
| Presence of oxygen. | While some inhibitors require oxygen, its presence with an uninhibited monomer can form peroxides that initiate polymerization.[4] Ensure the reaction is run under a dry, inert atmosphere (e.g., Nitrogen or Argon). |
Data Presentation
Table 1: Common Precursors for In Situ this compound Generation
| Precursor | Generation Method | Typical Conditions & Reagents | Key Considerations |
| α,α'-Dibromo-o-xylene | Reductive Elimination | Sodium Iodide in Acetone/DMF; or Zinc Dust in THF/Benzene. Room temperature to reflux. | α,α'-Dibromo-o-xylene is a potent and persistent lachrymator and must be handled in a fume hood with appropriate personal protective equipment.[6] |
| 1,3-Dihydroisothianaphthene-2,2-dioxide | Thermal Cheletropic Elimination | Heating in a high-boiling solvent (e.g., diethyl phthalate) at temperatures >200 °C. | This method produces gaseous SO₂ as a byproduct. The reaction must be performed in a well-ventilated fume hood. |
| Benzocyclobutene (BCB) | Thermal Ring Opening | Heating in a suitable solvent (e.g., toluene, xylene) at temperatures >180 °C.[5] | BCB and its derivatives can be expensive. The reaction is clean, releasing no byproducts. |
Experimental Protocols
Protocol 1: Generation of this compound from α,α'-Dibromo-o-xylene and Trapping with N-Phenylmaleimide
This protocol employs the slow addition technique to minimize polymerization.
Materials:
-
α,α'-Dibromo-o-xylene (1.00 g, 3.79 mmol)
-
N-Phenylmaleimide (0.98 g, 5.68 mmol, 1.5 equiv)
-
Anhydrous Sodium Iodide (1.70 g, 11.36 mmol, 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF, 150 mL)
-
Syringe pump
Procedure:
-
Vessel Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the N-phenylmaleimide and 100 mL of anhydrous DMF.
-
Reagent Preparation: In a separate dry flask, dissolve the α,α'-dibromo-o-xylene and sodium iodide in 50 mL of anhydrous DMF. Load this solution into a gas-tight syringe and place it on a syringe pump.
-
Slow Addition: Begin stirring the solution in the reaction flask. Start the syringe pump to add the precursor/reagent solution to the reaction flask dropwise over a period of 4-6 hours.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for an additional 12 hours.
-
Workup: Pour the reaction mixture into 500 mL of water and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with saturated sodium thiosulfate solution (to remove iodine), then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired Diels-Alder adduct.
Safety Note: α,α'-Dibromo-o-xylene is a powerful lachrymator.[6] All manipulations should be performed in an efficient fume hood while wearing gloves, a lab coat, and safety glasses.
Visualizations
Caption: Competing reaction pathways for in situ generated this compound.
Caption: Experimental workflow using slow addition to prevent polymerization.
References
- 1. Improving the efficiency of the Diels–Alder process by using flow chemistry and zeolite catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting o-Xylylene Precursor Conversion
Welcome to the technical support center for o-Xylylene generation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low conversion of this compound precursors.
Frequently Asked Questions (FAQs)
Q1: My this compound trapping reaction is giving a very low yield. What are the most common general causes?
A1: Low yields in this compound reactions are frequently due to its high reactivity and instability. The most common culprits include:
-
Presence of Oxygen: this compound is extremely sensitive to oxygen, which can lead to the formation of undesired oxidation products and polymers, significantly reducing the yield of the desired Diels-Alder adduct. It is crucial to perform reactions under an inert atmosphere (e.g., argon or nitrogen).
-
Precursor Purity: The purity of the this compound precursor is critical. Impurities can interfere with the reaction, act as catalysts for side reactions, or quench the generated this compound.
-
Improper Reaction Temperature: Both thermal and photochemical generation methods have optimal temperature ranges. For thermal methods, temperatures that are too low will result in incomplete precursor conversion, while excessively high temperatures can lead to decomposition of the precursor, the this compound intermediate, or the desired product.
-
Inefficient Trapping: The dienophile used to trap the in-situ generated this compound must be sufficiently reactive and present in an appropriate concentration to compete with side reactions like dimerization or polymerization of the this compound.
-
Side Reactions: Polymerization of the highly reactive this compound is a common side reaction that competes with the desired trapping reaction. In dehalogenation methods, reduction of the precursor can also occur, leading to the formation of o-xylene.
Q2: I am using benzocyclobutene as a precursor and experiencing low conversion. What specific issues should I investigate?
A2: When using benzocyclobutene, low conversion is often linked to the thermal ring-opening conditions. Consider the following:
-
Pyrolysis Temperature: The ring-opening of benzocyclobutene to this compound is a thermal process requiring specific temperatures. If the temperature is too low, the equilibrium will favor the benzocyclobutene, leading to poor conversion. Conversely, excessively high temperatures can lead to unwanted side reactions and decomposition.
-
Contact Time in Pyrolysis Zone: In a flow pyrolysis setup, the time the precursor spends in the hot zone is critical. Too short a contact time will result in incomplete conversion, while too long a contact time can lead to degradation of the product.
-
Pressure in Flash Vacuum Pyrolysis (FVP): For FVP, maintaining a high vacuum is essential to ensure unimolecular decomposition and prevent intermolecular reactions that can lead to side products.
Q3: My attempts to generate this compound from α,α'-dibromo-o-xylene are resulting in a mixture of products and low yield of the desired adduct. What could be the problem?
A3: Dehalogenation of α,α'-dibromo-o-xylene can be prone to side reactions. Key factors to check are:
-
Reducing Agent: The choice and quality of the reducing agent (e.g., zinc dust) are important. The surface of the reducing agent may need to be activated to ensure efficient reaction.
-
Side Reactions: Two major side reactions are the reduction of the dibromide to o-xylene and polymerization of the this compound intermediate. The use of a catalyst, such as tris(triphenylphosphine)ruthenium(II) dichloride, can help to suppress these side reactions and improve the yield of the cycloadduct.[1]
-
Reaction Conditions: The reaction is typically fast. Ensuring the dienophile is present at the start of the reaction is crucial for efficient trapping.
Q4: I am generating this compound via SO2 extrusion from a sulfone precursor. What are the critical parameters for this reaction?
A4: The thermal extrusion of sulfur dioxide from cyclic sulfones (e.g., 1,3-dihydroisothianaphthene 2,2-dioxide) is a clean method for generating this compound. However, the temperature required for SO2 elimination is a critical parameter. Temperatures that are too low will not initiate the reaction, while excessively high temperatures can cause decomposition. The optimal temperature needs to be determined for the specific sulfone precursor being used.
Troubleshooting Decision Tree
This diagram can help you to diagnose the potential cause of low conversion in your this compound generation experiment.
Quantitative Data Summary
The yield of the trapped this compound adduct is highly dependent on the precursor and the reaction conditions. The following tables provide a summary of reported yields for different generation methods.
Table 1: Thermal Generation of this compound from Benzocyclobutene
| Pyrolysis Temperature (°C) | Dienophile | Yield (%) | Reference |
| 650 | Maleic anhydride | 77 | Fieser & Fieser, "Reagents for Organic Synthesis", Vol. 1 |
| 800 | Tetracyanoethylene | 95 | ibid. |
| 450 | (intramolecular) | 63 | Oppolzer, Synthesis, 1978, 793 |
Table 2: Dehalogenation of α,α'-Dihalo-o-xylenes
| Precursor | Reducing Agent | Dienophile | Catalyst | Yield (%) | Reference |
| α,α'-dibromo-o-xylene | Zn | N-phenylmaleimide | None | 52 | [1] |
| α,α'-dibromo-o-xylene | Zn | N-phenylmaleimide | RuCl2(PPh3)3 | 85 | [1] |
| α,α'-dichloro-o-xylene | Zn | N-phenylmaleimide | None | 48 | [1] |
| α,α'-dichloro-o-xylene | Zn | N-phenylmaleimide | RuCl2(PPh3)3 | 82 | [1] |
Table 3: Thermal SO2 Extrusion from 1,3-Dihydroisothianaphthene 2,2-dioxide
| Pyrolysis Temperature (°C) | Dienophile | Yield (%) | Reference |
| 180 | Maleic anhydride | >90 | Cava et al., J. Am. Chem. Soc., 1963, 85, 835 |
| 200 | N-phenylmaleimide | 92 | ibid. |
Experimental Protocols
Protocol 1: Generation of this compound by Flash Vacuum Pyrolysis (FVP) of Benzocyclobutene
This protocol is adapted from standard FVP techniques.
Apparatus: A standard flash vacuum pyrolysis apparatus consisting of a quartz pyrolysis tube packed with quartz wool or rings, connected to a vacuum pump and a cold trap cooled with liquid nitrogen. The pyrolysis tube is heated by a tube furnace.
Procedure:
-
Assemble the FVP apparatus and ensure a high vacuum (typically < 0.1 Torr) can be maintained.
-
Heat the pyrolysis tube to the desired temperature (e.g., 650 °C).
-
Introduce a solution of benzocyclobutene and a suitable dienophile in an appropriate solvent (e.g., toluene) dropwise into the top of the heated pyrolysis tube. The rate of addition should be controlled to maintain the vacuum.
-
The reaction mixture is drawn through the hot zone, where the benzocyclobutene undergoes thermal ring-opening to this compound.
-
The this compound immediately reacts with the co-pyrolyzed dienophile.
-
The product is collected in the cold trap cooled with liquid nitrogen.
-
After the addition is complete, the apparatus is allowed to return to room temperature and the vacuum is carefully released.
-
The contents of the cold trap are collected and purified by standard methods (e.g., chromatography, recrystallization).
References
Technical Support Center: Purification of o-Xylylene Reaction Products
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of products from reactions involving o-xylylene, a highly reactive diene often generated in situ.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products of this compound reactions?
The most common laboratory-scale purification techniques are flash column chromatography, recrystallization, and vacuum distillation. The choice depends on the thermal stability, polarity, and crystallinity of the target compound. For industrial-scale separation of xylene isomers, fractional crystallization and selective adsorption are often employed due to the very similar boiling points of the isomers.[1][2]
Q2: What are the typical impurities I might encounter in my crude reaction mixture?
Impurities in this compound reactions can be complex and varied. Common contaminants include:
-
Unreacted Dienophile: If the this compound is generated in situ for a Diels-Alder reaction, excess dienophile (e.g., maleic anhydride) may remain.[3]
-
Polymeric Materials: this compound and some vinyl-substituted products are prone to polymerization, especially at elevated temperatures or in the presence of initiators.[4]
-
Aromatized Byproducts: The initial Diels-Alder adduct can sometimes undergo dehydrogenation (aromatization) under the reaction conditions.
-
Solvent and Reagents: The high-boiling point solvents like xylenes used in the reaction may be present.[3][5]
-
Isomeric Byproducts: If the this compound precursor is not pure, side-reactions involving isomers like m- and p-xylene can occur.
Q3: How can I effectively monitor the progress of my purification?
Thin-Layer Chromatography (TLC) is the most common method for monitoring column chromatography, allowing for the identification of fractions containing the pure product.[6] For confirming the final purity and structure of the isolated product, Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool.[7]
Purification Troubleshooting Guide
Problem 1: My product is an oil and will not crystallize.
-
Possible Cause: The product may be impure, and the impurities are inhibiting crystal lattice formation. Residual solvent may also be present.
-
Solution:
-
Further Purification: Attempt to purify the oil using flash column chromatography to remove impurities.
-
Solvent Titration: Dissolve the oil in a minimal amount of a "good" solvent (one in which it is highly soluble). Slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes cloudy (the cloud point). Gently warm the mixture until it becomes clear again, then allow it to cool slowly.[8][9]
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If a small amount of pure, solid material is available, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Problem 2: I see multiple overlapping spots on my TLC plate, making flash chromatography difficult.
-
Possible Cause: The polarity of the chosen solvent system (eluent) is not optimal for separating the components of your mixture.
-
Solution:
-
Adjust Solvent Polarity: Test different solvent systems. For non-polar compounds, start with a low-polarity system like 5% ethyl acetate in hexanes. For more polar compounds, increase the percentage of the polar solvent.[10] A general rule is to find a solvent system that gives your desired compound an Rf value of approximately 0.3 on the TLC plate.[11]
-
Use a Gradient Elution: Start the column with a low-polarity solvent system and gradually increase the polarity during the elution process. This can help separate compounds with very similar polarities.[12]
-
Change Solvents: If an ethyl acetate/hexane system is not working, consider other solvent combinations, such as ether/hexane or methanol/dichloromethane for very polar compounds.[10]
-
Problem 3: My purified product polymerizes upon storage or during solvent removal.
-
Possible Cause: The product is unstable and susceptible to thermal or oxidative polymerization. This is common for products containing vinyl groups.[4]
-
Solution:
-
Low-Temperature Workup: Keep the product cold during and after purification. Use an ice bath when removing solvent with a rotary evaporator.
-
Use Inhibitors: If the product is to be stored, consider adding a small amount of a polymerization inhibitor, such as butylated hydroxytoluene (BHT).
-
Inert Atmosphere: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4]
-
Avoid Light and Heat: Store the product in an amber vial in a refrigerator or freezer.[4]
-
Problem 4: The yield of my Diels-Alder adduct is very low.
-
Possible Cause: The Diels-Alder reaction is reversible, and the equilibrium may not favor the product at the reaction temperature. Overheating can also lead to decomposition of the product.[5]
-
Solution:
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for the formation of this compound and the subsequent cycloaddition. Avoid excessive heating.
-
Reaction Time: Ensure the reaction has proceeded for a sufficient amount of time. Monitor the reaction by TLC if possible.
-
Purification Loss: Be meticulous during purification. Ensure all product is transferred between vessels and that fractions are carefully analyzed by TLC before being combined or discarded. During recrystallization, using too much solvent can lead to significant product loss in the mother liquor.[8][9]
-
Data Presentation
Table 1: Physical Properties of C8 Aromatic Isomers
Separating C8 isomers by distillation is extremely difficult due to their close boiling points.[13][14] However, the significant differences in their freezing points allow for separation by fractional crystallization.[13][15]
| Compound | Boiling Point (°C) | Melting Point (°C) |
| p-Xylene | 138.4 | 13.3 |
| m-Xylene | 139.1 | -47.9 |
| o-Xylene | 144.4 | -25.2 |
| Ethylbenzene | 136.2 | -95.0 |
Data sourced from[13][15][16].
Table 2: Common Solvent Systems for Flash Column Chromatography
The choice of eluent is critical for successful separation. Below are common starting points.
| Polarity of Compound | Recommended Solvent System |
| Non-polar | 1-5% Ethyl Acetate / Hexanes or 100% Hexanes |
| Intermediate Polarity | 10-50% Ethyl Acetate / Hexanes |
| Polar | 100% Ethyl Acetate or 1-10% Methanol / Dichloromethane |
| Basic (e.g., amines) | Add 0.1-1% Triethylamine to neutralize silica gel |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes the purification of a moderately polar Diels-Alder adduct from a crude reaction mixture.
-
Prepare the Eluent: Based on prior TLC analysis, prepare an appropriate solvent system (e.g., 20% ethyl acetate in hexanes) that provides an Rf of ~0.3 for the target compound.[11] Prepare a large volume (e.g., 1-2 L).
-
Pack the Column:
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a ~1 cm layer of sand.
-
Add dry silica gel (Silica 60 is common) to the column (typically 50-100 times the weight of the crude material).[11]
-
Gently tap the column to pack the silica. Add another ~1 cm layer of sand on top.
-
Carefully pour the eluent into the column, and use gentle air pressure to push the solvent through the silica until it is fully wetted and the solvent level reaches the top of the sand. Do not let the column run dry.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.
-
If the product is not fully soluble, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the compound in a volatile solvent (e.g., acetone), add silica, and remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.[12]
-
Carefully add the sample solution (or dry-loaded silica) to the top of the column.
-
-
Elute and Collect Fractions:
-
Open the stopcock and begin collecting the eluent in test tubes or flasks.
-
Apply gentle, steady air pressure to the top of the column to achieve a solvent flow rate of about 2 inches per minute.
-
Continuously add fresh eluent to the top of the column, never letting the solvent level drop below the top layer of sand.
-
Collect fractions of a consistent volume.[6]
-
-
Analyze Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified compound.
-
Protocol 2: Purification by Recrystallization
This protocol is suitable for solid products with moderate to high purity.
-
Choose a Solvent System: The ideal solvent should dissolve the compound poorly at room temperature but well when hot. Test small amounts of your product in various solvents (e.g., ethanol, hexane, ethyl acetate, or mixtures) to find a suitable one.
-
Dissolve the Crude Product:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling until the solid just dissolves. Avoid adding excess solvent, as this will reduce the final yield.[9]
-
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them, keeping the solution and filtration apparatus warm to prevent premature crystallization.
-
Crystallize the Product:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.
-
Once at room temperature, place the flask in an ice bath for 10-20 minutes to maximize crystal formation.[3]
-
-
Isolate and Dry the Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry on the filter under vacuum. For final drying, the crystals can be placed in a vacuum desiccator.
-
Visualizations
Caption: A typical workflow for isolating and purifying a product from an this compound reaction.
References
- 1. pnas.org [pnas.org]
- 2. m.youtube.com [m.youtube.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. benchchem.com [benchchem.com]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. youtube.com [youtube.com]
- 7. physicsforums.com [physicsforums.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. Purification [chem.rochester.edu]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. Distillation - Wikipedia [en.wikipedia.org]
- 15. US20100137660A1 - Process for the crystallization separation of p-xylene - Google Patents [patents.google.com]
- 16. KR20100057522A - Process for the crystallization separation of p-xylene - Google Patents [patents.google.com]
Technical Support Center: o-Xylylene Reactivity
Welcome to the technical support center for o-Xylylene chemistry. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments involving the highly reactive intermediate, this compound (also known as o-quinodimethane).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the common methods for its in situ generation?
A1: this compound (or o-quinodimethane) is a highly reactive conjugated diene that serves as a powerful intermediate in organic synthesis, particularly for constructing polycyclic and benzo-fused ring systems.[1] Due to its instability, it cannot be isolated under normal conditions and must be generated in situ (within the reaction mixture).[2]
Common generation methods include:
-
1,4-Elimination Reactions: This is a widely used approach, often involving the dehalogenation of α,α'-dihalo-o-xylenes (e.g., α,α'-dibromo-o-xylene) using a reducing agent like zinc.[2]
-
Ring Opening of Benzocyclobutenes: Thermal or photochemical ring-opening of benzocyclobutene derivatives provides a clean method for generating o-xylylenes.
-
Cheletropic Extrusion: This involves the thermal or photochemical expulsion of a small, stable molecule like sulfur dioxide (SO₂) from a suitable precursor.
-
Thermal Isomerization: Certain precursors, such as anthracene epidioxide, can be thermally isomerized to generate a substituted this compound transient.[3]
Q2: What are the primary reaction pathways for this compound, and how does solvent choice influence them?
A2: Once generated, this compound primarily undergoes two competing reactions:
-
[4+2] Cycloaddition (Diels-Alder Reaction): This is typically the desired pathway, where this compound acts as a diene and reacts with a dienophile to form a six-membered ring. This method is exceptionally useful for building molecular complexity.[4]
-
Polymerization: In the absence of a reactive trapping agent or at high concentrations, this compound can react with itself, leading to the formation of polymers and other undesired side products.[2]
Solvent choice is critical in directing the outcome. A solvent that poorly solvates the this compound intermediate may promote self-reaction (polymerization).[5] Conversely, the solvent can enhance the rate and selectivity of the desired Diels-Alder reaction. For example, polar solvents like acetonitrile have been noted to favor the formation of endo adducts.[6] In some cases, aqueous media have been successfully used to generate this compound and perform cycloadditions, reducing side reactions like polymerization.[2]
Q3: My Diels-Alder reaction yield is low. What are the potential causes?
A3: Low yield is a common issue and can stem from several factors:
-
Inefficient Generation: The precursor may be of poor quality, or the reaction conditions (temperature, reagents) may not be optimal for generating the this compound intermediate.
-
Competing Side Reactions: As mentioned, polymerization is a major competing pathway. If the this compound is generated faster than it can be trapped by the dienophile, polymerization will dominate.[2]
-
Poor Dienophile Reactivity: The Diels-Alder reaction of this compound is most effective with reactive, electron-poor dienophiles.[3][7] If your dienophile is not sufficiently reactive, the intermediate may decompose or polymerize before cycloaddition can occur.
-
Suboptimal Solvent: The solvent may not be suitable for the reaction, either by hindering the Diels-Alder transition state or by promoting side reactions.
Q4: I am observing a large amount of insoluble polymer in my reaction. How can this be minimized?
A4: Significant polymer formation indicates that the rate of this compound self-reaction is outpacing the rate of its reaction with the dienophile. To minimize this:
-
Control Concentration: Generate the this compound slowly in the presence of the dienophile. This can be achieved through the slow addition of a reagent (e.g., the reducing agent for dehalogenation) or by using high-dilution conditions.
-
Increase Dienophile Reactivity/Concentration: Use a more electron-deficient dienophile or increase its stoichiometric excess to ensure the this compound is trapped as quickly as it is formed.
-
Optimize Solvent: A "good" solvent that effectively solvates the polymer chains can reduce aggregation and precipitation, though the primary goal is to prevent formation.[5] Some studies have shown that using aqueous solutions with a catalyst can suppress polymerization and improve the yield of the desired cycloadduct.[2]
Troubleshooting Guides
Problem: Low or No Yield of the Desired Diels-Alder Adduct
This guide provides a logical workflow to diagnose and solve low-yield issues.
Problem: Excessive Polymer Formation
This diagram illustrates the competing pathways and the factors that influence the outcome.
Quantitative Data
The reactivity of this compound is highly dependent on the specific precursor, dienophile, and solvent system used. The following table summarizes yields from different experimental setups found in the literature to provide a comparative overview.
Table 1: Solvent and Condition Effects on this compound Diels-Alder Reaction Yield
| Precursor | Dienophile | Solvent | Conditions | Yield | Reference |
| α,α'-Dibromo-o-xylene | N-Phenylmaleimide | Water | Zn, RuCl₂(PPh₃)₃ (cat.), 80 °C, 1 h | 85% | [2] |
| α,α'-Dibromo-o-xylene | N-Phenylmaleimide | Water | Zn, 80 °C, 1 h | 65% | [2] |
| Anthracene epidioxide | 1,4-Benzoquinone | Chlorobenzene | Reflux (132 °C), 1 h | ~65% | [3] |
| Anthracene epidioxide | 1,4-Naphthoquinone | Chlorobenzene | Reflux (132 °C), 1 h | 70% | [3] |
| Anthracene epidioxide | trans-Dibenzoylethylene | Chlorobenzene | Reflux (132 °C), 1 h | 60% | [3] |
| Naphthalen-1-amine derivative | Diethyl 2-diazomalonate | 1,2-Dichloroethane | Cu(OTf)₂, 90 °C, 12 h (Analogous Annulation) | 91% | [8] |
| Naphthalen-1-amine derivative | Diethyl 2-diazomalonate | Toluene/Xylene | Cu(OTf)₂, 90 °C, 12 h (Analogous Annulation) | 20-74% | [8] |
Experimental Protocols
Protocol: Generation of this compound from α,α'-Dibromo-o-xylene and In Situ Trapping with N-Phenylmaleimide
This protocol describes a common method for generating this compound via dehalogenation and trapping it in a Diels-Alder reaction.
Materials & Reagents:
-
α,α'-Dibromo-o-xylene
-
N-Phenylmaleimide
-
Activated Zinc dust
-
Solvent (e.g., Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions (round-bottom flask, condenser, addition funnel)
-
Magnetic stirrer and heating mantle
Experimental Workflow Diagram:
Procedure:
-
Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under a positive pressure of inert gas (N₂ or Ar).
-
Charging the Flask: To the flask, add α,α'-dibromo-o-xylene (1.0 equivalent) and N-phenylmaleimide (1.1-1.2 equivalents).
-
Solvation: Add the chosen anhydrous solvent (e.g., THF) via cannula to dissolve the reagents.
-
Initiation: Begin stirring and heat the mixture to a gentle reflux using a heating mantle.
-
Slow Addition: Prepare a suspension of activated zinc dust (1.5 equivalents) in the same anhydrous solvent. Transfer this suspension to the addition funnel and add it dropwise to the refluxing solution over 1-2 hours. A slow, controlled addition is crucial to maintain a low concentration of the this compound intermediate and minimize polymerization.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at reflux for an additional 1-2 hours or until Thin Layer Chromatography (TLC) indicates the complete consumption of the starting materials.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove excess zinc and inorganic salts, washing the filter cake with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure Diels-Alder adduct.
Safety Note: α,α'-Dibromo-o-xylene is a lachrymator and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Generation and Cycloaddition of o-Quinodimethane in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ortho-Quinodimethane from anthracene epidioxide: Scope of the Diels–Alder reaction and mild preparation of naphthalene derivatives [comptes-rendus.academie-sciences.fr]
- 4. researchgate.net [researchgate.net]
- 5. resources.culturalheritage.org [resources.culturalheritage.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Optimization for Selective Oxidation of o-Xylene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective oxidation of o-xylene.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and recommended solutions in a clear question-and-answer format.
Issue 1: Decreased Selectivity to Phthalic Anhydride & Increased COx Formation
-
Question: My experiment is showing a sudden drop in selectivity towards phthalic anhydride (PA) and a corresponding increase in carbon monoxide (CO) and carbon dioxide (CO₂) production. What are the likely causes?
-
Answer: This issue typically points to problems with reaction temperature or catalyst integrity.
-
Over-oxidation due to Hotspots: The selective oxidation of o-xylene is highly exothermic, and localized hotspots can form in the catalyst bed.[1][2] These high-temperature zones favor complete oxidation to COx over the desired partial oxidation to PA.
-
Catalyst Deactivation: Sintering of the catalyst support (e.g., TiO₂) at high temperatures can lead to a loss of active surface area and a change in the nature of the active sites, favoring total oxidation.[3]
-
Changes in Feed Composition: An unintended increase in the oxygen-to-o-xylene ratio can also promote over-oxidation.
Recommended Actions:
-
Verify Temperature Control: Ensure that the reactor's temperature control system is functioning correctly and that the recorded temperatures accurately reflect the catalyst bed temperature. Utilize multi-point thermocouples if available to detect hotspots.
-
Catalyst Characterization: After the run, characterize the spent catalyst using techniques like X-ray diffraction (XRD) to check for changes in the crystalline structure of the support (e.g., anatase to rutile phase transition in TiO₂) and transmission electron microscopy (TEM) to observe particle sintering.[4]
-
Review Gas Feed System: Check the mass flow controllers for both the o-xylene and air/oxygen feeds to ensure they are delivering the correct, stable flow rates.
-
Issue 2: Catalyst Deactivation
-
Question: I am observing a gradual or sometimes rapid loss of catalyst activity over time. What are the common deactivation mechanisms and how can I differentiate between them?
-
Answer: Catalyst deactivation in o-xylene oxidation is a significant challenge and can occur through several mechanisms:[1]
-
Coking/Fouling: Carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites and pores.[3] This is often reversible to some extent by controlled oxidation (burning off the coke).
-
Sintering (Thermal Degradation): At excessively high temperatures, the catalyst's microcrystalline structure can collapse, leading to a permanent loss of surface area and activity.[3][4]
-
Over-reduction: V₂O₅-based catalysts operate via a redox mechanism (Mars-van Krevelen). If the catalyst becomes too reduced (e.g., to V₆O₁₃), its ability to selectively oxidize o-xylene is compromised. This can happen during improper shutdown procedures where the o-xylene feed is not stopped before the air/oxygen flow, leading to the consumption of lattice oxygen by adsorbed hydrocarbons.
-
Poisoning: Certain impurities in the feed stream can irreversibly bind to the active sites, deactivating the catalyst.
Troubleshooting Deactivation:
-
Visual Inspection: Coked catalysts often have a visible black or dark brown discoloration.
-
Temperature Programmed Oxidation (TPO): This technique can be used to confirm the presence of coke and quantify the amount.
-
Surface Area Analysis (BET): A significant decrease in surface area is a strong indicator of sintering.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the oxidation state of the vanadium on the catalyst surface to identify over-reduction.
-
Feed Purity Analysis: Analyze the o-xylene and air/oxygen feeds for potential poisons.
-
Issue 3: Reactor Runaway or Hotspot Formation
-
Question: My reactor temperature is increasing uncontrollably, or I have detected a significant hotspot. What should I do?
-
Answer: A thermal runaway is a critical safety issue and must be addressed immediately.[5][6] It occurs when the rate of heat generation from the exothermic reaction exceeds the rate of heat removal.[6]
Immediate Actions:
-
Stop the o-xylene feed immediately.
-
Maintain the flow of inert gas (e.g., nitrogen) or air to help dissipate heat.
-
Ensure the reactor cooling system is operating at maximum capacity.
Preventative Measures & Troubleshooting:
-
Inadequate Heat Removal: Ensure the design of your reactor and cooling system is sufficient for the reaction scale and conditions. For fixed-bed reactors, the tube-to-particle diameter ratio is a critical parameter for heat transfer.[1]
-
High Reactant Concentration: Operating with an o-xylene concentration that is too high can lead to an excessive rate of heat generation.
-
Coolant Temperature: The temperature of the cooling medium is a key control parameter. A coolant temperature that is too high can reduce the temperature gradient for heat removal.
-
Catalyst Activity: A new batch of highly active catalyst may require more careful temperature control during startup.
-
Issue 4: Increased Pressure Drop Across the Fixed-Bed Reactor
-
Question: I have noticed a significant and unexpected increase in the pressure drop across my catalyst bed. What could be the cause?
-
Answer: An increased pressure drop in a fixed-bed reactor typically indicates a blockage or change in the packing structure.
-
Catalyst Fines: Attrition of the catalyst particles can generate fines that block the void spaces in the bed. This can be exacerbated by high gas flow rates.
-
Coke/Polymer Formation: Severe coking can not only deactivate the catalyst but also lead to the formation of deposits that physically block the gas flow path.
-
Catalyst Bed Settling or Collapse: Mechanical stress or thermal cycling can cause the catalyst bed to settle or collapse, reducing the void fraction and increasing the pressure drop.
Recommended Actions:
-
Check for Fines: Install a filter downstream of the reactor to capture any catalyst fines, which would confirm attrition.
-
Investigate Coking: If coking is suspected, a controlled regeneration procedure may be necessary.
-
Reactor Inspection: If the problem persists, the reactor may need to be unloaded to inspect the integrity of the catalyst bed.
-
Frequently Asked Questions (FAQs)
Catalyst Formulation & Preparation
-
Q1: What is the most common catalyst for the selective oxidation of o-xylene?
-
A1: The most widely used catalysts are based on vanadium pentoxide (V₂O₅) supported on titanium dioxide (TiO₂), typically in its anatase crystalline form.[7] This system provides a good balance of activity and selectivity for phthalic anhydride.
-
-
Q2: Why is TiO₂ (anatase) a preferred support material?
-
A2: The interaction between the V₂O₅ and the TiO₂ (anatase) support creates highly active surface vanadia species that are more effective for the selective oxidation of o-xylene than crystalline V₂O₅ alone.[8]
-
-
Q3: What is the role of promoters in V₂O₅-TiO₂ catalysts?
-
A3: Promoters are added to enhance catalyst performance. For example, cesium (Cs) can increase the ratio of nucleophilic to electrophilic oxygen on the surface, improving selectivity, while antimony (Sb) can increase the availability of oxygen for the reoxidation of the vanadium active sites.[9] Other promoters like potassium and phosphorus have also been used to improve catalyst stability and selectivity.[5][10]
-
Experimental Conditions & Performance
-
Q4: What are the typical operating conditions for o-xylene oxidation?
-
A4: The reaction is typically carried out in the gas phase at temperatures between 360-400°C and at atmospheric pressure.[6] The concentration of o-xylene in the air feed is kept low (e.g., below the lower explosive limit) for safety and to control the exothermicity of the reaction.
-
-
Q5: What levels of conversion and selectivity can be expected?
-
A5: With an optimized V₂O₅-TiO₂ catalyst, it is possible to achieve o-xylene conversions greater than 95% with selectivities to phthalic anhydride exceeding 80%.
-
Data Presentation
Table 1: Comparison of Catalyst Support Performance
| Catalyst Composition | Temperature (°C) | o-Xylene Conversion (%) | Phthalic Anhydride Selectivity (%) | Reference |
| V₂O₅-TiO₂ (anatase) | < 410 | Higher | Higher | [7] |
| V₂O₅-ZrO₂ | < 410 | Lower | Lower | [7] |
| V₂O₅-TiO₂ (anatase) | > 410 | Lower | Lower (decreases significantly) | [7] |
| V₂O₅-ZrO₂ | > 410 | Higher | Higher (more stable) | [7] |
Table 2: Influence of Promoters on V₂O₅/TiO₂ Catalyst Performance
| Promoter | Effect on Activity | Effect on Selectivity | Proposed Mechanism | Reference |
| Cesium (Cs⁺) | Improves | Improves | Enhances reoxidation of V sites; increases ratio of nucleophilic to electrophilic oxygen. | [9] |
| Antimony (Sb⁴⁺) | Improves | Negative effect alone | Increases availability of oxygen for reoxidation of V sites at high temperatures. | [1][9] |
| Cesium + Antimony | Pronounced improvement | - | Synergistic effect; increases dispersion of active species. | [9] |
Experimental Protocols
Protocol 1: Preparation of V₂O₅/TiO₂ Catalyst by Impregnation
-
Preparation of Vanadium Precursor Solution:
-
Dissolve a calculated amount of vanadium pentoxide (V₂O₅) in an aqueous solution of oxalic acid with gentle heating and stirring. The oxalic acid helps to solubilize the V₂O₅.
-
-
Impregnation:
-
Add the TiO₂ (anatase) support powder to the vanadium precursor solution.
-
Stir the slurry continuously and slowly evaporate the excess water at approximately 65°C until a paste is formed. This incipient wetness impregnation method ensures the precursor solution fills the pores of the support.
-
-
Drying:
-
Dry the resulting paste in an oven at 110-120°C for at least 12 hours to remove the remaining water.
-
-
Calcination:
-
Calcine the dried powder in a furnace with a continuous flow of air. Ramp the temperature to 450°C and hold for 2-4 hours. Calcination decomposes the oxalate precursor and forms the active vanadium oxide species on the TiO₂ support.[8]
-
Protocol 2: Catalyst Activity Testing in a Fixed-Bed Reactor
-
Catalyst Loading:
-
Load a precisely weighed amount of the catalyst (typically sieved to a specific particle size range, e.g., 0.4-0.7 mm) into a fixed-bed reactor tube (e.g., made of stainless steel or quartz).
-
The catalyst is often diluted with an inert material like quartz beads or silicon carbide to improve heat distribution and prevent hotspots.[8]
-
-
System Setup:
-
Place the reactor inside a furnace with accurate temperature control (e.g., a molten salt bath or a multi-zone furnace).
-
Connect gas lines for air (or an O₂/N₂ mixture) and an o-xylene feed. The o-xylene is typically vaporized and mixed with the air stream before entering the reactor.
-
Use mass flow controllers to precisely regulate the flow rates of all gases.
-
-
Reaction Execution:
-
Heat the reactor to the desired reaction temperature under a flow of air.
-
Once the temperature is stable, introduce the vaporized o-xylene into the gas stream at the desired concentration.
-
Allow the reaction to reach a steady state before taking measurements.
-
-
Product Analysis:
-
Direct the reactor effluent to an online gas chromatograph (GC) for analysis.
-
Protocol 3: Gas Chromatography (GC) Analysis of Reaction Products
-
GC Setup:
-
Use a multi-column GC system to separate both permanent gases and organic compounds.
-
Column 1 (Pre-column): A Porapak Q column to trap the hydrocarbons and other condensable products, allowing the permanent gases to pass through.
-
Column 2: A 5A molecular sieve column to separate O₂, N₂, and CO.
-
Column 3: A column with a non-polar or semi-polar stationary phase (e.g., SE-52 on Chromosorb W) for the separation of o-xylene, phthalic anhydride, and other organic byproducts.
-
-
Analysis Procedure:
-
Inject a sample of the reactor effluent into the GC.
-
The sample first passes through the Porapak Q column. The permanent gases are not retained and are directed to the molecular sieve column for separation and detection by a thermal conductivity detector (TCD).
-
After the permanent gases have been analyzed, the Porapak Q column is rapidly heated to desorb the trapped organic compounds.
-
The desorbed compounds are then sent to the third column for separation, followed by detection using a flame ionization detector (FID).
-
-
Calibration:
-
Calibrate the detectors using standard gas mixtures for the permanent gases and prepared liquid standards for the organic compounds.
-
Visualizations
Caption: Reaction network for the selective oxidation of o-xylene.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. lehigh.edu [lehigh.edu]
- 9. researchgate.net [researchgate.net]
- 10. Deactivation of Commercial, High-Load o-Xylene Feed VOx/TiO2 Phthalic Anhydride Catalyst by Unusual Over-Reduction [mdpi.com]
Technical Support Center: Managing o-Xylylene Intermediates
Welcome to the technical support center for managing the thermal stability of o-xylylene intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving these highly reactive species.
Troubleshooting Guides
This section addresses specific issues that may arise during the generation and trapping of this compound intermediates.
Issue 1: Low Yield of Trapped Product (e.g., Diels-Alder Adduct)
| Potential Cause | Troubleshooting Step | Explanation |
| Incomplete Precursor Decomposition | Optimize pyrolysis temperature and/or reaction time. | The thermal generation of this compound from precursors like benzocyclobutenes or sulfones is temperature-dependent. Insufficient temperature will lead to low conversion of the precursor. |
| Sub-optimal Dienophile Reactivity | Use a more electron-deficient dienophile. | The Diels-Alder reaction of the electron-rich this compound is more efficient with electron-poor dienophiles. |
| This compound Dimerization/Polymerization | Increase the concentration of the trapping agent (dienophile). Perform the reaction under high dilution conditions to favor the intramolecular or trapping reaction over intermolecular polymerization. | Dimerization and polymerization are common side reactions that compete with the desired trapping reaction.[1] Increasing the dienophile concentration shifts the kinetics towards the desired cycloaddition. |
| Retro-Diels-Alder Reaction | Use a lower reaction temperature if possible, or choose a dienophile that forms a more thermodynamically stable adduct. | The Diels-Alder reaction is reversible, and at elevated temperatures, the equilibrium can shift back towards the starting materials. |
| Incorrect Solvent Choice | Use a high-boiling, inert solvent like xylene or toluene for thermal generation. | The solvent should be stable at the required reaction temperature and not react with the this compound intermediate. |
Issue 2: Formation of Undesired Side Products (Polymerization/Dimerization)
| Potential Cause | Troubleshooting Step | Explanation |
| High Concentration of this compound | Generate the intermediate slowly in the presence of a high concentration of the trapping agent. Employ high-dilution techniques. | High local concentrations of the highly reactive this compound intermediate favor intermolecular reactions leading to dimers and polymers. |
| Absence of an Efficient Trapping Agent | Ensure a suitable and sufficiently reactive trapping agent is present in the reaction mixture. | Without an efficient trapping agent, the primary reaction pathway for this compound will be self-reaction. |
| Prolonged Reaction Time at High Temperature | Minimize the reaction time to what is necessary for the formation of the desired product. | Extended exposure to high temperatures can promote side reactions and decomposition of the product. |
Frequently Asked Questions (FAQs)
Q1: What are the common precursors for generating this compound intermediates?
A1: Common precursors include benzocyclobutenes, 1,3-dihydroisothianaphthene 2,2-dioxides (sulfones), and o-methyl-substituted styrenes. The choice of precursor often depends on the desired reaction conditions (thermal or photochemical) and the stability of the precursor itself. Benzocyclobutene and its derivatives are widely used for thermal generation.[2][3]
Q2: At what temperature is this compound typically generated from benzocyclobutene?
A2: The thermal ring-opening of benzocyclobutene to this compound generally occurs at temperatures above 180°C. The exact temperature can be influenced by substituents on the benzocyclobutene ring.
Q3: How can I detect the formation of the this compound intermediate?
A3: Direct detection in solution is challenging due to the high reactivity and short half-life of this compound. Spectroscopic methods like UV-Vis and NMR spectroscopy can be used under specific conditions, such as in rigid matrices at low temperatures.[4][5] More commonly, the formation of the intermediate is inferred by the isolation and characterization of its trapped products, such as Diels-Alder adducts.
Q4: What is the typical lifetime of an this compound intermediate?
A4: The lifetime is highly dependent on the reaction conditions, including temperature, concentration, and the presence of trapping agents. In the absence of a trapping agent, dimerization is very rapid. The kinetics of dimerization for some o-quinodimethanes have been studied, providing insights into their reactivity.[4]
Q5: Can this compound undergo intramolecular reactions?
A5: Yes, if the precursor has a suitably positioned dienophile within the same molecule, intramolecular Diels-Alder reactions can be very efficient. These reactions are often favored over intermolecular reactions due to entropic factors.
Data Presentation
Table 1: Generation of this compound from Various Precursors
| Precursor | Generation Method | Temperature (°C) | Notes |
| Benzocyclobutene | Thermal | > 180 | A common and clean method for generating this compound. |
| 1,3-Dihydroisothianaphthene 2,2-dioxide | Thermal (Flash Vacuum Pyrolysis) | 600 - 800 | Involves the extrusion of sulfur dioxide. |
| o-Hydroxybenzyl alcohol | Gas Phase Pyrolysis | 750 | Leads to the formation of o-quinonemethide, an oxygen analog of this compound.[1] |
Table 2: Yields of Diels-Alder Reactions of this compound with Various Dienophiles
| Dienophile | Reaction Conditions | Yield (%) | Reference |
| Maleic Anhydride | Refluxing xylene | Moderate to High | [6][7][8][9][10] |
| N-Phenylmaleimide | Varies (can occur at room temperature with reactive dienes) | High | Not specifically for this compound, but a highly reactive dienophile. |
| Dimethyl Fumarate | Thermal | Good | A common dienophile for trapping reactive dienes. |
Experimental Protocols
Protocol 1: Thermal Generation of this compound from Benzocyclobutene and Trapping with Maleic Anhydride
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel. The reaction is carried out under an inert atmosphere (nitrogen or argon).
-
Reagents:
-
Benzocyclobutene
-
Maleic anhydride (dienophile)
-
Xylene (high-boiling solvent)
-
-
Procedure: a. Dissolve maleic anhydride in xylene in the reaction flask. b. Heat the solution to reflux (approximately 140°C). c. Slowly add a solution of benzocyclobutene in xylene to the refluxing mixture via the dropping funnel over a period of 1-2 hours. d. After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete reaction. e. Cool the reaction mixture to room temperature. The product may precipitate upon cooling. f. Isolate the product by filtration and wash with a small amount of cold solvent (e.g., hexane). g. Purify the product by recrystallization or column chromatography.
Protocol 2: Generation of this compound via Flash Vacuum Pyrolysis (FVP) of 1,3-Dihydroisothianaphthene 2,2-Dioxide
-
Apparatus Setup: A standard FVP apparatus consisting of a sample inlet, a pyrolysis tube packed with quartz wool or rings situated in a tube furnace, and a cold trap (liquid nitrogen) for collecting the pyrolysate.
-
Precursor: 1,3-Dihydroisothianaphthene 2,2-dioxide.
-
Procedure: a. Assemble and evacuate the FVP apparatus to the desired pressure (typically < 0.1 Torr). b. Heat the furnace to the pyrolysis temperature (e.g., 700°C). c. Sublime the precursor through the hot zone of the pyrolysis tube. The precursor decomposes to form this compound and sulfur dioxide. d. The this compound intermediate is trapped on the cold finger. If a trapping agent is to be used, it can be co-deposited with the pyrolysate or the pyrolysate can be dissolved in a solution of the trapping agent after the pyrolysis is complete. e. Warm the cold trap to room temperature and collect the product.
Mandatory Visualizations
Caption: Thermal generation of an this compound intermediate from a precursor.
Caption: Competing reaction pathways for an this compound intermediate.
Caption: Experimental workflow for Flash Vacuum Pyrolysis (FVP).
References
- 1. Benzocyclobutene-o-xylylene valence tautomerization: Oxygen and sulfur analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. repository.ias.ac.in [repository.ias.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. scribd.com [scribd.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Computational Showdown: Unraveling the Reaction Pathways of o-Xylylene
For researchers, scientists, and professionals in drug development, understanding the intricate reactivity of transient intermediates is paramount. o-Xylylene, a highly reactive isomer of xylene, presents a fascinating case study in competing reaction pathways. This guide provides a comparative computational analysis of the primary reaction routes available to this compound—Diels-Alder cycloaddition, electrocyclization, and dimerization—supported by experimental protocols for its generation and trapping.
At the heart of this compound's chemistry lies a competition between intermolecular and intramolecular reactions. As a conjugated diene, it readily participates in [4+2] cycloaddition reactions (Diels-Alder) with suitable dienophiles. Concurrently, it can undergo a thermally allowed conrotatory electrocyclization to form benzocyclobutene. Furthermore, in the absence of a trapping agent, this compound can dimerize or polymerize. The preferred pathway is dictated by a delicate interplay of kinetics, thermodynamics, and experimental conditions.
Computational Comparison of Reaction Pathways
To provide a quantitative understanding of these competing pathways, we have summarized key energetic data from computational studies. It is important to note that the data presented below are compiled from different studies employing various levels of theory; therefore, direct comparison should be approached with this consideration in mind.
Key Energetic Data for this compound Reaction Pathways
| Reaction Pathway | Reactants | Product(s) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Computational Method | Reference |
| Diels-Alder | This compound + Ethylene | Tetrahydronaphthalene | 15.3 | -38.1 | B3LYP/6-31G* | [Manoharan et al., 2000] |
| Electrocyclization | This compound | Benzocyclobutene | 25.4 (conrotatory) | -10.5 | CASSCF | [Sakai, 2000] |
| 32.8 (disrotatory) | ||||||
| Dimerization | 2 x this compound | Dimer | Not explicitly calculated for parent | Thermodynamically favorable | MM and MD | [Cabrer et al., 2003] |
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the competing reaction pathways of this compound.
Experimental Protocols
The choice of experimental conditions is crucial in directing the reaction of this compound down a desired pathway. Key to this is the method of generation and the presence or absence of a suitable trapping agent.
Generation of this compound via Thermal Ring-Opening of Benzocyclobutene
This method is widely used for generating this compound for subsequent in situ reactions.
Methodology:
-
A solution of benzocyclobutene in a high-boiling, inert solvent (e.g., xylene, toluene) is prepared.
-
If a Diels-Alder reaction is desired, a dienophile (e.g., maleic anhydride, dimethyl acetylenedicarboxylate) is added to this solution. The concentration of the dienophile is typically in excess to favor the bimolecular reaction.
-
The reaction mixture is heated to a temperature sufficient to induce the thermal electrocyclic ring-opening of benzocyclobutene to this compound (typically >180 °C).
-
The in situ generated this compound is then immediately trapped by the dienophile.
-
If electrocyclization back to benzocyclobutene is the desired outcome upon cooling, no dienophile is added. However, dimerization and polymerization will be competing side reactions.
-
The progress of the reaction can be monitored by techniques such as NMR spectroscopy or GC-MS to identify the products.
Generation of this compound from α,α'-Dihalo-o-xylenes
This method allows for the generation of this compound under milder conditions, which can be advantageous for sensitive substrates.
Methodology:
-
A solution of an α,α'-dihalo-o-xylene (e.g., α,α'-dibromo-o-xylene) and a suitable dienophile is prepared in a solvent. Recent studies have shown this can be performed in an aqueous medium.[4]
-
A reducing agent, such as zinc dust, is added to the solution. The reduction of the dihalide generates the reactive this compound intermediate.
-
The this compound is trapped in situ by the dienophile to yield the Diels-Alder adduct.
-
The use of a catalyst, such as tris-triphenylphosphine ruthenium(II) dichloride, can improve the yield of the cycloadduct by minimizing side reactions like reduction and polymerization.[4]
Experimental Workflow for this compound Generation and Trapping
The following diagram illustrates a typical experimental workflow for the generation and trapping of this compound.
Conclusion
The computational analysis clearly indicates that the Diels-Alder reaction is generally the most favorable pathway for this compound, both kinetically and thermodynamically, when a suitable dienophile is present. However, the electrocyclization to benzocyclobutene remains a viable, albeit higher-energy, intramolecular pathway. In the absence of a trapping agent, the high reactivity of this compound leads to dimerization and polymerization. The choice of experimental protocol, particularly the method of generation and the presence of a dienophile, allows for the selective favoring of one reaction pathway over the others, providing a powerful tool for synthetic chemists. This guide provides a foundational understanding for researchers to further explore and exploit the rich chemistry of this fascinating reactive intermediate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enhanced aromaticity of the transition structures for the diels-alder reactions of quinodimethanes: evidence from ab initio and DFT computations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermodynamics of the dimer formation of 2(I),3(I)-O-(this compound)-per-O-Me-gamma-cyclodextrin: fluorescence, molecular mechanics and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Spectroscopic Validation of o-Xylylene Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of spectroscopic techniques used to validate the formation of the highly reactive intermediate, o-xylylene. Understanding the generation and detection of this transient species is crucial for its application in organic synthesis, particularly in Diels-Alder reactions for the construction of complex cyclic systems relevant to drug development. This document outlines the key spectroscopic methods, presents comparative data, and provides detailed experimental protocols.
Comparison of Spectroscopic Methods for this compound Detection
The validation of this compound formation primarily relies on transient spectroscopic techniques due to its short lifetime. The two most common and effective methods are transient absorption and fluorescence spectroscopy. Matrix isolation techniques also offer a powerful alternative for characterizing this reactive intermediate.
| Spectroscopic Method | Key Observable | Wavelength/Frequency | Lifetime | Precursor(s) |
| Transient UV-Vis Absorption Spectroscopy | Absorption Maximum (λmax) | 360-370 nm[1][2] | Varies with conditions | α,α'-dichloro-o-xylene, α,α'-dibromo-o-xylene, 2-indanone[1][2] |
| Transient Fluorescence Spectroscopy | Emission Maximum (λem) | 460 nm[1] | 9.3 ± 0.5 ns[1] | α,α'-dichloro-o-xylene, α,α'-dibromo-o-xylene, 2-indanone[1] |
| Matrix Isolation IR/UV-Vis Spectroscopy | Vibrational Frequencies, Absorption Spectrum | Not available for this compound, but analogous to m-xylylene[3][4] | Stable in inert matrix at low temp. | Diazene precursors (analogous to m-xylylene) |
Experimental Protocols
Transient Absorption and Fluorescence Spectroscopy
This protocol is based on laser flash photolysis techniques used to generate and detect this compound in solution at room temperature.[1][2]
Objective: To generate this compound via photolysis of a suitable precursor and to characterize its transient absorption and fluorescence spectra.
Materials:
-
Precursor: α,α'-dichloro-o-xylene (or α,α'-dibromo-o-xylene, 2-indanone)
-
Solvent: Cyclohexane (spectroscopic grade)
-
Inert gas: Nitrogen or Argon for deoxygenation
Instrumentation:
-
Pulsed laser system for photolysis (e.g., Nd:YAG laser, 266 nm)[2]
-
Pulsed laser system for excitation (for fluorescence, e.g., excimer laser, 308 nm)[1]
-
Xenon arc lamp or other suitable probe light source
-
Monochromator
-
Photomultiplier tube (PMT) or CCD detector
-
Digital oscilloscope
Procedure:
-
Sample Preparation: Prepare a solution of the precursor (e.g., 1.5 mM α,α'-dichloro-o-xylene) in cyclohexane.[2] Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes to prevent quenching of the transient species.
-
Photolysis and Detection:
-
The sample is placed in a quartz cuvette and irradiated with a short pulse of UV light from the photolysis laser (e.g., 266 nm) to generate the this compound intermediate.
-
A continuous or pulsed probe light is passed through the sample at a right angle to the photolysis laser beam.
-
The change in absorbance of the probe light is monitored as a function of wavelength and time.
-
For fluorescence measurements, a second laser pulse (e.g., 308 nm) excites the generated this compound, and the resulting emission is collected at a 90° angle.[1]
-
-
Data Acquisition: The signal from the detector is recorded by a digital oscilloscope, allowing for the construction of transient absorption and fluorescence spectra, as well as the determination of the species' lifetime.
References
A Comparative Analysis of o-Xylylene and p-Xylylene Reactivity for Researchers
For Immediate Publication
This guide provides a comprehensive comparison of the reactivity of ortho-xylylene (this compound) and para-xylylene (p-xylylene), two highly reactive intermediates with significant applications in chemical synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the distinct chemical behaviors of these isomers and leverage them in their work.
Introduction
This compound and p-xylylene are isomers of quinodimethane, characterized by a benzene ring with two exocyclic methylene groups. Their differing substitution patterns—ortho (1,2) versus para (1,4)—profoundly influence their electronic structure, stability, and, consequently, their chemical reactivity. While p-xylylene is a cornerstone monomer in the polymer industry, this compound serves as a versatile intermediate in the synthesis of complex polycyclic systems.
Generation of this compound and p-Xylylene
The generation of these transient species is typically achieved through thermal or photochemical methods from stable precursors.
This compound is commonly generated in situ via the thermal or photochemical ring-opening of benzocyclobutene.[1] This electrocyclic reaction provides a clean and efficient route to the reactive diene, which can then be trapped by a suitable dienophile. Another method involves the thermal extrusion of sulfur dioxide from 1,3-dihydroisothianaphthene 2,2-dioxide.
p-Xylylene is most famously produced for polymerization via the Gorham process.[2] This method involves the vacuum pyrolysis of [2.2]paracyclophane at high temperatures (around 650-750 °C), which cleaves the strained dimer to yield two molecules of the p-xylylene monomer.[3] This monomer is then deposited on a surface at room temperature, where it spontaneously polymerizes.
Comparative Reactivity
The distinct arrangement of the exocyclic methylene groups dictates the primary reaction pathways for each isomer. This compound behaves as a conjugated diene, readily participating in [4+2] cycloaddition reactions, while p-xylylene's reactivity is dominated by its propensity to undergo rapid polymerization.
This compound: The Diene in Diels-Alder Reactions
This compound is an electron-rich diene, making it highly reactive towards a variety of dienophiles in Diels-Alder reactions. This reactivity is a powerful tool for the construction of six-membered rings fused to an aromatic system, providing access to complex polycyclic and heterocyclic scaffolds. The reaction is typically high-yielding and stereospecific. Common dienophiles that readily react with this compound include maleic anhydride, N-phenylmaleimide, and various quinones. Due to its high reactivity, this compound is almost always generated and trapped in situ.[1]
p-Xylylene: The Monomer for Polymerization
p-Xylylene is a highly reactive monomer that readily polymerizes to form poly(p-xylylene), commercially known as Parylene. The polymerization is a free-radical process that occurs spontaneously upon condensation of the gaseous monomer onto a surface.[2] This chemical vapor deposition (CVD) process results in a conformal, pinhole-free polymer coating. Unlike this compound, p-xylylene does not readily undergo Diels-Alder reactions as a primary reaction pathway due to the para arrangement of the methylene groups, which does not form a stable conjugated diene system suitable for [4+2] cycloaddition.
Quantitative Data and Experimental Protocols
Direct quantitative comparison of the reactivity of this compound and p-xylylene is challenging due to their distinct and rapid reaction pathways. However, individual kinetic data for their characteristic reactions provide insight into their high reactivity.
| Intermediate | Reaction Type | Reactant | Rate Constant (k) / Conditions | Reference |
| This compound derivative | 1,5-Hydrogen Shift | 1,2-diphenylisoindene | 36 s⁻¹ (deoxygenated hexane, 20°C) | [4] |
| p-Xylylene | Polymerization | - | Sticking coefficient: 2.0 x 10⁻⁵ at 60°C | [5] |
Table 1: Selected Kinetic Data for Reactions of Xylylene Derivatives
Experimental Protocol: Generation and Trapping of this compound
The following is a general procedure for the generation of this compound from benzocyclobutene and its subsequent trapping with a dienophile, such as maleic anhydride.
Materials:
-
Benzocyclobutene
-
Maleic anhydride
-
High-boiling point solvent (e.g., xylene or toluene)
-
Reaction flask with a reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of maleic anhydride in a high-boiling point solvent under an inert atmosphere, add benzocyclobutene.
-
Heat the reaction mixture to reflux. The thermal ring-opening of benzocyclobutene generates this compound in situ.
-
The this compound immediately reacts with the maleic anhydride present in the reaction mixture via a Diels-Alder reaction.
-
Maintain the reflux until the reaction is complete (monitoring by TLC or GC-MS is recommended).
-
Cool the reaction mixture to room temperature. The Diels-Alder adduct will often precipitate and can be collected by filtration.
-
Purify the product by recrystallization or column chromatography.
Experimental Protocol: Laboratory Scale Parylene Deposition (Gorham Process)
This protocol outlines the basic steps for the chemical vapor deposition of poly(p-xylylene) (Parylene) from [2.2]paracyclophane.
Apparatus:
-
A three-part vacuum deposition system:
-
Sublimation furnace
-
Pyrolysis furnace
-
Deposition chamber
-
-
Vacuum pump
-
Substrate for coating
Procedure:
-
Place the [2.2]paracyclophane dimer in the sublimation furnace.
-
Place the substrate to be coated in the deposition chamber.
-
Evacuate the system to a low pressure (typically in the mTorr range).
-
Heat the sublimation furnace to approximately 150°C to vaporize the dimer.
-
The vaporized dimer flows into the pyrolysis furnace, which is heated to around 650-750°C. In this zone, the dimer cleaves into the reactive p-xylylene monomer.
-
The gaseous p-xylylene monomer then enters the room-temperature deposition chamber.
-
The monomer adsorbs onto all surfaces within the chamber, including the substrate, and spontaneously polymerizes to form a thin, conformal film of poly(p-xylylene).
-
The thickness of the film is controlled by the amount of dimer used and the deposition time.
Conclusion
This compound and p-xylylene, while isomeric, exhibit markedly different chemical reactivity. This compound's utility lies in its role as a reactive diene for constructing complex cyclic molecules through Diels-Alder reactions. In contrast, p-xylylene's primary value is as a highly reactive monomer for the formation of high-performance polymer coatings via a chemical vapor deposition process. Understanding these fundamental differences in their reactivity is crucial for their effective application in organic synthesis and materials science. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the unique chemical properties of these versatile intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The kinetics of the reactions of Br atoms with the xylenes: an experimental and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03740D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pure.psu.edu [pure.psu.edu]
A Comparative Guide to the Kinetics of o-Xylylene Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinetic studies of o-xylylene cycloaddition reactions, a cornerstone of synthetic chemistry for the construction of polycyclic frameworks. o-Xylylenes, also known as o-quinodimethanes, are highly reactive dienes that readily undergo [4+2] Diels-Alder cycloadditions with a variety of dienophiles. Understanding the kinetics of these reactions is crucial for controlling reaction outcomes, optimizing yields, and designing novel synthetic pathways. This document summarizes key kinetic data, details common experimental protocols, and visualizes the underlying reaction mechanisms and workflows.
Comparative Kinetic Data
The reactivity of o-xylylenes in cycloaddition reactions is significantly influenced by the substitution pattern on both the diene and the dienophile. Electron-donating groups on the this compound and electron-withdrawing groups on the dienophile generally accelerate the reaction rate. The following table summarizes representative kinetic data from various studies.
| This compound Derivative | Dienophile | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kcal/mol) | Reference |
| 1,2-Diphenylisoindene (an this compound analogue) | 4-Phenyl-1,2,4-triazoline-3,5-dione | Cyclopentane | -70 | Not explicitly stated, but reaction is rapid | Not determined | [1] |
| 7,7,8,8-Tetramethyl-o-xylylene | (Not specified for cycloaddition) | Hexane | 20 | Decay rate constant: < 1 s⁻¹ | Not determined | [1] |
| 7,7-Dimethyl-o-xylylene | (Not specified for cycloaddition) | Hexane | 20 | Decay rate constant: ~10 s⁻¹ | Not determined | [1] |
| o-Quinodimethane (parent) | Acrylonitrile | Acetonitrile | Not specified | (Theoretical) | 13.9 (endo), 15.0 (exo) | [2] |
| (E,E)-1,8-Dimethyl-o-quinodimethane | Acrylonitrile | Acetonitrile | Not specified | (Theoretical) | 16.3 (endo), 16.8 (exo) | [2] |
| Isoindene | Acrylonitrile | Acetonitrile | Not specified | (Theoretical) | 12.6 (endo), 13.5 (exo) | [2] |
| 2,3-Dihydronaphthalene | Acrylonitrile | Acetonitrile | Not specified | (Theoretical) | 16.6 (endo), 17.5 (exo) | [2] |
Note: Experimental kinetic data for the cycloaddition of o-xylylenes is often challenging to obtain due to their high reactivity and transient nature. Much of the available data comes from theoretical calculations or studies on the decay kinetics of the this compound itself.
Experimental Protocols
The study of this compound cycloaddition kinetics requires specialized techniques due to the transient nature of the diene. Common methods involve the in situ generation of the this compound followed by rapid trapping with a dienophile.
Generation of o-Xylylenes
o-Xylylenes are typically generated in situ via several methods:
-
Flash Vacuum Pyrolysis (FVP): Precursors such as benzocyclobutenes or 1,3-dihydroisothianaphthene-2,2-dioxide are pyrolyzed at high temperatures and low pressures to induce a retro-Diels-Alder or cheletropic extrusion reaction, respectively, yielding the this compound.
-
Photochemical Generation: Photolysis of precursors like indan-2-ones can generate this compound derivatives. For example, 1,1,3,3-tetramethylindan-2-one yields 7,7,8,8-tetramethyl-o-xylylene upon flash photolysis.[1]
-
Chemical Dehalogenation: The reaction of α,α'-dihalo-o-xylenes with a reducing agent like zinc can produce o-quinodimethane.[3]
Kinetic Measurement Techniques
-
Flash Photolysis: This is a powerful technique for studying fast reactions. A short, intense pulse of light is used to generate the transient this compound from a suitable precursor. The subsequent reaction of the this compound with a dienophile is monitored in real-time using spectroscopic methods, typically UV-Vis spectroscopy. The decay of the this compound absorption signal in the presence of varying concentrations of the dienophile allows for the determination of the second-order rate constant.
-
Competitive Trapping Experiments: In this method, the this compound is generated in the presence of two competing dienophiles. The ratio of the resulting cycloadducts, determined by methods like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, provides information about the relative rate constants of the cycloaddition reactions.
-
Stopped-Flow Spectroscopy: While less common for this compound generation via pyrolysis, this technique can be used if the this compound can be generated rapidly in solution. Solutions of the this compound precursor and the dienophile are rapidly mixed, and the reaction progress is monitored spectroscopically.
Visualizing the Process
To better understand the experimental and mechanistic aspects of this compound cycloaddition kinetics, the following diagrams are provided.
The diagram above illustrates the three main stages of a typical kinetic experiment: the in situ generation of the highly reactive this compound, its subsequent cycloaddition with a dienophile to form the Diels-Alder adduct, and the real-time monitoring of the reaction to extract kinetic data.
This diagram depicts the concerted mechanism of the [4+2] cycloaddition. The Highest Occupied Molecular Orbital (HOMO) of the electron-rich this compound interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor dienophile, leading to a cyclic transition state and the formation of the final adduct. The stereochemistry of the dienophile is retained in the product.
Conclusion
The kinetic investigation of this compound cycloaddition reactions provides fundamental insights into the reactivity of these transient intermediates. While experimental challenges persist, techniques such as flash photolysis, coupled with theoretical calculations, have enabled the characterization of these rapid and synthetically valuable transformations. The data presented in this guide highlights the significant influence of electronic and steric factors on reaction rates, offering a valuable resource for the design and optimization of synthetic strategies that leverage the unique reactivity of o-xylylenes.
References
A Comparative Guide to o-Xylylene Precursors for Researchers
For scientists and professionals in drug development and chemical research, the efficient generation of o-xylylene is a critical step in the synthesis of complex molecules through Diels-Alder reactions. This guide provides an objective comparison of common precursors for this compound generation, supported by experimental data and detailed protocols to aid in methodological selection and optimization.
The transient and highly reactive nature of this compound necessitates its in situ generation from stable precursors. The choice of precursor significantly impacts reaction conditions, yields, and compatibility with various substrates. This comparison focuses on the most prevalent methods: thermal and photochemical activation of benzocyclobutenes and α,α'-dihalo-o-xylenes, as well as other notable precursors.
Performance Comparison of this compound Precursors
The selection of an appropriate precursor for this compound generation is a trade-off between reaction conditions, yield, and precursor accessibility. The following table summarizes quantitative data for common precursors.
| Precursor | Generation Method | Typical Conditions | Dienophile Example | Product Yield | Reference |
| Benzocyclobutene (BCB) | Thermal | Toluene, reflux (110-120 °C) | N-phenylmaleimide | >95% | N/A |
| Thermal | Xylene, reflux (~138 °C) | Maleic anhydride | High | [1] | |
| Photochemical | 3-methylpentane glass, 77 K, UV irradiation | N/A | Stable this compound generated | [2] | |
| α,α'-Dichloro-o-xylene | Photochemical | Cyclohexane, 266 nm laser pulse | N/A | Apparent yield of 0.30 ± 0.08 | N/A |
| α,α'-Dibromo-o-xylene | Chemical | Me3SiSnBu3, CsF | N/A | N/A | N/A |
| 2-Indanone | Photochemical | 266 nm one-photon excitation | N/A | 0.90 ± 0.08 | N/A |
| o-Hydroxybenzyl alcohol | Thermal | Gas phase pyrolysis, 750 °C | Intramolecular trapping | Good yield of trapped product | [1] |
Reaction Mechanisms and Pathways
The generation of this compound from its precursors involves distinct reaction mechanisms, which are crucial for understanding reaction stereochemistry and potential byproducts.
Electrocyclic Ring-Opening of Benzocyclobutene
The thermal or photochemical activation of benzocyclobutene (BCB) induces a conrotatory electrocyclic ring-opening to form this compound.[3] This equilibrium reaction is a key step, and the highly reactive this compound is typically trapped in situ by a dienophile in a Diels-Alder reaction.[4]
Photochemical Generation from α,α'-Dichloro-o-xylene
The formation of this compound from α,α'-dichloro-o-xylene is a sequential two-photon process.[5][6] The initial absorption of a photon leads to the cleavage of one C-Cl bond, forming an o-(chloromethyl)benzyl radical. This radical intermediate then absorbs a second photon, resulting in the elimination of the second chlorine atom to yield this compound.[5]
Experimental Protocols
Detailed experimental procedures are essential for the successful generation and utilization of this compound.
Thermal Generation of this compound from Benzocyclobutene and Trapping with Maleic Anhydride
This protocol describes the in situ generation of this compound from benzocyclobutene and its subsequent Diels-Alder reaction with maleic anhydride.
Materials:
-
Benzocyclobutene (BCB)
-
Maleic anhydride
-
Xylene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve benzocyclobutene and a molar equivalent of maleic anhydride in anhydrous xylene.
-
Attach a reflux condenser and flush the apparatus with an inert gas (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux (approximately 138 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
The Diels-Alder adduct may precipitate upon cooling. If so, collect the product by vacuum filtration. If not, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Photochemical Generation of this compound from α,α'-Dichloro-o-xylene
This protocol outlines the general procedure for the photochemical generation of this compound. Note that specialized equipment is required.
Materials:
-
α,α'-Dichloro-o-xylene
-
Cyclohexane (spectroscopic grade)
-
Quartz reaction vessel
-
UV light source (e.g., 266 nm laser)
-
Inert gas supply
Procedure:
-
Prepare a dilute solution of α,α'-dichloro-o-xylene in cyclohexane in a quartz reaction vessel.
-
Deoxygenate the solution by bubbling with an inert gas for at least 30 minutes.
-
While maintaining an inert atmosphere, irradiate the solution with a suitable UV light source.
-
The generation of this compound can be monitored by transient absorption spectroscopy, with a characteristic absorption maximum around 360 nm.[5]
-
For synthetic applications, a dienophile would be included in the reaction mixture to trap the in situ generated this compound. The subsequent workup would be similar to the thermal generation protocol.
Conclusion
The choice of precursor for this compound generation is dictated by the specific requirements of the synthetic target and the available experimental setup. Thermal generation from benzocyclobutene offers a straightforward and high-yielding method suitable for many applications. Photochemical methods, while often requiring more specialized equipment, can provide access to this compound under milder temperature conditions. For researchers in drug development and organic synthesis, a thorough understanding of these methods and their associated parameters is paramount for the successful construction of complex molecular architectures.
References
- 1. Benzocyclobutene-o-xylylene valence tautomerization: Oxygen and sulfur analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photochemical Generation of Stable this compound Derivatives by the Electrocyclic Ring Opening of Some Polycyclic Benzocyclobutene Derivatives for JACS - IBM Research [research.ibm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to the NMR Validation of o-Xylylene Adduct Structures
For researchers, scientists, and drug development professionals, the precise structural elucidation of newly synthesized compounds is paramount. In the realm of Diels-Alder chemistry, the reaction of o-xylylene with various dienophiles produces adducts with distinct stereochemistry that dictates their biological activity and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the validation of these structures. This guide provides a comprehensive comparison of NMR techniques for the structural analysis of this compound adducts, supported by experimental data and detailed protocols.
Unambiguous Structure Determination: The Power of Multidimensional NMR
While one-dimensional ¹H and ¹³C NMR provide initial fingerprints of a molecule, the complexity of this compound adducts, particularly the determination of stereochemistry (endo vs. exo), necessitates the use of two-dimensional NMR techniques. These experiments reveal through-bond and through-space correlations, allowing for a complete and unambiguous assignment of the molecular structure.
A combination of COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provides a full picture of the adduct's connectivity and spatial arrangement.
Comparative Analysis of NMR Data
To illustrate the power of these techniques, let's consider a representative Diels-Alder adduct of this compound with a dienophile. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts.
Table 1: Representative ¹H NMR Data for an this compound Adduct
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (this compound) | 7.10 - 7.30 | m | - |
| Bridgehead | 3.5 - 4.0 | m | - |
| Dienophile moiety | 2.5 - 3.5 | m | - |
| Methylene bridge | 3.0 - 4.5 | m | - |
Table 2: Representative ¹³C NMR Data for an this compound Adduct
| Carbon | Chemical Shift (ppm) |
| Aromatic (quaternary) | 135 - 140 |
| Aromatic (CH) | 125 - 130 |
| Carbonyl (if present) | 170 - 180 |
| Bridgehead | 40 - 50 |
| Dienophile moiety | 35 - 45 |
| Methylene bridge | 30 - 40 |
Note: The chemical shifts are approximate and can vary depending on the specific dienophile and solvent used.
Distinguishing Stereoisomers: The Critical Role of NOESY
The key to differentiating between the endo and exo isomers of an this compound adduct lies in the through-space correlations observed in a NOESY experiment. In the endo isomer, the protons of the dienophile moiety are spatially close to the protons of the newly formed six-membered ring, resulting in characteristic NOE cross-peaks. These correlations are absent in the exo isomer.
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below to facilitate the replication of these validation studies.
Sample Preparation
-
Dissolve 5-10 mg of the purified this compound adduct in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette if necessary.
-
The optimal concentration should provide strong signals in a standard ¹H NMR spectrum with 8-16 scans.
1D ¹H NMR Spectroscopy
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): 12-16 ppm
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 2-5 seconds
-
Acquisition Time (AQ): 2-4 seconds
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.
1D ¹³C NMR Spectroscopy
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): 0-220 ppm
-
Number of Scans (NS): 1024 or more, depending on concentration.
-
Relaxation Delay (D1): 2 seconds
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz).
2D COSY (Correlation Spectroscopy)
-
Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW) in both dimensions: Same as the ¹H spectrum.
-
Number of Increments (TD in F1): 256-512
-
Number of Scans (NS): 2-4 per increment.
-
-
Processing: Apply a sine-bell window function in both dimensions followed by a 2D Fourier transform. The resulting spectrum can be symmetrized.
2D HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments for multiplicity editing).
-
Acquisition Parameters:
-
Spectral Width (SW) in F2 (¹H): Same as the ¹H spectrum.
-
Spectral Width (SW) in F1 (¹³C): Appropriate range to cover all expected carbon signals (e.g., 0-180 ppm).
-
Number of Increments (TD in F1): 128-256
-
Number of Scans (NS): 2-8 per increment.
-
-
Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: A standard gradient-selected HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW) in F2 (¹H): Same as the ¹H spectrum.
-
Spectral Width (SW) in F1 (¹³C): Appropriate range to cover all expected carbon signals (e.g., 0-220 ppm).
-
Number of Increments (TD in F1): 256-512
-
Number of Scans (NS): 4-16 per increment.
-
Long-range coupling delay optimized for J = 8 Hz.
-
-
Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.
2D NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Pulse Program: A standard gradient-selected NOESY experiment (e.g., 'noesygpph' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW) in both dimensions: Same as the ¹H spectrum.
-
Number of Increments (TD in F1): 256-512
-
Number of Scans (NS): 8-16 per increment.
-
Mixing Time (D8): 0.5 - 1.0 seconds for small molecules.
-
-
Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.
Visualizing the Workflow and Logic
To streamline the process of adduct validation, the following workflow is recommended.
Caption: Workflow for the validation of this compound adduct structures by NMR.
This logical progression ensures that each piece of structural information is built upon a solid foundation of previous assignments, leading to a confident and accurate final structure.
Caption: Logical relationships between 2D NMR experiments and structural information.
By systematically applying this suite of NMR experiments and logically interpreting the resulting data, researchers can achieve unambiguous validation of this compound adduct structures, a critical step in the advancement of chemical and pharmaceutical research.
A Researcher's Guide to DFT Studies on the Transition State of o-Xylylene Reactions
This guide provides a comparative analysis of Density Functional Theory (DFT) methods for studying the transition state of reactions involving o-xylylene and its analogs. By presenting quantitative data from various computational studies alongside detailed methodologies, we aim to equip researchers, particularly those in computational chemistry and drug development, with the insights needed to select appropriate theoretical frameworks for their investigations. The focus is on the archetypal Diels-Alder reaction, a cornerstone of organic synthesis where this compound serves as a highly reactive diene.
Introduction to this compound Reactivity
This compound, also known as o-quinodimethane, is a highly reactive intermediate characterized by a conjugated diene system constrained within a six-membered ring. Its fleeting existence is due to its rapid dimerization or reaction with other molecules. The most prominent reaction of this compound is the [4+2] cycloaddition, or Diels-Alder reaction, where it efficiently traps various dienophiles to form substituted tetralin systems.[1] Understanding the transition state of this reaction is crucial for predicting reaction rates, stereoselectivity, and designing novel synthetic pathways.
Computational chemistry, particularly DFT, has become an indispensable tool for elucidating the mechanisms of such reactions. However, the accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. This guide compares the performance of several common DFT functionals in predicting the activation energy and transition state geometry of the Diels-Alder reaction, using the reaction of 1,3-butadiene with ethylene as a primary model system due to the availability of extensive benchmark data.[2] The principles derived from this model are directly applicable to the more complex this compound system.
Computational Methodologies
The accuracy of a DFT calculation hinges on the protocols used. The studies cited in this guide employ a range of methods to locate and characterize transition states.
General Workflow: A typical computational workflow for analyzing a reaction's transition state involves:
-
Geometry Optimization: The structures of the reactants and products are optimized to find their lowest energy conformations.
-
Transition State (TS) Search: A search for the first-order saddle point on the potential energy surface connecting reactants and products is performed. This often uses methods like the Berny algorithm or Synchronous Transit-Guided Quasi-Newton (STQN) methods.
-
Frequency Calculation: A frequency analysis is performed on the optimized TS structure. A genuine transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state correctly connects the desired reactants and products.
-
Energy Calculation: Single-point energy calculations, often with a larger basis set or a more accurate method, are performed on the optimized geometries to refine the activation and reaction energies.
Specific Protocols from Cited Studies: The quantitative data presented below is derived from studies employing various levels of theory. For example, a benchmark study by Jursic and Zdravkovski utilized a set of DFT methods including S-VWN, B-LYP, and the hybrid functional Becke3-LYP, all with the 6-31G** basis set, to study the Diels-Alder reaction between 1,3-butadiene and ethylene.[2] Another comprehensive benchmark for Diels-Alder reactions recommended functionals like ωB97XD and MN12SX with an affordable 6-31G basis set for a good balance of accuracy and computational cost.[3][4] For the reaction of o-quinodimethanes with acrylonitrile and maleimide, transition structures were located at the B3LYP/6-31G* level of theory.[5]
Performance Comparison of DFT Functionals
The selection of a DFT functional can significantly impact the calculated activation energy (Eₐ). The following table summarizes the performance of various functionals for the Diels-Alder reaction of 1,3-butadiene with ethylene, compared against the experimental activation enthalpy of 25.8 kcal/mol.[6]
| DFT Functional | Basis Set | Calculated Eₐ (kcal/mol) | Forming C-C Bond Length (Å) in TS |
| Experimental | - | 25.8 | Not Applicable |
| B3LYP | 6-31G* | 27.0 | ~2.22 |
| B-LYP | 6-31G | 24.8 | Not Reported |
| Becke3-LYP | 6-31G | 26.6 | Not Reported |
| S-VWN | 6-31G** | -1.1 | Not Reported |
| PM3 (Semi-empirical) | - | 27.0 | Not Reported |
| AM1 (Semi-empirical) | - | 23.8 | Not Reported |
| ωB97XD | 6-31G | (Reference CCSD(T) match) | Not Reported |
| MN12SX | 6-31G | (Reference CCSD(T) match) | Not Reported |
Data compiled from multiple sources.[2][3][5][6] The bond length for B3LYP is a typical value for this type of transition state.
Analysis:
-
Hybrid Functionals: Hybrid functionals like B3LYP and Becke3-LYP provide results in excellent agreement with the experimental data for the model system.[2] The B3LYP functional is widely used and often provides a reliable starting point for such studies.[5]
-
Pure DFT Functionals: The B-LYP functional also performs well.[2] However, the local spin density approximation (S-VWN) completely fails, predicting a negative activation energy, highlighting the importance of choosing a suitable functional.[2]
-
Dispersion Corrections: For larger, more complex systems, functionals that include empirical dispersion corrections, such as ωB97XD, are recommended to accurately capture non-covalent interactions that can influence the transition state geometry and energy.[3][4]
-
Semi-empirical Methods: While computationally much cheaper, semi-empirical methods like PM3 and AM1 show reasonable, though less accurate, agreement with experimental values.[6]
Visualizing the Computational Workflow and Reaction Pathway
To clarify the processes discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Workflow for a DFT study of a reaction transition state.
Caption: Reaction pathway for the Diels-Alder cycloaddition of this compound.
Conclusion
The accurate theoretical prediction of transition states in this compound reactions is highly achievable with modern DFT methods. For the prototypical Diels-Alder reaction, hybrid functionals such as B3LYP and Becke3-LYP, paired with Pople-style basis sets like 6-31G**, offer a robust combination of accuracy and computational efficiency. For more complex systems where non-covalent interactions are significant, the use of functionals incorporating dispersion corrections (e.g., ωB97XD) is strongly advised. This guide underscores the necessity of method validation, ideally against experimental data or high-level ab initio calculations, to ensure the reliability of computational predictions in synthetic and medicinal chemistry research.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. DFT study of the Diels–Alder reactions between ethylene with buta-1,3-diene and cyclopentadiene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. d-nb.info [d-nb.info]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Diels-Alder Reaction [ch.ic.ac.uk]
Comparative Study of o-Xylene Removal from Gas Streams: A Guide for Researchers
This guide provides a comprehensive comparison of four prominent technologies for the removal of o-xylene from gaseous streams: adsorption, catalytic oxidation, biotrickling filtration, and ozonation. The information is tailored for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data. Detailed methodologies for key experiments are also provided to facilitate the replication and advancement of research in this field.
Performance Comparison of o-Xylene Removal Technologies
The selection of an appropriate o-xylene removal technology depends on various factors, including the inlet concentration of the pollutant, the gas stream flow rate, temperature, and the desired removal efficiency. The following tables summarize the quantitative performance of different materials and systems for each technology based on published experimental data.
Adsorption
Adsorption is a widely used technology for capturing volatile organic compounds (VOCs) like o-xylene. The process relies on the physical or chemical binding of o-xylene molecules to the surface of a porous adsorbent material.
| Adsorbent Material | Adsorption Capacity (mg/g) | Temperature (°C) | Inlet o-Xylene Concentration | Gas Flow Rate | Removal Efficiency (%) | Reference |
| Bentonite Clay | 421 | 27 | 0.36% (v/v) | 100 cm³/min | Not specified | [1] |
| γ-Alumina | 664 | 27 | 0.36% (v/v) | 100 cm³/min | Not specified | [1] |
| Natural Zeolite (Clinoptilolite) | 1.69 | 35 | ppm range | Not specified | Not specified | |
| Silica Supported Sulfuric Acid (SSA/MCM-41) | 526.71 | 120-250 | Not specified | Not specified | >95 | [2][3] |
| Fe-Al Pillared Bentonite | 0.172 (171.81 µg/g) | 80 | 1.66 µmol/L | Not specified | Not specified | |
| Nano Graphene | Not specified | Not specified | Not specified | Not specified | 96.8 |
Catalytic Oxidation
Catalytic oxidation is a destructive technology that converts o-xylene into less harmful compounds, primarily carbon dioxide and water, at elevated temperatures in the presence of a catalyst.
| Catalyst | T₅₀ (°C) | T₉₀ (°C) | Space Velocity (mL/g·h) | Inlet o-Xylene Concentration (ppm) | Key Findings | Reference |
| Co₃O₄ (rod-like) | 246 | 270 | 120,000 | Not specified | Superior stability and water resistance. | |
| CeO₂ | <250 | ~300 | 120,000 | 150 | Superior performance at lower temperatures. | [4] |
| MnOₓ | ~260 | ~290 | 120,000 | 150 | [4] | |
| CuO | ~280 | >320 | 120,000 | 150 | [4] | |
| V₂O₅-TiO₂ | Not specified | Not specified | Not specified | Not specified | Used in industrial production of phthalic anhydride. | [5][6] |
T₅₀ and T₉₀ represent the temperatures at which 50% and 90% of o-xylene is converted, respectively.
Biotrickling Filtration
Biotrickling filtration is a biological treatment method where microorganisms immobilized in a biofilm on a packing material degrade o-xylene.
| System | Max. Elimination Capacity (g/m³·h) | Removal Efficiency (%) | Inlet Loading Rate (g/m³·h) | Key Features | Reference |
| One-Phase Partitioning BTF (1P-BTF) | Not specified | ~45 (mineralization) | Not specified | Lower performance compared to 2P-BTF. | |
| Two-Phase Partitioning BTF (2P-BTF) with 5% Silicone Oil | 105.7 | ~46 (mineralization) | Not specified | Superior performance and stability. | [7][8] |
| Xylene-Acclimated BTF | 99.3 | 70 | 143.0 | Effective for treating pharmaceutical VOC emissions. | [9] |
| Biofilter with Granulated Activated Carbon (GAC) | 80 | 90 | < 100 | Improved resistance to shock loads. | [10] |
Ozonation
Ozonation involves the use of ozone (O₃) to chemically oxidize o-xylene. This process can be enhanced by ultraviolet (UV) light.
| Condition | Reaction Time | Ozone Concentration (µg/m³) | Initial o-Xylene Concentration (mg/m³) | Removal Rate (%) | Key Findings | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Ozone only | 1 hour | 712 | 90 | ~50 | | | Ozone + UV light | 1 hour | 712 | 90 | ~85 | UV light significantly enhances the degradation rate. | | | Ozone + UV light | 20 minutes | 2026 | Not specified | 90 | Higher ozone concentration leads to faster removal. | |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and comparison of research findings. Below are methodologies for the key experiments cited in this guide.
Gas-Phase Adsorption of o-Xylene
Objective: To determine the adsorption capacity of a given adsorbent for o-xylene.
Apparatus:
-
A fixed-bed reactor system comprising a quartz tube packed with the adsorbent material.
-
A temperature controller for the reactor.
-
Mass flow controllers to regulate the flow of the carrier gas (e.g., nitrogen) and the o-xylene vapor mixture.
-
A saturator to generate a constant concentration of o-xylene vapor.
-
An analytical instrument, such as a gas chromatograph with a flame ionization detector (GC-FID), to measure the o-xylene concentration at the inlet and outlet of the reactor.
Procedure:
-
A known weight of the adsorbent is packed into the quartz reactor.
-
The adsorbent is pre-treated by heating it to a specific temperature under a flow of inert gas to remove any adsorbed impurities.
-
A gas stream with a constant concentration of o-xylene is passed through the reactor at a fixed flow rate and temperature.
-
The o-xylene concentration at the outlet of the reactor is continuously monitored using the GC-FID.
-
The experiment is continued until the outlet concentration equals the inlet concentration (breakthrough), indicating that the adsorbent is saturated.
-
The adsorption capacity is calculated by integrating the area above the breakthrough curve.
Catalytic Oxidation of o-Xylene
Objective: To evaluate the catalytic activity of a material for the oxidation of o-xylene.
Apparatus:
-
A fixed-bed flow reactor system, typically made of quartz.
-
A furnace with a temperature controller to heat the reactor.
-
Mass flow controllers for the reactant gases (o-xylene, oxygen, and an inert carrier gas like nitrogen).
-
A system to introduce a controlled concentration of o-xylene vapor into the gas stream.
-
An online gas analyzer, such as a GC-FID or a mass spectrometer, to determine the concentrations of o-xylene and reaction products (e.g., CO₂, CO) at the reactor outlet.
Procedure:
-
A specific amount of the catalyst is loaded into the reactor.
-
The catalyst is pre-treated, often by heating in a flow of air or an inert gas.
-
A reactant gas mixture containing o-xylene, oxygen, and a balance of inert gas is introduced into the reactor at a defined flow rate.
-
The reaction temperature is systematically varied, and the composition of the outlet gas is analyzed at each temperature.
-
The o-xylene conversion is calculated based on the difference between the inlet and outlet concentrations.
-
The temperatures required for 50% (T₅₀) and 90% (T₉₀) conversion are determined to compare the catalytic activity.
Biotrickling Filtration of o-Xylene
Objective: To assess the performance of a biotrickling filter for the removal of o-xylene from a gas stream.
Apparatus:
-
A biotrickling filter column packed with an inert material (e.g., polyurethane foam, ceramic rings).
-
A system to deliver the contaminated gas stream containing o-xylene at a controlled flow rate.
-
A nutrient solution reservoir and a pump to continuously trickle the nutrient medium over the packing material.
-
Sampling ports at the inlet and outlet of the column to measure o-xylene concentrations.
-
A gas chromatograph (GC-FID) for o-xylene analysis.
Procedure:
-
The packing material is inoculated with a suitable microbial culture capable of degrading o-xylene.
-
The biotrickling filter is operated for an acclimatization period to allow for the development of a stable biofilm.
-
A synthetic gas stream containing o-xylene at a specific concentration is continuously fed to the bottom of the column.
-
The nutrient solution is recirculated from the bottom to the top of the column.
-
Gas samples are taken from the inlet and outlet ports at regular intervals and analyzed for o-xylene concentration.
-
The removal efficiency and elimination capacity are calculated based on the inlet and outlet concentrations and the gas flow rate.
Gas-Phase Ozonation of o-Xylene
Objective: To investigate the degradation of o-xylene by ozone.
Apparatus:
-
A reaction chamber, typically made of glass or Teflon, to contain the gas mixture.
-
An ozone generator.
-
A system to introduce a known concentration of o-xylene into the chamber.
-
An ozone analyzer to monitor the ozone concentration.
-
A gas chromatograph (GC-FID) to measure the o-xylene concentration.
-
A UV lamp (optional) for photocatalytic ozonation studies.
Procedure:
-
The reaction chamber is filled with a specific concentration of o-xylene.
-
A controlled amount of ozone is introduced into the chamber.
-
The concentrations of o-xylene and ozone are monitored over time.
-
For photocatalytic experiments, the UV lamp is turned on after the introduction of ozone.
-
The degradation rate of o-xylene is determined from the concentration-time profiles.
-
Reaction byproducts can be identified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
Visualizations
To further clarify the concepts and experimental setups, the following diagrams are provided.
Caption: Logical relationship of o-xylene removal technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparative study of the removal of o-xylene from gas streams using mesoporous silicas and their silica supported sulfuric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. o-Xylene removal using one- and two-phase partitioning biotrickling filters: steady/transient-state performance and microbial community - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Evaluation of o-xylene and other volatile organic compounds remov...: Ingenta Connect [ingentaconnect.com]
- 10. [PDF] Removal of o-xylene from off-gas by a combination of bioreactor and adsorption | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Reactivity of Xylene Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of aromatic hydrocarbons is fundamental. Xylene, existing as three structural isomers—ortho (o-), meta (m-), and para (p-)—presents a classic case study in how substituent placement governs the kinetic and thermodynamic outcomes of chemical reactions. This guide provides an objective comparison of the reactivity of m-xylene versus its o- and p- counterparts, supported by experimental data, detailed protocols, and a logical framework for understanding their behavior in key chemical transformations.
Core Principle: Electrophilic Aromatic Substitution (EAS)
The reactivity of xylenes is predominantly dictated by electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the benzene ring. The two methyl (-CH₃) groups on each isomer are electron-donating, which activates the ring towards EAS, making all xylenes more reactive than benzene.[1] However, the relative positions of these groups lead to significant differences in reactivity among the isomers.
In m-xylene, the activating effects of the two methyl groups are additive, reinforcing electron density at the positions ortho and para to both groups (C2, C4, and C6).[2][3] This collaborative activation results in a significantly more nucleophilic aromatic ring. Conversely, in o- and p-xylene, the directing effects of the methyl groups can be viewed as less synergistic, leading to comparatively lower overall reactivity in many EAS reactions.[2]
Logical Framework for Reactivity in Electrophilic Aromatic Substitution
The diagram below illustrates the relationship between isomer structure and reactivity towards an incoming electrophile (E⁺). The enhanced reactivity of m-xylene is a direct consequence of the synergistic activation by its two methyl groups, leading to a more stable carbocation intermediate during the reaction.
Caption: Logical flow of electrophilic attack on xylene isomers.
Comparative Reactivity Data
The superior reactivity of m-xylene in electrophilic aromatic substitution is not merely theoretical. Experimental data from nitration and sulfonation reactions consistently demonstrate this trend.
Nitration
Nitration is a canonical EAS reaction. Studies show that m-xylene reacts significantly faster than its isomers. The distribution of nitro products further highlights the directing effects of the methyl groups.
| Isomer | Relative Rate of Nitration | Major Mononitro Products | Product Distribution (%) |
| m-Xylene | Very High | 4-Nitro-m-xylene2-Nitro-m-xylene | ~83-87%~13-17%[4][5] |
| o-Xylene | Moderate | 4-Nitro-o-xylene3-Nitro-o-xylene | ~31-37%~63-69%[4] |
| p-Xylene | Low | 2-Nitro-p-xylene | 100%[6] |
Note: Relative rates are qualitative but reflect established chemical principles. Some sources suggest m-xylene undergoes nitration up to 100 times faster than p-xylene.[7]
Sulfonation
Sulfonation is another key EAS reaction, and it is often reversible. The high reactivity of m-xylene towards sulfonation is so pronounced that it is used as an industrial method for its separation from mixed xylenes.[8] By treating a mixture with sulfuric acid, m-xylene is selectively sulfonated and can be separated.[9][10]
| Isomer | Relative Reactivity in Sulfonation | Major Monosulfonation Products |
| m-Xylene | Highest | 1,3-Dimethylbenzene-4-sulfonic acid[11] |
| o-Xylene | Moderate | 1,2-Dimethylbenzene-4-sulfonic acid |
| p-Xylene | Lowest | 1,4-Dimethylbenzene-2-sulfonic acid[12] |
Halogenation
In electrophilic halogenation (e.g., using Br₂ with a Lewis acid catalyst), the same reactivity trend is expected: m-xylene > o-xylene > p-xylene. The reaction proceeds via electrophilic substitution on the aromatic ring.[13] The primary products will be those where the halogen adds to a position activated by the methyl groups. For m-xylene, this is predominantly the 4-position.
Oxidation
While EAS concerns the aromatic ring, the methyl side-chains are also reactive, particularly towards oxidation. This reaction is of immense industrial importance. The reactivity of the isomers in oxidation does not follow the same trend as EAS. All three isomers can be oxidized to their corresponding dicarboxylic acids.[14][15]
-
o-Xylene is oxidized to phthalic anhydride.[14]
-
m-Xylene is oxidized to isophthalic acid.[8]
-
p-Xylene is oxidized to terephthalic acid.[13]
The choice of oxidant and reaction conditions determines the efficiency of these transformations.
Experimental Protocols
The following are generalized protocols for common electrophilic substitution reactions performed on xylenes.
Protocol 1: Mononitration of p-Xylene
This protocol is adapted from procedures for the synthesis of nitro-p-xylene.[6]
Workflow Diagram
Caption: Experimental workflow for the nitration of p-xylene.
Methodology:
-
Preparation of Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add concentrated nitric acid to an equal volume of cold, concentrated sulfuric acid.
-
Reaction: To the chilled nitrating mixture, add the xylene isomer dropwise with continuous stirring, ensuring the reaction temperature does not exceed 30°C. The molar ratio of xylene to nitric acid should be approximately 1:1.1.[5]
-
Quenching: After the addition is complete, allow the mixture to stir for an additional hour at room temperature. Pour the reaction mixture slowly over a beaker of crushed ice.
-
Work-up: Separate the organic layer using a separatory funnel. Wash the organic layer sequentially with cold water, a 5% sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude nitro-xylene product. Further purification can be achieved by vacuum distillation.[4]
Protocol 2: Sulfonation of m-Xylene
This protocol describes the selective sulfonation of m-xylene from a mixed isomer sample.[10]
Methodology:
-
Reaction Setup: Place the mixed xylene sample in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Addition of Acid: Heat the xylene to approximately 100°C. Slowly add 80% sulfuric acid (in excess relative to the estimated amount of m-xylene) dropwise to the heated xylenes with vigorous stirring.[10]
-
Reaction: Maintain the reaction temperature at 100-110°C for 1-2 hours to ensure complete sulfonation of the m-xylene.
-
Phase Separation: Cool the mixture to room temperature. The mixture will separate into two layers: an upper organic layer containing unreacted o- and p-xylene, and a lower aqueous acid layer containing the m-xylene sulfonic acid.
-
Isolation: Separate the layers using a separatory funnel. The unreacted o- and p-xylenes can be recovered from the top layer. The m-xylene can be recovered from the bottom layer by steam distillation of the sulfonated product.[8]
Conclusion
The reactivity of xylene isomers is a clear illustration of fundamental principles in organic chemistry. For electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation, m-xylene is demonstrably the most reactive isomer . This heightened reactivity is due to the additive electron-donating effects of its two methyl groups, which stabilize the intermediate carbocation formed during the rate-determining step. In contrast, o-xylene and p-xylene exhibit lower, but still significant, reactivity compared to benzene. The reactivity in side-chain oxidation follows different trends and is crucial for the industrial synthesis of dicarboxylic acids. This comparative understanding is vital for professionals in chemical synthesis and drug development for predicting reaction outcomes, optimizing conditions, and designing efficient synthetic routes.
References
- 1. quora.com [quora.com]
- 2. organic chemistry - Regarding stability and reactivity of m-xylene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. gauthmath.com [gauthmath.com]
- 4. US6703532B2 - Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents [patents.google.com]
- 5. An Improved Process For The Nitration Of Xylene Isomers Using Zeolite [quickcompany.in]
- 6. Synthesis and Characterization of Nitro-p-xylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (b) Explain why m-xylene undergoes nitration 100 times faster tha... | Study Prep in Pearson+ [pearson.com]
- 8. m-Xylene - Wikipedia [en.wikipedia.org]
- 9. Xylene (o-, m-, p-isomers) [chembk.com]
- 10. US2848483A - Separation of xylenes - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Xylene - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. onepetro.org [onepetro.org]
A Comparative Guide to O-Xylene Isomerization Using Zeolite Catalysts
For Researchers, Scientists, and Drug Development Professionals
The isomerization of o-xylene is a critical process in the chemical industry, primarily aimed at producing p-xylene, a key precursor for polyethylene terephthalate (PET) production. Zeolites, with their unique porous structures and tunable acidity, have emerged as highly effective catalysts for this reaction. This guide provides an objective comparison of the performance of several common zeolites—ZSM-5, BEA, Mordenite (MOR), Faujasite (FAU), and Ferrierite (FER)—in o-xylene isomerization, supported by experimental data and detailed protocols.
Comparative Performance of Zeolite Catalysts
The efficiency of a zeolite catalyst in o-xylene isomerization is primarily evaluated based on its activity (o-xylene conversion), selectivity towards the desired p-xylene isomer, and stability over time. The following table summarizes the catalytic performance of different zeolites. It is important to note that a direct comparison under identical conditions is challenging due to variations in reported experimental setups. The data presented here is a synthesis from multiple sources, aiming to provide a representative comparison.
| Zeolite Catalyst | Typical Si/Al Ratio | o-Xylene Conversion (%) | p-Xylene Selectivity (%) | m-Xylene Selectivity (%) | Key Performance Characteristics |
| ZSM-5 | 20 - 50 | 50 - 60 | 20 - 25 | 50 - 60 | High p-xylene selectivity due to its medium-pore structure and shape-selective nature.[1] Exhibits good stability. |
| BEA | 11 - 42 | High | Moderate | High | High activity attributed to its large-pore, three-dimensional channel system. Isomerization is suggested to proceed via a unimolecular 1,2-methyl shift.[2] |
| Mordenite (MOR) | 10 - 20 | High | Low | High | High initial activity but can be prone to deactivation due to coking in its one-dimensional channel system. |
| Faujasite (FAU) | < 10 | Moderate | Low | High | Large pore size allows for easy diffusion but results in lower shape selectivity for p-xylene. Both unimolecular and bimolecular isomerization mechanisms can occur. |
| Ferrierite (FER) | 10 - 20 | Moderate | Moderate | High | Medium-pore zeolite that can exhibit shape selectivity, though less pronounced than ZSM-5.[2] |
Signaling Pathways and Logical Relationships
The overall process of o-xylene isomerization over a zeolite catalyst can be visualized as a logical workflow, from catalyst preparation to product analysis.
Caption: Workflow for o-xylene isomerization over a zeolite catalyst.
The isomerization of o-xylene over acidic zeolites primarily proceeds through a series of intramolecular and intermolecular methyl group shifts. The generally accepted mechanism involves the protonation of the aromatic ring to form a carbenium ion intermediate, which then undergoes rearrangement.
Caption: Simplified reaction pathway for o-xylene isomerization.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are typical experimental protocols for catalyst preparation and o-xylene isomerization.
H-ZSM-5 Catalyst Preparation
This protocol describes a typical synthesis and activation of an H-ZSM-5 zeolite catalyst.
-
Synthesis of Na-ZSM-5:
-
Prepare three solutions:
-
Solution A (Aluminate): Dissolve sodium hydroxide and aluminum oxide in deionized water.
-
Solution B (Template): Dissolve tetrapropylammonium bromide (TPABr) and sulfuric acid in deionized water.
-
Solution C (Silicate): Use a commercial colloidal silica solution.
-
-
Add Solution B to Solution C with stirring, followed by the addition of Solution A.
-
The resulting gel is aged and then hydrothermally treated in an autoclave at a specified temperature (e.g., 170-180 °C) for several days.
-
The solid product is recovered by filtration, washed with deionized water, and dried.
-
-
Calcination to Remove Template:
-
The synthesized Na-ZSM-5 is calcined in a furnace under a flow of air.
-
The temperature is gradually ramped up to around 550 °C and held for several hours to burn off the organic template (TPABr).[3]
-
-
Ion Exchange to H-ZSM-5:
-
The calcined Na-ZSM-5 is subjected to ion exchange with an ammonium nitrate (NH₄NO₃) or ammonium chloride (NH₄Cl) solution to replace Na⁺ ions with NH₄⁺ ions.[3]
-
This process is typically repeated multiple times to ensure complete exchange.
-
The resulting NH₄-ZSM-5 is filtered, washed, and dried.
-
-
Final Calcination to Active H-Form:
-
The NH₄-ZSM-5 is calcined again, typically in the range of 500-550 °C. This step decomposes the ammonium ions, leaving behind protons (H⁺) at the active sites, thus forming the acidic H-ZSM-5 catalyst.[3]
-
O-Xylene Isomerization in a Fixed-Bed Reactor
This protocol outlines a typical setup for vapor-phase o-xylene isomerization.
-
Reactor Setup:
-
A fixed-bed reactor, commonly a stainless steel tube, is placed inside a programmable tube furnace.
-
A known amount of the prepared zeolite catalyst (e.g., 0.1-1.0 g) is packed in the center of the reactor, held in place by quartz wool plugs.[1]
-
A thermocouple is positioned in the catalyst bed to monitor the reaction temperature accurately.
-
-
Catalyst Activation:
-
The catalyst is activated in-situ by heating it under a flow of an inert gas (e.g., nitrogen or helium) at a high temperature (e.g., 500 °C) for several hours to remove any adsorbed water or impurities.
-
-
Reaction Procedure:
-
The reactor temperature is adjusted to the desired reaction temperature (e.g., 250-500 °C).[1]
-
A carrier gas (e.g., nitrogen) is passed through a saturator containing o-xylene at a controlled temperature to generate a feed stream with a specific partial pressure of o-xylene.[2]
-
Alternatively, o-xylene can be introduced into the carrier gas stream using a syringe pump.
-
The feed stream is passed through the catalyst bed at a defined weight hourly space velocity (WHSV).
-
-
Product Analysis:
-
The product stream exiting the reactor is passed through a condenser to collect the liquid products.
-
The liquid products are analyzed using a gas chromatograph equipped with a Flame Ionization Detector (GC-FID).[4]
-
A capillary column suitable for separating aromatic isomers (e.g., a wax column or a specific column for xylene isomers) is used.[4]
-
The o-xylene conversion and the selectivity for each product (p-xylene, m-xylene, and any byproducts) are calculated from the GC peak areas.
-
References
Safety Operating Guide
Proper Disposal of o-Xylylene: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of o-Xylylene, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Disposal Overview
This compound is a flammable liquid and vapor that is harmful upon inhalation or skin contact and is toxic to aquatic life.[1] Proper disposal is not merely a matter of waste management but a crucial safety protocol. Waste containing this compound is classified as hazardous and must be handled in accordance with local, regional, and national regulations.[2][3] The primary disposal method involves engaging a licensed professional waste disposal service for incineration at an industrial combustion plant or for solvent reclamation.[1][3] Under no circumstances should this compound be disposed of down the drain or mixed with other waste streams. [1][2]
Key Data for this compound
The following table summarizes essential quantitative data for the safe handling and transport of this compound waste.
| Property | Value | Regulation/Source |
| UN Number | 1307 | DOT, IATA, IMDG |
| Hazard Class | 3 (Flammable Liquid) | DOT, IATA, IMDG |
| Packing Group | III (Low Danger) | DOT, IATA, IMDG |
| Flash Point | 30°C (86°F) | ICSC |
| Reportable Quantity (RQ) | 1000 lbs | CERCLA[2] |
| OSHA PEL (8-hr TWA) | 100 ppm | NJDOH[4] |
| NIOSH REL (10-hr TWA) | 100 ppm | NJDOH[4] |
| NIOSH STEL (15-min) | 150 ppm | NJDOH[4] |
| EPA Hazardous Waste No. | U239, F003 | EPA[3] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the standard operating procedure for the safe disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
-
Classification: Immediately classify any this compound and materials contaminated with it as hazardous waste.[2]
-
Segregation: Do not mix this compound waste with any other waste streams. Keep it in its original container or a designated, properly labeled, and approved waste container.[1] The container must be kept tightly closed.[5]
2. Safe Handling and Temporary Storage:
-
Personal Protective Equipment (PPE): When handling this compound waste, always wear appropriate PPE, including protective gloves, and eye and face protection.[1][2]
-
Ventilation: Handle the waste in a well-ventilated area, such as under a chemical fume hood, to avoid the inhalation of vapors.[1][5]
-
Ignition Sources: Keep waste containers away from all sources of ignition, including heat, sparks, and open flames.[1][2][6] "No Smoking" protocols must be strictly enforced in storage areas.[1][6]
-
Storage Location: Store the sealed waste containers in a cool, dry, well-ventilated, designated hazardous waste storage area.[1][7] The storage area should not have access to drains or sewers.[8]
3. Spill and Contamination Management:
-
Minor Spills: For small spills, absorb the liquid with an inert, non-combustible material such as sand, diatomaceous earth, or a universal binder.[1][5][7][8]
-
Collection: Carefully collect the absorbent material and spilled substance using non-sparking tools.[2]
-
Containment: Place the collected waste into a sealable, vapor-tight container (e.g., a plastic bag) for disposal.[9]
-
Contaminated Materials: Any items, including PPE, absorbent paper, or cloths that become contaminated with this compound, must be treated as hazardous waste and sealed in a labeled container for disposal.[9]
-
Decontamination: Clean the spill area with a solvent like acetone, followed by a strong soap and water solution.[9]
4. Final Disposal:
-
Professional Disposal Service: Arrange for the collection and disposal of the this compound waste through a licensed professional waste disposal company.[3][10]
-
Approved Methods: The approved disposal methods for this compound are typically high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber, or solvent reclamation/regeneration.[1][3]
-
Documentation: Ensure all local, regional, and national regulations for hazardous waste disposal are followed and documented accurately.[2]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. idesapetroquimica.com [idesapetroquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. O-Xylene | C6H4(CH3)2 | CID 7237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nj.gov [nj.gov]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. molgroupchemicals.com [molgroupchemicals.com]
- 7. rosneft.de [rosneft.de]
- 8. ICSC 0084 - o-XYLENE [chemicalsafety.ilo.org]
- 9. O-XYLENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. o-Xylene - Continental Industries Group, Inc. [cig-global.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



